Bergamottin
説明
What is Bergamottin
This compound is a natural furanocoumarin compound with weak polarity, originally detected in bergamot oil (Citrus bergamia) and is mainly found in grapefruit juice[“]. It has been identified in different fruit tissues of various citrus cultivars[“].
Scientific research has shown that this compound has significant antiproliferative activity on cancer cell lines, including human liver cancer HepG2, promyelocytic leukemia HL-60, and gastric cancer BGC-823 cells[“]. It has also been found to significantly increase glucose consumption in HepG2 cells[“].
A study has also shown that this compound can be synthesized with a nitroxide moiety, resulting in a more potent inhibitor of the CYP3A4 enzyme than the parent compound[“]. This synthesized this compound, referred to as SL-Bergamottin, has shown strong antitumor effects[“].
特性
IUPAC Name |
4-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJZOMNXBSRED-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897528 | |
| Record name | Bergamottin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7380-40-7, 482-46-2 | |
| Record name | Bergamottin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bergamottin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bergamottin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3,7-dimethyl-2,6-octadienyl)oxy)-, (E)- (= bergamottin) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | bergamottin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERGAMOTTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMU611YFRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bergamottin's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamottin, a naturally occurring furanocoumarin found predominantly in grapefruit and other citrus fruits, is a potent inhibitor of various cytochrome P450 (CYP) enzymes, most notably CYP3A4.[1][2][3] This interaction forms the basis of the well-documented "grapefruit juice effect," where the consumption of grapefruit products can significantly alter the pharmacokinetics of numerous orally administered drugs.[1][4] This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its enzymatic inhibition, metabolic pathways, and the experimental methodologies used to characterize these interactions.
Core Mechanism: Cytochrome P450 Inhibition
This compound's primary mechanism of action is the inhibition of cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a wide array of xenobiotics, including a majority of clinically used drugs. Its inhibitory effects are most pronounced against CYP3A4, the most abundant human CYP enzyme, primarily located in the liver and small intestine.
This compound acts as a mechanism-based inhibitor of CYP3A4. This means that the inhibition is time-dependent, concentration-dependent, and requires the catalytic action of the enzyme itself. This compound is metabolized by CYP3A4, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing its irreversible inactivation. This inactivation necessitates the de novo synthesis of the enzyme for activity to be restored.
While the most significant interaction is with CYP3A4, this compound has also been shown to inhibit other CYP isoforms, including CYP1A2, 2A6, 2C9, 2C19, 2D6, and 2E1 in human liver microsomes.
Quantitative Data on CYP Inhibition
The potency of this compound as a CYP inhibitor has been quantified in numerous studies. The following tables summarize key kinetic parameters.
Table 1: Mechanism-Based Inactivation of CYP3A4 by this compound
| Parameter | Value | Experimental System | Reference |
| KI | 7.7 µM | Reconstituted P450 3A4 | |
| kinact | 0.3 min-1 | Reconstituted P450 3A4 | |
| KI | ~25 µM | Human Intestinal Microsomes (substrate-independent) | |
| kinact | ~0.35 min-1 | Human Intestinal Microsomes (substrate-independent) |
Table 2: Reversible Inhibition of CYP3A4 by this compound
| Parameter | Value | Substrate | Experimental System | Reference |
| Ki | 13 µM | Midazolam | Human Intestinal Microsomes | |
| Ki | 1.6 µM (approx. 8-fold lower than with Midazolam) | Testosterone | Human Intestinal Microsomes |
Table 3: IC50 Values of this compound for Various CYP Isoforms
| CYP Isoform | IC50 (µM) | Experimental System | Reference |
| CYP1A2 | < 1 | Human Liver Microsomes | |
| CYP2A6 | > 10 (approx. 60% inhibition at 10 µM) | Human Liver Microsomes | |
| CYP2C9 | > 10 (approx. 70% inhibition at 10 µM) | Human Liver Microsomes | |
| CYP2C19 | ~2 | Human Liver Microsomes | |
| CYP2D6 | > 10 (approx. 60% inhibition at 10 µM) | Human Liver Microsomes | |
| CYP2E1 | > 10 (approx. 55% inhibition at 10 µM) | Human Liver Microsomes | |
| CYP3A4 | Potent Inhibition | Human Liver Microsomes |
Metabolism of this compound
The metabolism of this compound is a critical aspect of its mechanism-based inhibition. Different CYP enzymes metabolize this compound at different positions, leading to either stable metabolites or reactive intermediates.
-
CYP3A4 and CYP3A5: These enzymes metabolize this compound primarily through cleavage of the geranyloxy side chain to form bergaptol. They also produce other metabolites such as 5'-OH-bergamottin, 2'-OH-bergamottin, 6',7'-dihydroxythis compound, and 6'- and 7'-OH-bergamottin. Importantly, oxidation of the furan ring by these enzymes generates reactive intermediates, likely epoxides, which are responsible for the inactivation of the enzyme.
-
CYP2B6: This enzyme preferentially oxidizes the geranyloxy chain of this compound, primarily forming 5'-OH-bergamottin and a mixture of 6'- and 7'-OH-bergamottin.
The formation of reactive intermediates from the furan moiety is a key step in the mechanism-based inactivation. These intermediates can form covalent adducts with the apoprotein of the CYP enzyme.
Experimental Protocols
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Methodology:
-
Preparation of Microsomes: Human liver microsomes are prepared from tissue samples by differential centrifugation.
-
Incubation Mixture: A typical incubation mixture contains human liver microsomes, a specific substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2, coumarin for CYP2A6, diclofenac for CYP2C9), and varying concentrations of the inhibitor (this compound).
-
Initiation of Reaction: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The mixture is incubated at 37°C for a specific period.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: The concentration of the metabolite of the specific substrate is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of metabolite formation is plotted against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.
Determination of Mechanism-Based Inactivation Parameters (KI and kinact)
These parameters characterize the time- and concentration-dependent inactivation of an enzyme.
Methodology:
-
Pre-incubation: Human liver microsomes or a reconstituted enzyme system are pre-incubated with various concentrations of this compound in the presence of an NADPH-generating system for different time intervals.
-
Dilution: Following pre-incubation, the mixture is diluted significantly into a secondary incubation mixture containing a high concentration of a specific substrate for the enzyme. This dilution step is crucial to minimize the effect of any remaining reversible inhibition.
-
Measurement of Residual Activity: The rate of metabolism of the substrate in the secondary incubation is measured.
-
Data Analysis: The natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time for each this compound concentration. The observed inactivation rate constant (kobs) is determined from the slope of this plot. A secondary plot of kobs versus the inhibitor concentration is then used to determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that produces half-maximal inactivation (KI).
Signaling Pathways and Experimental Workflows
Effects on Drug Transporters
Beyond its impact on metabolic enzymes, this compound has also been shown to interact with drug transporters, which can further contribute to altered drug disposition. Notably, this compound can inhibit the efflux transporter P-glycoprotein (P-gp). P-gp is located in the apical membrane of enterocytes and actively transports a wide range of drugs out of the cells and back into the intestinal lumen, thereby limiting their oral absorption. Inhibition of P-gp by this compound can lead to increased intracellular concentrations of co-administered drugs that are P-gp substrates, resulting in enhanced bioavailability.
Conclusion
This compound's mechanism of action is multifaceted, with its primary and most clinically significant effect being the mechanism-based inactivation of cytochrome P450 enzymes, particularly CYP3A4. This irreversible inhibition leads to a significant reduction in the presystemic metabolism of orally administered drugs that are CYP3A4 substrates, resulting in increased bioavailability and a higher risk of adverse effects. Additionally, its inhibitory action on drug transporters like P-glycoprotein can further potentiate these drug interactions. A thorough understanding of these mechanisms is crucial for researchers, scientists, and drug development professionals in predicting and mitigating potential drug-food interactions and in exploring the potential therapeutic applications of CYP inhibition.
References
bergamottin biosynthesis pathway
An In-depth Technical Guide on the Bergamottin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a natural furanocoumarin predominantly found in grapefruit, pomelo, and the bergamot orange.[1] It is of significant interest to the pharmaceutical industry due to its potent inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4.[1] This inhibition can alter the metabolism of various drugs, a phenomenon famously known as the "grapefruit juice effect."[1] Understanding the biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential, which includes enhancing the bioavailability of co-administered drugs and potential applications in cancer therapy.[2][3] This guide provides a detailed overview of the core biosynthetic pathway, supported by quantitative data, experimental methodologies, and visual diagrams.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the shikimate pathway, which provides the precursor L-phenylalanine. This is then converted to 4-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism. The pathway to this compound proceeds through the formation of the coumarin scaffold, followed by a series of modifications including prenylation, cyclization, hydroxylation, methylation, and geranylation.
The key steps are as follows:
-
Formation of Umbelliferone: The pathway begins with the ortho-hydroxylation of 4-coumaroyl-CoA to 2,4-dihydroxycinnamoyl-CoA, followed by intramolecular cyclization to form umbelliferone, the core coumarin structure.
-
Prenylation to Demethylsuberosin: Umbelliferone undergoes prenylation at the C6 position, where a dimethylallyl pyrophosphate (DMAPP) group is attached. This reaction is catalyzed by a prenyltransferase and results in the formation of demethylsuberosin.
-
Cyclization to Marmesin: The prenyl side chain of demethylsuberosin is cyclized to form a dihydrofuran ring, yielding (+)-marmesin. This reaction is catalyzed by a cytochrome P450 monooxygenase, marmesin synthase, and requires NADPH and molecular oxygen.
-
Formation of Psoralen: (+)-marmesin is converted to psoralen through an oxidative cleavage reaction that removes a hydroxyisopropyl group as acetone. This unique reaction is catalyzed by psoralen synthase, a cytochrome P450 enzyme belonging to the CYP71AJ subfamily (e.g., CYP71AJ1).
-
Hydroxylation to Bergaptol: Psoralen is then hydroxylated at the C5 position to form bergaptol. This step is catalyzed by a psoralen 5-monooxygenase.
-
Methylation to Bergapten: The hydroxyl group of bergaptol is methylated to form bergapten. This reaction utilizes S-adenosyl methionine (SAM) as the methyl donor and is catalyzed by bergaptol O-methyltransferase (BMT).
-
Geranylation to this compound: In the final step, a geranyl pyrophosphate (GPP) molecule is attached to the oxygen at the C5 position of bergapten, forming the final product, this compound.
Below is a diagram illustrating the core biosynthetic pathway of this compound.
Quantitative Data
The following table summarizes the available kinetic data for key enzymes in the .
| Enzyme | Organism | Substrate | Km (µM) | Optimal pH | Optimal Temperature (°C) |
| Bergaptol O-methyltransferase (BMT) | Ammi majus | Bergaptol | 2.8 | 8.0 | 42 |
| S-adenosyl methionine (SAM) | 6.5 |
Table 1: Kinetic parameters of Bergaptol O-methyltransferase.
Experimental Protocols
This section details the methodologies for the characterization of key enzymes in the , such as psoralen synthase and bergaptol O-methyltransferase.
Protocol 1: Cloning and Functional Expression of Psoralen Synthase (CYP71AJ1)
This protocol is based on the methods described for the characterization of psoralen synthase from Ammi majus.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from elicitor-treated A. majus cell cultures. First-strand cDNA is synthesized using reverse transcriptase and an oligo(dT) primer.
-
Gene Amplification: The full-length cDNA of the putative psoralen synthase gene (CYP71AJ1) is amplified by PCR using gene-specific primers.
-
Vector Construction: The amplified PCR product is cloned into a yeast expression vector, such as pYES2. To improve expression, the N-terminal membrane anchor domain may be swapped with that of a well-expressed cytochrome P450, like CYP73A1.
-
Yeast Transformation and Expression: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Transformed yeast cells are grown in induction medium to express the recombinant protein.
-
Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed enzyme are isolated by differential centrifugation.
-
Enzyme Assay: The activity of the recombinant psoralen synthase is assayed by incubating the isolated microsomes with the substrate, (+)-marmesin, in the presence of NADPH. The reaction is typically carried out in a phosphate buffer at a pH of 7.0.
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of psoralen.
The following diagram illustrates the experimental workflow for the functional characterization of psoralen synthase.
Protocol 2: Characterization of Bergaptol O-methyltransferase (BMT)
This protocol is based on the methods used for the characterization of BMT from Peucedanum praeruptorum and Ammi majus.
-
Cloning and Expression in E. coli: The full-length cDNA of BMT is cloned into an E. coli expression vector (e.g., pET vector). The recombinant protein is then expressed in a suitable E. coli strain, such as BL21(DE3), upon induction with IPTG.
-
Protein Purification: The expressed BMT is purified from the bacterial lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assay: The activity of the purified BMT is measured by monitoring the formation of bergapten from bergaptol and SAM. The reaction mixture typically contains the purified enzyme, bergaptol, SAM, and a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).
-
Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Product Analysis: The reaction products are analyzed by HPLC to quantify the amount of bergapten formed.
Conclusion
The biosynthesis of this compound is a complex, multi-step process involving a series of specialized enzymes, including cytochrome P450s and O-methyltransferases. A thorough understanding of this pathway, including the kinetics and regulation of the involved enzymes, is essential for the metabolic engineering of plants or microbial systems for the enhanced production of this compound. Furthermore, the detailed knowledge of this pathway can aid in the development of novel strategies to modulate the "grapefruit juice effect" and to explore the full therapeutic potential of this pharmacologically significant natural product. Further research is needed to elucidate the remaining uncharacterized steps and the regulatory networks governing the entire pathway.
References
Unveiling the Natural Trove of Bergamottin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources of bergamottin, a furanocoumarin of significant interest for its interaction with metabolic pathways and its potential therapeutic applications. This document provides a comprehensive overview of its primary plant sources, quantitative distribution, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.
Principal Natural Sources of this compound
This compound is predominantly found within the plant kingdom, specifically in species belonging to the Rutaceae (citrus) and Apiaceae (celery, carrot) families.[1][2] The most abundant and commercially significant sources are citrus fruits.
Primary Citrus Sources:
-
Grapefruit (Citrus paradisi): Considered a principal source, this compound is present in the pulp, peel (flavedo and albedo), and essential oil.[3][4]
-
Pomelo (Citrus maxima): Another major source, with this compound found in its pulp.[3]
-
Bergamot Orange (Citrus bergamia): The fruit from which this compound was first isolated and named, its essential oil is particularly rich in this compound.
-
Lime (Citrus aurantiifolia): The juice and peel of limes are notable sources of this compound.
-
Seville Orange (Citrus aurantium): This sour orange variety also contains this compound.
Other citrus species, such as lemon (Citrus limon), have also been reported to contain this compound, albeit to a lesser extent. Beyond the citrus family, this compound has been identified in the roots and rhizomes of some traditional Chinese medicinal herbs like Notopterygium incisum.
Quantitative Distribution of this compound
The concentration of this compound varies significantly depending on the plant species, cultivar, specific plant part, and maturity. The peel, particularly the flavedo (the outer colored part), and essential oils generally contain the highest concentrations.
| Plant Source | Plant Part | This compound Concentration | Reference |
| Citrus Fruits | |||
| Grapefruit (Citrus paradisi) | Juice | 25 µmol/L | |
| Juice | 1 to 36.6 µmol/L (approx. 0.3 to 12 mg/L) | ||
| Peel (Flavedo) | Up to 666.54 µg/g DW | ||
| Peel Essential Oil | Approx. 1791 mg/L (0.18%) | ||
| Pomelo (Citrus maxima cv. Yongjiazaoxiangyou) | Flavedo | 666.54 µg/g DW | |
| Bergamot Orange (Citrus bergamia) | Essential Oil | 1.0% to 2.75% | |
| Lime (Citrus aurantiifolia) | Juice | 100 µmol/L | |
| Seville Orange (Citrus aurantium) | Juice | 5 µmol/L (this compound) | |
| Other Plants | |||
| Carrot (Daucus carota) | Oil | Present |
Experimental Protocols
Extraction of this compound from Citrus Peel
This protocol describes a common method for the extraction of this compound from citrus peel, optimized for laboratory scale.
Materials and Reagents:
-
Fresh citrus peel (flavedo)
-
Petroleum ether (or hexane)
-
Methanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Wash fresh citrus fruit and carefully separate the flavedo from the albedo. Air-dry the flavedo in the dark to prevent degradation and then grind it into a fine powder.
-
Extraction:
-
Weigh 10 g of the dried flavedo powder and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of petroleum ether.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Decant the supernatant.
-
Repeat the extraction process on the pellet with another 100 mL of petroleum ether to ensure complete extraction.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the petroleum ether from the combined supernatants using a rotary evaporator at 40°C until a crude extract is obtained.
-
Sample Reconstitution: Dissolve the crude extract in a known volume of methanol (e.g., 10 mL) for subsequent analysis.
-
Filtration: Filter the methanolic solution through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: Linear gradient from 50% to 100% B
-
15-20 min: 100% B
-
20-25 min: Linear gradient from 100% to 50% B
-
25-30 min: 50% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 310 nm
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Sample Analysis: Inject the filtered sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the shikimate pathway, leading to the formation of the coumarin scaffold, which is then further modified.
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant source.
Caption: General experimental workflow for this compound analysis.
References
- 1. Characterization and Purification of this compound from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antipro… [ouci.dntb.gov.ua]
- 2. acs.org [acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Bergamottin: A Technical Guide to its Discovery, History, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergamottin, a naturally occurring furanocoumarin, has garnered significant scientific attention due to its potent interaction with human drug metabolism. Initially identified as a key component in the "grapefruit juice effect," its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4, has profound implications for pharmacokinetics and drug development. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and the molecular mechanisms underlying its biological activity. Detailed experimental protocols for its isolation, characterization, and the assessment of its enzymatic inhibition are presented. Furthermore, this document elucidates the signaling pathways affected by this compound and provides visual representations of these complex interactions through Graphviz diagrams, offering a valuable resource for researchers in pharmacology, toxicology, and medicinal chemistry.
Introduction: From Bergamot Oil to a Key Pharmacokinetic Modulator
The story of this compound begins with its isolation from the essential oil of the bergamot orange (Citrus bergamia), from which it derives its name. Early research focused on the chemical characterization of compounds within citrus oils. However, the true significance of this compound in the scientific community emerged with the investigation of the "grapefruit juice effect" in the late 20th century.
In 1989, a serendipitous discovery revealed that grapefruit juice could significantly increase the oral bioavailability of the antihypertensive drug felodipine. This observation sparked a wave of research to identify the causative agents and elucidate the underlying mechanism. Subsequent studies pinpointed a class of compounds known as furanocoumarins as the primary culprits, with this compound and its derivative, 6',7'-dihydroxythis compound, being among the most abundant and potent inhibitors of intestinal drug metabolism. This discovery transformed the understanding of food-drug interactions and highlighted the critical role of intestinal CYP3A4 in first-pass metabolism.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its study and application in research and drug development.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₂O₄ | [1] |
| Molar Mass | 338.40 g/mol | [2][3] |
| Melting Point | 59-61 °C | [4] |
| Boiling Point | 503-504 °C (estimated) | [4] |
| logP (o/w) | 5.382 (estimated) | |
| Appearance | Constituent of bergamot oil, also found in lemon oil and other Citrus species. | |
| Solubility | Soluble in alcohol. |
The "Grapefruit Juice Effect": Mechanism of CYP3A4 Inhibition
The most well-documented biological effect of this compound is its potent inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a vast number of therapeutic drugs. This inhibition occurs primarily in the small intestine, leading to a reduction in the first-pass metabolism of orally administered drugs and a subsequent increase in their systemic bioavailability.
This compound is a mechanism-based inactivator of CYP3A4. This means that it is converted by the enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation. This process is time- and concentration-dependent and requires the presence of NADPH as a cofactor.
Quantitative Data on CYP3A4 Inhibition
The inhibitory potency of this compound against CYP3A4 has been quantified in numerous in vitro studies.
| Parameter | Value | Experimental System | Source |
| Kᵢ (Inhibition Constant) | 7.7 µM | Reconstituted human P450 3A4 | |
| k_inact (Maximal Rate of Inactivation) | 0.3 min⁻¹ | Reconstituted human P450 3A4 | |
| IC₅₀ (vs. Diltiazem N-demethylation) | 4.2 ± 1.1 µM | Transfected human liver epithelial cells |
Signaling Pathway of CYP3A4 Inactivation
The mechanism-based inactivation of CYP3A4 by this compound can be visualized as a multi-step process.
References
Bergamottin Metabolic Pathways in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergamottin, a natural furanocoumarin found predominantly in grapefruit and bergamot orange, is a subject of significant interest in the fields of pharmacology and drug development due to its potent and complex interactions with human metabolic pathways. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a primary focus on its well-documented role as an inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core metabolic and signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound (5-geranoxypsoralen) is a major bioactive constituent of grapefruit juice and is largely responsible for the so-called "grapefruit juice effect," a clinically significant phenomenon characterized by the alteration of pharmacokinetics of numerous orally administered drugs.[1][2] This effect stems from this compound's ability to inhibit key drug-metabolizing enzymes, leading to increased bioavailability and potential toxicity of co-administered therapeutic agents.[3] Understanding the metabolic fate of this compound and the mechanisms by which it modulates enzymatic activity is crucial for predicting and managing drug-drug interactions, as well as for exploring its potential therapeutic applications, such as enhancing the oral bioavailability of certain drugs.[2]
Pharmacokinetics of this compound in Humans
The oral administration of this compound leads to its rapid absorption and subsequent metabolism. The pharmacokinetic profile of this compound is characterized by a short time to reach maximum plasma concentration (Tmax) and a dose-dependent increase in peak plasma concentration (Cmax).[4]
| Parameter | 6 mg this compound Dose | 12 mg this compound Dose | Reference |
| Cmax (ng/mL) | 2.1 | 5.9 | |
| Tmax (hours) | 0.8 | 1.1 |
Metabolic Pathways of this compound
This compound undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 enzymes located in the liver and small intestine. The main metabolic transformations involve hydroxylation of the geranyloxy side chain and metabolism of the furan ring.
Key Metabolites
The metabolism of this compound yields several metabolites, with 6',7'-dihydroxythis compound (DHB) being a major and pharmacologically active metabolite. Other identified metabolites include bergaptol and various hydroxylated forms of this compound.
-
6',7'-Dihydroxythis compound (DHB): A significant metabolite detected in human plasma following this compound administration. Like its parent compound, DHB is also a potent inhibitor of CYP3A4.
-
Bergaptol: Another metabolite of this compound.
-
Hydroxylated Metabolites: CYP2B6 has been shown to metabolize this compound to 5'-OH-bergamottin, 6'-OH-bergamottin, and 7'-OH-bergamottin. CYP3A5 can also generate bergaptol, 5'-OH-bergamottin, and 2'-OH-bergamottin.
Enzymatic Involvement
Several CYP450 isoenzymes are involved in the metabolism of this compound:
-
CYP3A4: Plays a major role in the metabolism of this compound and is also the primary target of its inhibitory action.
-
CYP3A5: Contributes to the metabolism of this compound, leading to the formation of several hydroxylated metabolites and bergaptol.
-
CYP2B6: Primarily responsible for the oxidation of the geranyloxy side chain of this compound, producing hydroxylated metabolites.
The metabolism of the furan ring of this compound can lead to the formation of reactive intermediates that are responsible for the mechanism-based inactivation of CYP enzymes.
Caption: Metabolic activation and inhibitory pathway of this compound.
Mechanism of CYP3A4 Inhibition
This compound is a well-established mechanism-based inactivator of CYP3A4. This type of inhibition is characterized by an initial, reversible binding of the inhibitor to the enzyme, followed by enzymatic conversion of the inhibitor into a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.
Kinetic Parameters of CYP3A4 Inactivation
The inactivation of CYP3A4 by this compound follows pseudo-first-order kinetics. The key kinetic parameters that describe this process are the inactivation rate constant (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I).
| Parameter | Value | Reference |
| k_inact (min⁻¹) | 0.3 | |
| K_I (µM) | 7.7 |
The mechanism of inactivation involves the modification of the apoprotein of CYP3A4 rather than the heme group.
Caption: Mechanism-based inactivation of CYP3A4 by this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's metabolic pathways.
In Vitro Metabolism in Human Liver Microsomes
Objective: To investigate the metabolism of this compound and its inhibitory effects on various CYP450 enzymes.
Methodology:
-
Incubation Mixture: Pooled human liver microsomes (0.1–1 mg of protein/mL) are incubated with this compound (at various concentrations, e.g., 1, 10, and 100 µM) in a final volume of 0.5 mL of 0.1 mM phosphate buffer (pH 7.4).
-
Probe Substrates: To assess the inhibition of specific CYP enzymes, corresponding probe substrates are included in the incubation mixture (e.g., 50 µM testosterone for CYP3A4).
-
Reaction Initiation and Termination: The reactions are pre-incubated at 37°C, initiated by the addition of 1 mM NADPH, and incubated for a specified time. The reaction is stopped by cooling on ice or by adding a quenching solvent.
-
Analysis: The formation of metabolites from the probe substrates is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the extent of CYP inhibition.
Caption: Workflow for in vitro metabolism studies of this compound.
Determination of this compound Pharmacokinetics in Humans
Objective: To determine the pharmacokinetic parameters of this compound in human subjects.
Methodology:
-
Study Design: A randomized, crossover study design is often employed. Healthy volunteers are administered a single oral dose of this compound (e.g., in capsules) or grapefruit juice.
-
Drug Administration: A specific dose of this compound (e.g., 2, 6, or 12 mg) is administered with water. In interaction studies, a probe drug (e.g., 5 mg extended-release felodipine) is co-administered.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) over a 24-hour period.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of this compound and its metabolites (e.g., 6',7'-dihydroxythis compound) are determined using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the plasma concentration-time curve (AUC).
Identification of this compound Metabolites using LC-MS/MS
Objective: To identify and characterize the metabolites of this compound in biological samples.
Methodology:
-
Sample Preparation: Plasma or microsomal incubation samples are subjected to protein precipitation followed by solid-phase extraction to isolate this compound and its metabolites.
-
Chromatographic Separation: The extracted samples are injected into a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is used for separation.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Metabolite Identification: Full scan and product ion scan modes are used to identify potential metabolites. The precursor ion of this compound (m/z 339) and its fragment ions (e.g., m/z 203) are monitored. Metabolites are identified based on their characteristic mass-to-charge ratios and fragmentation patterns.
Conclusion
The metabolic pathways of this compound in humans are complex, involving multiple CYP450 enzymes and resulting in the formation of several metabolites. The primary clinical significance of this compound lies in its potent mechanism-based inactivation of CYP3A4, which can lead to significant drug-drug interactions. A thorough understanding of these metabolic pathways and the associated experimental methodologies is essential for drug development professionals to mitigate the risks associated with the "grapefruit juice effect" and to potentially harness the CYP-inhibitory properties of this compound for therapeutic benefit. The data and protocols presented in this guide offer a foundational resource for further research in this critical area of pharmacology.
References
Bergamottin's Interaction with Cytochrome P450 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergamottin, a natural furanocoumarin prevalent in grapefruit and other citrus fruits, is a significant inhibitor of various cytochrome P450 (CYP) enzymes.[1][2] This interaction, famously known as the "grapefruit effect," can lead to clinically important drug-drug interactions by altering the metabolism of numerous medications.[2][3] This technical guide provides an in-depth analysis of this compound's effects on key CYP450 enzymes, focusing on its inhibitory mechanisms, quantitative kinetic data, and the experimental protocols used for their determination. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and predicting the clinical implications of this compound-mediated drug interactions.
Introduction
The cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics, including approximately 50% of marketed drugs.[4] Among the various substances known to modulate CYP450 activity, this compound has garnered considerable attention due to its potent inhibitory effects, particularly on CYP3A4, the most abundant human CYP enzyme. This compound's inhibitory action can lead to increased bioavailability and a higher risk of adverse effects for drugs that are substrates of the affected enzymes. This guide delves into the technical details of these interactions, providing a comprehensive resource for professionals in the pharmaceutical sciences.
Mechanism of CYP450 Inhibition by this compound
This compound primarily acts as a mechanism-based inactivator of several CYP450 enzymes. This type of inhibition is characterized by its time- and NADPH-dependent nature, where the enzyme metabolically activates the inhibitor, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.
For instance, the inactivation of CYP3A4 by this compound involves the modification of the apoprotein in the active site rather than adduct formation with the heme group. The furan moiety of this compound is believed to be crucial for this inactivation process. Metabolism of the furan ring by CYPs can generate reactive intermediates, such as epoxides or γ-ketoenals, which are responsible for the enzyme inactivation. In contrast, metabolism of the geranyloxy side chain of this compound tends to produce stable, inactive metabolites.
Quantitative Inhibition Data
The inhibitory potency of this compound against various CYP450 enzymes has been quantified in numerous in vitro studies. The following tables summarize the key kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the maximal rate of inactivation (k_inact).
Table 1: Inhibition of Human CYP3A4 by this compound
| Parameter | Value | Experimental System | Reference |
| K_I | 7.7 µM | Reconstituted P450 3A4 | |
| k_inactivation | 0.3 min⁻¹ | Reconstituted P450 3A4 | |
| K_I | ~25 µM | Human Intestinal Microsomes | |
| k_inact | ~0.35 min⁻¹ | Human Intestinal Microsomes | |
| IC50 | 0.11 µM (Paradisin A) | Human Liver Microsomes |
Note: Paradisin A is a derivative of this compound also found in grapefruit juice.
Table 2: Inhibition of Other Human CYP450 Enzymes by this compound
| Enzyme | Parameter | Value | Experimental System | Reference |
| CYP1A2 | Potent Inhibition | >92% inhibition at 1 µM | Human Liver Microsomes | |
| CYP2B6 | K_I | 5 µM | Reconstituted P450 2B6 | |
| k_inact | 0.09 min⁻¹ | Reconstituted P450 2B6 | ||
| CYP2C9 | MBI & Competitive Inhibition | - | In vitro study | |
| IC50 | - | Low micromolar range | ||
| CYP2D6 | Inhibition | - | Affected by this compound | |
| CYP3A5 | K_I | 20 µM | Reconstituted P450 3A5 | |
| k_inact | 0.045 min⁻¹ | Reconstituted P450 3A5 |
MBI: Mechanism-Based Inhibition
Signaling Pathways and Experimental Workflows
Mechanism-Based Inactivation Pathway
The following diagram illustrates the proposed mechanism-based inactivation of a cytochrome P450 enzyme by this compound. This compound enters the active site of the enzyme and undergoes metabolic activation, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically Based Pharmacokinetic Modeling of this compound and 6,7-Dihydroxythis compound to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Bergamottin: A Comprehensive Technical Guide on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergamottin, a naturally occurring furanocoumarin predominantly found in grapefruit and other citrus fruits, has garnered significant attention within the scientific community for its potent pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological properties of this compound, with a primary focus on its well-documented role as a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This interaction forms the basis of the widely known "grapefruit effect," leading to significant drug-food interactions. Beyond its influence on drug metabolism, this document elucidates the molecular mechanisms underlying this compound's anticancer, anti-inflammatory, and antiviral properties. Detailed summaries of quantitative data, including enzyme inhibition constants and pharmacokinetic parameters, are presented in structured tables for clear comparison. Furthermore, this guide outlines key experimental protocols and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's multifaceted pharmacological profile.
Introduction
This compound (C₂₁H₂₂O₄) is a linear furanocoumarin that plays a crucial role in the interaction between certain foods and pharmaceutical agents.[1] First isolated from the oil of bergamot, its most notable and clinically significant property is the inhibition of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 50% of currently marketed drugs.[1][2] The primary target of this compound is CYP3A4, the most abundant CYP isoform in the human liver and intestine.[3][4] By inhibiting this enzyme, this compound can significantly alter the pharmacokinetics of co-administered drugs, leading to increased bioavailability and a heightened risk of adverse effects. This phenomenon, often referred to as the "grapefruit effect," has prompted extensive research into the pharmacological and toxicological implications of this compound.
Beyond its impact on drug metabolism, emerging evidence has highlighted a broader spectrum of pharmacological activities for this compound, including promising anticancer, anti-inflammatory, and antiviral effects. These activities are attributed to its ability to modulate various cellular signaling pathways, such as the STAT3 and NF-κB pathways. This guide aims to provide a comprehensive technical overview of the pharmacological properties of this compound, catering to the needs of researchers, scientists, and professionals in drug development.
Mechanism of Action: Cytochrome P450 Inhibition
The principal pharmacological action of this compound is the inhibition of CYP450 enzymes. This inhibition is not limited to a single isoform, although its effect on CYP3A4 is the most pronounced and clinically relevant.
Inhibition of CYP3A4
This compound is a mechanism-based inactivator of CYP3A4. This means that it is converted by the enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation. This process is time- and concentration-dependent and requires the presence of NADPH. The inactivation of CYP3A4 by this compound primarily occurs in the intestines, significantly reducing the first-pass metabolism of orally administered drugs that are substrates for this enzyme.
The molecular mechanism involves the furan ring of this compound, which is metabolized by CYP3A4 to form a reactive intermediate that modifies the apoprotein of the enzyme. This leads to a loss of catalytic activity without significant heme destruction.
Inhibition of Other CYP Isoforms
In addition to CYP3A4, this compound has been shown to inhibit other CYP isoforms in human liver microsomes, including CYP1A2, 2A6, 2C9, 2C19, 2D6, and 2E1. It appears to be a particularly potent inhibitor of CYP1A2. This compound also acts as a mechanism-based inactivator of CYP2C9, with its metabolism leading to the formation of an epoxide and/or γ-ketoenal that is responsible for the enzyme inactivation. The inhibition of these other CYP isoforms, while generally less potent than its effect on CYP3A4, can still contribute to drug interactions.
Quantitative Data on CYP Inhibition
The inhibitory potency of this compound against various CYP450 enzymes has been quantified in several studies. The following table summarizes key inhibition parameters.
| Enzyme | Inhibition Parameter | Value | Reference(s) |
| CYP3A4 | kinactivation | 0.3 min-1 | |
| KI | 7.7 µM | ||
| Ki (reversible, midazolam as substrate) | ~13 µM | ||
| CYP2C9 | IC50 | Low micromolar range | |
| CYP2C19 | IC50 | Low micromolar range | |
| CYP1A2 | % Inhibition (at 1 µM) | ~92% |
Table 1: Quantitative data on the inhibition of Cytochrome P450 enzymes by this compound.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for predicting its clinical effects and interaction potential.
Absorption and Bioavailability
Following oral administration, this compound is absorbed from the gastrointestinal tract. Human pharmacokinetic studies have provided insights into its systemic availability.
Metabolism
This compound is metabolized by CYP enzymes, including CYP3A4, CYP3A5, and CYP2B6. A major metabolite is 6',7'-dihydroxythis compound, which is also a potent CYP3A4 inhibitor. The metabolism of this compound can lead to the formation of reactive intermediates that contribute to its mechanism-based inhibition of CYP enzymes.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound obtained from a human study.
| Dose | Cmax (ng/mL) | Tmax (h) | Reference(s) |
| 6 mg | 2.1 | 0.8 | |
| 12 mg | 5.9 | 1.1 |
Table 2: Pharmacokinetic parameters of this compound in humans.
Anticancer Properties
Recent research has unveiled the potential of this compound as an anticancer agent, demonstrating its efficacy in various cancer models both in vitro and in vivo. Its antineoplastic effects are mediated through the modulation of multiple oncogenic signaling pathways.
Signaling Pathways Modulated by this compound
This compound has been shown to suppress the proliferation and metastasis of cancer cells by targeting key signaling cascades. One of the well-characterized mechanisms is the inhibition of the STAT3 signaling pathway. Persistent activation of STAT3 is linked to the growth, survival, and angiogenesis of various tumors. This compound abrogates constitutive STAT3 activation by inhibiting the phosphorylation of Janus-activated kinase (JAK) 1/2 and c-Src. This effect is mediated, at least in part, by the induction of the protein tyrosine phosphatase SHP-1.
Furthermore, this compound has been reported to modulate other pathways such as NF-κB and inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.
In Vitro and In Vivo Anticancer Activity
This compound has demonstrated significant anticancer activity against a range of malignancies, including:
-
Multiple Myeloma: Induces apoptosis and chemosensitization.
-
Leukemia and Colon Cancer: Induces apoptosis.
-
Lung Cancer: Inhibits metastasis and induces apoptosis and cell cycle arrest.
-
Prostate Cancer: Downregulates androgen receptor signaling and promotes G0/G1 cell cycle block and apoptosis.
-
Liver and Gastric Cancer: Exhibits anti-proliferative activity.
The following table summarizes the cytotoxic effects of this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HeLa | Cervical Cancer | > 50 (SL-bergamottin: 17.32) | |
| HepG2, HL-60, BGC-823 | Liver, Leukemia, Gastric Cancer | Dose-dependent inhibition (6.25-50 µg/mL) |
Table 3: In vitro cytotoxic activity of this compound.
Other Pharmacological Activities
Beyond its effects on drug metabolism and cancer, this compound exhibits other potentially beneficial pharmacological properties.
-
Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties, suggesting potential therapeutic benefits in conditions like osteoarthritis.
-
Antiviral Activity: It has shown antiviral activity against viruses such as SARS-CoV-2 and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) by interfering with viral entry and RNA synthesis.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of this compound's pharmacological properties.
CYP Inhibition Assays
-
Objective: To determine the inhibitory effect of this compound on the activity of specific CYP450 isoforms.
-
Methodology:
-
Preparation of Enzyme Source: Human liver microsomes or recombinant CYP enzymes are used as the enzyme source.
-
Incubation: The enzyme source is incubated with a specific probe substrate for the CYP isoform of interest in the presence and absence of this compound at various concentrations. The reaction is initiated by the addition of an NADPH-generating system.
-
Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) are determined. For mechanism-based inhibition, pre-incubation of the enzyme with this compound and NADPH is performed before the addition of the substrate to determine the kinetic parameters kinact and KI.
-
Cell-Based Assays for Anticancer Activity
-
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cells.
-
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for specific durations.
-
Viability/Proliferation Assays: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) assays.
-
Apoptosis Assays: The induction of apoptosis can be determined by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
-
Cell Cycle Analysis: The effect on the cell cycle distribution is analyzed by staining DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the cells by flow cytometry.
-
Human Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of this compound and its effect on the pharmacokinetics of co-administered drugs in humans.
-
Methodology:
-
Study Design: A randomized, crossover study design is often employed.
-
Drug Administration: Healthy volunteers are administered a specific dose of a probe drug (e.g., felodipine) with and without this compound or grapefruit juice.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Bioanalysis: Plasma concentrations of the probe drug, its metabolites, and this compound are quantified using validated LC-MS/MS methods.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC (area under the concentration-time curve) are calculated using non-compartmental analysis.
-
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and experimental processes related to this compound.
Caption: Mechanism of CYP3A4 inactivation by this compound and its effect on drug metabolism.
Caption: this compound-mediated inhibition of the STAT3 signaling pathway in cancer cells.
Caption: Experimental workflow for a human pharmacokinetic interaction study with this compound.
Conclusion
This compound is a pharmacologically active furanocoumarin with significant implications for drug metabolism and potential therapeutic applications. Its role as a potent mechanism-based inhibitor of CYP3A4 is well-established and serves as a critical consideration in clinical practice to avoid adverse drug interactions. The growing body of evidence supporting its anticancer, anti-inflammatory, and antiviral properties highlights its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate the clinical utility of this compound, including comprehensive studies on its long-term safety, optimal dosing, and efficacy in various disease models. This technical guide provides a solid foundation for researchers and drug development professionals to understand the complex pharmacological profile of this compound and to guide future investigations into its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Physiologically Based Pharmacokinetic Modeling of this compound and 6,7-Dihydroxythis compound to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 7380-40-7 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Bergamottin Derivatives and Analogs: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergamottin, a natural furanocoumarin found predominantly in grapefruit, has garnered significant attention in the scientific community for its potent biological activities. Primarily known for its role in the "grapefruit juice effect" through the inhibition of cytochrome P450 enzymes, particularly CYP3A4, this compound and its derivatives are now being explored for their therapeutic potential in oncology.[1][2] This technical guide provides an in-depth overview of this compound derivatives and analogs, focusing on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols, comprehensive quantitative data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Furanocoumarins are a class of organic compounds produced by a variety of plants, characterized by a furan ring fused with a coumarin. This compound (5-geranoxypsoralen) is a prominent linear furanocoumarin that acts as a mechanism-based inactivator of several cytochrome P450 enzymes.[3] This inhibitory action can significantly alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions.[2] Beyond its effects on drug metabolism, recent research has highlighted the anticancer properties of this compound and its analogs.[1] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer models by modulating key signaling pathways such as STAT3 and NF-κB. This guide aims to consolidate the current knowledge on this compound derivatives and analogs, providing a technical foundation for their further investigation and development as therapeutic agents.
Synthesis of this compound Derivatives and Analogs
The synthesis of this compound derivatives often starts from commercially available precursors like bergaptol (4-hydroxy-7H-furo[3,2-g]chromen-7-one). The general strategy involves the alkylation of the hydroxyl group of bergaptol with a suitable electrophile, such as a substituted geranyl bromide, to introduce desired functionalities.
One notable example is the synthesis of a spin-labeled this compound analog, SL-BM, which incorporates a nitroxide moiety. This paramagnetic analog is a valuable tool for biophysical studies. The synthesis involves the preparation of a paramagnetic geranyl bromide followed by its reaction with bergaptol.
Experimental Protocol: Synthesis of Spin-Labeled this compound (SL-BM)
Step 1: Synthesis of Paramagnetic Geranyl Bromide
A detailed, multi-step synthesis is required to prepare the spin-labeled geranyl bromide from simpler starting materials. This typically involves the construction of the nitroxide ring followed by its attachment to a geraniol backbone, which is then converted to the corresponding bromide.
Step 2: Alkylation of Bergaptol
-
To a solution of bergaptol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K2CO3, 2-3 equivalents) and a catalytic amount of sodium iodide (NaI).
-
Add the synthesized paramagnetic geranyl bromide (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired spin-labeled this compound analog.
Biological Activities and Mechanisms of Action
The biological activities of this compound and its derivatives are primarily centered on two areas: inhibition of cytochrome P450 enzymes and anticancer effects.
Cytochrome P450 Inhibition
This compound is a well-documented inhibitor of several CYP450 isoforms, with the most pronounced effect on CYP3A4. This inhibition is mechanism-based, meaning that this compound is metabolized by the enzyme into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This property is the basis of the "grapefruit juice effect," where the consumption of grapefruit juice can lead to increased bioavailability and potential toxicity of drugs that are metabolized by CYP3A4.
Anticancer Activity
This compound and its analogs have demonstrated significant anticancer activity in a variety of cancer cell lines, including those of the prostate, lung, and breast, as well as in multiple myeloma. The anticancer effects are mediated through the modulation of multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in tumor progression. This compound has been shown to inhibit the STAT3 signaling pathway by suppressing the phosphorylation of Janus-activated kinase (JAK) 1/2 and c-Src, which are upstream activators of STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.
Nuclear factor-kappa B (NF-κB) is another key transcription factor that is often dysregulated in cancer, promoting inflammation and cell survival. This compound has been found to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This results in the downregulation of NF-κB target genes that are critical for cancer cell survival and inflammation.
Quantitative Data
The following tables summarize the reported IC50 values for this compound and its derivatives, providing a quantitative measure of their inhibitory potency against CYP3A4 and various cancer cell lines.
Table 1: IC50 Values for CYP3A4 Inhibition
| Compound | System | Substrate | IC50 (µM) | Reference |
| This compound | Human Liver Microsomes | Testosterone | 3.92 ± 0.14 | |
| This compound | Human Liver Microsomes | Midazolam | ~10 | |
| 6',7'-Dihydroxythis compound | Human Liver Microsomes | Testosterone | 0.65 ± 0.07 | |
| This compound | Reconstituted CYP3A4 | - | K_I = 7.7 | |
| SL-Bergamottin | Recombinant CYP3A4 | - | ~5-fold stronger than this compound |
Table 2: IC50 Values for Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | LNCaP | Prostate Cancer | 2.4 | |
| This compound | MDAPCa2b | Prostate Cancer | 4 | |
| This compound | A549 | Lung Cancer | 30-100 | |
| This compound | U266 | Multiple Myeloma | ~25 | |
| SL-Bergamottin | HeLa | Cervical Cancer | 17.32 | |
| This compound | HeLa | Cervical Cancer | > 50 |
Experimental Protocols
CYP3A4 Inhibition Assay using Human Liver Microsomes
-
Preparation of Reagents:
-
Human Liver Microsomes (HLMs): Thaw on ice.
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
CYP3A4 substrate (e.g., testosterone or midazolam) dissolved in a suitable solvent.
-
Test compound (this compound derivative) dissolved in a suitable solvent.
-
Potassium phosphate buffer (pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, pre-incubate HLMs, the test compound at various concentrations, and the NADPH regenerating system in potassium phosphate buffer at 37°C for a specified time (e.g., 5-10 minutes).
-
Initiate the reaction by adding the CYP3A4 substrate.
-
Incubate at 37°C for a specific duration (e.g., 10-30 minutes).
-
-
Termination and Sample Processing:
-
Stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the metabolite of the CYP3A4 substrate using LC-MS/MS.
-
Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Anticancer Activity Assays
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
-
Compound Treatment:
-
Treat the cells with different concentrations of the this compound derivative for a specified period.
-
-
Colony Formation:
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 1-3 weeks to allow for colony formation.
-
-
Staining and Counting:
-
Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
References
The Anticancer Potential of Bergamottin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergamottin, a natural furanocoumarin found in grapefruit and other citrus fruits, has emerged as a promising candidate in cancer therapy.[1] Extensive preclinical studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress metastasis across a range of cancer cell lines and in vivo models.[1][2] This technical guide provides a comprehensive overview of the anticancer properties of this compound, with a focus on its molecular mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are summarized, and signaling pathways are visually represented to facilitate a deeper understanding of its therapeutic potential.
Introduction
Furanocoumarins, a class of secondary metabolites in plants, are gaining attention for their diverse pharmacological activities, including anticancer effects.[1][3] this compound (C21H22O4), a prominent furanocoumarin, is a well-known inhibitor of cytochrome P450 enzymes, particularly CYP3A4. Beyond its effects on drug metabolism, this compound exhibits potent anti-inflammatory, anti-oxidative, and, most notably, anticancer properties. This document synthesizes the current scientific literature on the anticancer activities of this compound, providing a technical resource for researchers and drug development professionals.
Antiproliferative and Cytotoxic Effects
This compound has demonstrated significant dose-dependent antiproliferative and cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized in Table 1.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HT-29 | Colon Cancer | 12.5 µM | |
| RKO | Colon Cancer | 12.5 µM | |
| A549 | Non-Small Cell Lung Carcinoma | Not specified, but dose-dependent effects observed | |
| U266 | Multiple Myeloma | Not specified, but proliferation inhibited | |
| LNCaP | Prostate Cancer | Growth inhibition observed | |
| MDAPCa2b | Prostate Cancer | Growth inhibition observed | |
| WM239 | Melanoma | Proliferation inhibited |
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. These processes are mediated by the modulation of several key signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by nuclear fragmentation, chromatin condensation, and the activation of caspases.
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.
-
Caspase Activation: It triggers the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.
-
PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Mitochondrial Membrane Potential Loss: this compound can induce a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at different checkpoints, primarily at the G0/G1 and G2/M phases, thereby inhibiting cancer cell proliferation.
Key Molecular Events:
-
G2/M Phase Arrest: In colon and lung cancer cells, this compound causes an accumulation of cells in the G2/M phase. This is associated with the downregulation of key regulatory proteins such as Cdc2, cyclin A, and cyclin B1. Conversely, the expression of negative regulators of cell cycle progression, like p21Cip1 and p27Kip1, is increased.
-
G0/G1 Phase Arrest: In prostate cancer cells, this compound promotes a G0/G1 cell cycle block, which is accompanied by a reduction in cyclin D and CDK4 levels.
Inhibition of Metastasis
Metastasis is a major cause of cancer-related mortality. This compound has been shown to suppress the metastatic potential of cancer cells by inhibiting migration, invasion, and the epithelial-to-mesenchymal transition (EMT).
Key Molecular Events:
-
Inhibition of Cell Migration and Invasion: this compound reduces the migratory and invasive capacity of lung, colon, and glioma cancer cells.
-
Downregulation of Matrix Metalloproteinases (MMPs): It has been found to decrease the expression and activation of MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix during invasion.
-
Suppression of EMT: this compound can inhibit the EMT process in lung cancer cells, a critical step for metastasis. This is evidenced by the upregulation of epithelial markers (E-cadherin, occludin) and the downregulation of mesenchymal markers (N-cadherin, vimentin, fibronectin) and EMT-inducing transcription factors (Snail, Twist).
-
Inactivation of Rac1: In glioma cells, this compound has been shown to suppress invasion by inactivating the Rac1 signaling pathway, which is a key regulator of cell motility.
Modulation of Signaling Pathways
The anticancer effects of this compound are orchestrated through its interaction with several critical intracellular signaling pathways that regulate cell survival, proliferation, and metastasis.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often persistently activated in cancer cells, promoting their growth and survival. This compound is a potent inhibitor of this pathway.
Mechanism of Inhibition:
-
This compound inhibits the phosphorylation of Janus-activated kinases (JAK) 1 and 2, and c-Src, which are upstream activators of STAT3.
-
It induces the expression of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3.
-
Inhibition of STAT3 activation leads to the downregulation of its target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, cyclin D1, survivin, and VEGF.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, particularly in the context of suppressing EMT in lung cancer cells.
Mechanism of Inhibition:
-
This compound treatment has been observed to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.
-
Inhibition of this pathway contributes to the suppression of TGF-β-induced EMT and cell invasion.
MAPK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival. This compound has been shown to deactivate this pathway in colon cancer cells.
Mechanism of Inhibition:
-
This compound treatment leads to the suppression of the Raf/MEK/ERK signaling cascade, contributing to its anticancer effects.
NF-κB Signaling Pathway
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. The combination of this compound and simvastatin has been shown to suppress TNF-induced NF-κB activation in chronic myelogenous leukemia cells.
In Vivo Anticancer Activity
The anticancer efficacy of this compound has been validated in preclinical animal models. In xenograft mouse models, this compound has demonstrated the ability to significantly inhibit tumor growth.
Table 2: In Vivo Antitumor Effects of this compound
| Cancer Model | Treatment | Outcome | Reference |
| A549 Lung Cancer Xenograft | 25, 50, 100 mg/kg this compound injection | Reduced tumor weight from 1.61 g (control) to 1.21, 0.42, and 0.15 g, respectively. | |
| HT-29 Colon Cancer Xenograft | Not specified | Inhibited tumor growth in vivo. | |
| WM239 Melanoma Xenograft | Not specified | Significantly reduced tumor size, weight, and volume. |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound's anticancer effects.
Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), is used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis
-
Principle: This method uses a fluorescent dye (e.g., propidium iodide) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
-
Protocol:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest.
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Conclusion and Future Directions
This compound has consistently demonstrated significant anticancer activity in a wide range of preclinical models. Its ability to induce apoptosis and cell cycle arrest, inhibit metastasis, and modulate key oncogenic signaling pathways such as STAT3, PI3K/Akt, and MAPK, underscores its potential as a therapeutic agent. The in vivo data further supports its efficacy in suppressing tumor growth.
For drug development professionals, this compound represents a promising natural compound that could be developed as a standalone therapy or as an adjuvant to enhance the efficacy of existing chemotherapeutic agents. Future research should focus on clinical trials to evaluate its safety and efficacy in cancer patients, as well as on optimizing its delivery and bioavailability. Further investigation into its interactions with other signaling pathways and its potential for chemosensitization will also be crucial in fully realizing its therapeutic potential.
References
The Anti-Inflammatory Properties of Bergamottin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergamottin, a natural furanocoumarin predominantly found in grapefruit and bergamot orange, has garnered significant scientific interest for its diverse pharmacological activities. Beyond its well-documented effects on cytochrome P450 enzymes, emerging evidence robustly demonstrates its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining detailed experimental protocols. The primary molecular mechanisms underlying this compound's anti-inflammatory action involve the modulation of critical signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of this compound in inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide array of diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of new therapeutic leads, and this compound has emerged as a promising candidate.[2] This guide will delve into the technical details of its anti-inflammatory effects, providing a foundation for further research and development.
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3] this compound has been shown to potently inhibit the NF-κB signaling pathway.[4][5]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes.
This compound intervenes in this cascade by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit, thereby suppressing the expression of NF-κB-dependent pro-inflammatory mediators. Furthermore, this compound's inhibitory effect on NF-κB is linked to the activation of Sirtuin 1 (SIRT1), a deacetylase that can deacetylate and inactivate the p65 subunit of NF-κB.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK), are also critically involved in the inflammatory response. This compound has been demonstrated to downregulate the phosphorylation of both p38 MAPK and JNK, thereby inhibiting their activation. This inhibition contributes to the suppression of downstream inflammatory gene expression.
Suppression of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in inflammation and cancer. Persistent activation of STAT3 is associated with the expression of various genes involved in cell survival and proliferation, including the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the constitutive activation of STAT3 in various cell types. This inhibition is mediated through the suppression of the phosphorylation of upstream kinases, Janus-activated kinases (JAK) 1 and 2, and c-Src.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.
Table 1: In Vivo Anti-Inflammatory Activity of this compound
| Experimental Model | Species | Treatment | Dose | % Inhibition of Edema | Reference |
| Carrageenan-induced paw edema | Rat | Bergamot Essential Oil (BEO) | 0.025 mL/kg | 27.56% | |
| Carrageenan-induced paw edema | Rat | Bergamot Essential Oil (BEO) | 0.05 mL/kg | 30.77% | |
| Carrageenan-induced paw edema | Rat | Bergamot Essential Oil (BEO) | 0.10 mL/kg | 63.39% |
Note: The ED50 value for Bergamot Essential Oil in the carrageenan-induced rat paw edema model was reported as 0.079 mL/kg.
Table 2: In Vitro Anti-Inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | Treatment | Concentration | Effect | Reference |
| RAW 264.7 macrophages | LPS (1 µg/mL) | This compound | 10 µM | Significant inhibition of TNF-α, IL-6, and IL-1β mRNA and protein levels | |
| THP-1 monocytes | LPS | Bergamot Juice Extract (BJe) | 0.1 mg/mL | 25% reduction in IL-1β secretion | |
| THP-1 monocytes | LPS | Bergamot Juice Extract (BJe) | 0.5 mg/mL | 27% reduction in IL-1β secretion | |
| THP-1 monocytes | LPS | Bergamot Juice Extract (BJe) | 0.1 - 0.5 mg/mL | 17-50% reduction in TNF-α secretion | |
| Human multiple myeloma (U266) cells | Constitutive | This compound | Not specified | Downregulation of COX-2 expression |
Note: Specific IC50 values for cytokine inhibition by pure this compound are not consistently reported in the reviewed literature, with many studies showing dose-dependent effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophages using lipopolysaccharide (LPS) and the subsequent assessment of this compound's inhibitory effects.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 96-well plates at a density of 1 x 105 cells/well for cytokine analysis or 6-well plates for protein extraction.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 3 hours.
-
Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for cytokine measurement).
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Collect the cell culture supernatants after treatment and stimulation.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. inotiv.com [inotiv.com]
- 2. This compound alleviates LPS-induced acute lung injury by inducing SIRT1 and suppressing NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages [mdpi.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Protocol [protocols.io]
An In-depth Technical Guide on the Antioxidant Activity of Bergamottin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamottin, a natural furanocoumarin found predominantly in grapefruit and bergamot orange, has garnered significant attention for its diverse pharmacological activities. Beyond its well-documented effects on cytochrome P450 enzymes, emerging research highlights its potential as a potent antioxidant. This technical guide provides a comprehensive overview of the antioxidant activity of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.
In Vitro Antioxidant Activity of this compound
The antioxidant potential of this compound has been evaluated using various in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents.
Data Presentation: In Vitro Antioxidant Assays
| Assay | Compound | Result | Reference |
| DPPH Radical Scavenging Activity | This compound | No appreciable activity | [1] |
| Coulometrically Determined Antioxidant Capacity (CDAC) | This compound | 11 mmol e⁻/g | [1] |
| ABTS Radical Scavenging Activity | Data not available for pure this compound | - | |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available for pure this compound | - | |
| Cellular Antioxidant Activity (CAA) | Data not available for pure this compound | - |
Note: While data for pure this compound in some standard assays is limited, studies on bergamot juice and extracts, which contain this compound, have demonstrated robust antioxidant activities.[2]
Cellular and In Vivo Antioxidant Effects
This compound's antioxidant effects extend to cellular and in vivo models, where it has been shown to modulate key signaling pathways and enhance the endogenous antioxidant defense systems.
Modulation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
An in vivo study on mice fed with bergamot juice, which contains this compound, showed a statistically significant increase in the mRNA levels of Nrf2 in heart tissue, suggesting that this compound may contribute to the activation of this protective pathway.[3]
Effects on Antioxidant Enzymes
Endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), play a crucial role in detoxifying reactive oxygen species (ROS).
A study on rats fed a high-sugar–fat diet supplemented with bergamot leaf extract, also containing this compound, demonstrated a significant increase in the activity of catalase in the liver.[4] This suggests a role for this compound and other components of the extract in enhancing the enzymatic antioxidant defenses.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for assessing antioxidant activity.
References
- 1. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antisenescence Effects of Bergamot Juice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Cellular Targets and Signaling Pathways of Bergamottin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bergamottin, a natural furanocoumarin prevalent in grapefruit and other citrus fruits, has garnered significant scientific interest for its potent biological activities.[1][2][3] Initially recognized for its role in the "grapefruit effect"—the clinically significant inhibition of cytochrome P450 enzymes—emerging research has unveiled its broader therapeutic potential, particularly in oncology and inflammation.[4][5] This document provides a comprehensive technical overview of the known cellular targets of this compound and the key signaling pathways it modulates. It consolidates quantitative data, details common experimental methodologies, and visualizes complex molecular interactions to serve as a foundational resource for researchers in pharmacology and drug development.
Chapter 1: Primary Cellular Targets
This compound's most well-characterized interactions are with enzymes and transporters that play a critical role in xenobiotic metabolism and disposition. These interactions are central to its effects on drug pharmacokinetics and are increasingly understood to contribute to its direct pharmacological activities.
Cytochrome P450 (CYP) Enzymes
This compound is a renowned inhibitor of several cytochrome P450 isoforms, with the most pronounced effect on CYP3A4, a key enzyme in drug metabolism.
Mechanism of Action: this compound acts as a mechanism-based (or suicide) inactivator of CYP3A4. The furan ring of this compound is metabolized by the CYP enzyme into a reactive intermediate, which then forms a covalent bond with the enzyme's active site, leading to its irreversible inactivation. Restoration of enzymatic activity requires the synthesis of new enzyme protein. This irreversible inhibition explains the long-lasting nature of the grapefruit-drug interaction, which can persist for up to 72 hours. Beyond CYP3A4, this compound also inhibits a panel of other CYP isoforms to varying degrees, including CYP1A2, 2A6, 2C9, 2C19, 2D6, and 2E1.
Quantitative Inhibition Data
| CYP Isoform | This compound Concentration | % Inhibition | Reference |
| CYP1A2 | 1 µM | ~92% | |
| CYP2A6 | 10 µM | >50% | |
| CYP2C9 | 10 µM | >50% | |
| CYP2C19 | 2 µM | ~71% | |
| CYP2C19 | 20 µM | 100% | |
| CYP2D6 | 10 µM | >50% | |
| CYP2E1 | 10 µM | >50% | |
| CYP3A4 | 10 µM | >50% |
Experimental Protocol: In Vitro CYP Inhibition Assay (Human Liver Microsomes)
-
Preparation: Pooled human liver microsomes are pre-incubated at 37°C in a phosphate buffer (pH 7.4) containing a specific probe substrate for the CYP isoform of interest (e.g., testosterone for CYP3A4, (S)-mephenytoin for CYP2C19).
-
Inhibition: this compound, dissolved in a suitable solvent (e.g., methanol), is added to the microsomal suspension at various concentrations (e.g., 0.2, 2, and 20 µM). A control incubation contains only the solvent.
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-generating system.
-
Incubation: The mixture is incubated for a specific time at 37°C.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.
-
Analysis: After centrifugation, the supernatant is collected, and the concentration of the metabolite (e.g., 6β-hydroxytestosterone for CYP3A4) is quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Interpretation: The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of this compound to the control. IC50 values are determined by plotting inhibition against this compound concentration.
Diagram: Mechanism-Based Inactivation of CYP3A4 by this compound
Caption: this compound is metabolized by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.
P-glycoprotein (P-gp, ABCB1)
P-glycoprotein is an ATP-dependent efflux transporter that limits the intracellular concentration and intestinal absorption of a wide range of xenobiotics. This compound has been identified as an inhibitor of P-gp, suggesting that some grapefruit-drug interactions may involve modulation of both CYP3A4 and this transporter.
Mechanism of Action: this compound acts as a competitive inhibitor of P-gp. It has been shown to stimulate P-gp-mediated ATP hydrolysis, which is characteristic of transporter substrates and inhibitors. By inhibiting P-gp's efflux function, this compound can increase the intracellular accumulation and bioavailability of drugs that are P-gp substrates.
Quantitative Inhibition Data
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Whole-cell substrate retention | P-gp overexpressing cell line | IC50 | 40 µM | |
| ATP-hydrolysis assay | Purified P-gp | Km | 8 µM | |
| Talinolol transport across Caco-2 | Caco-2 cells | IC50 | >10 µM* | |
| Note: One study reported no significant inhibition at concentrations up to 10 µM in Caco-2 cells, while another found potent inhibition in a different cell system, indicating that experimental conditions can influence observed potency. |
Experimental Protocol: P-gp Inhibition Assay (Caco-2 Cell Transwell Assay)
-
Cell Culture: Caco-2 cells are cultured on semi-permeable membrane inserts (e.g., Transwells) for approximately 21 days to allow them to differentiate into a polarized monolayer that expresses P-gp.
-
Transport Study Setup: The Transwell inserts are placed in a plate, creating two compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the bloodstream.
-
Treatment: A known P-gp substrate (e.g., talinolol) is added to one compartment, and its transport to the other compartment is measured over time. To test for inhibition, the experiment is repeated in the presence of various concentrations of this compound.
-
Directional Transport: Transport is measured in both directions (AP-to-BL and BL-to-AP). P-gp activity is confirmed by a higher rate of transport in the efflux (BL-to-AP) direction compared to the absorptive (AP-to-BL) direction.
-
Sample Analysis: Samples are taken from the receiver compartment at various time points and analyzed by HPLC-MS/MS to determine the concentration of the P-gp substrate.
-
Data Interpretation: An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) is calculated. A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
Diagram: this compound Inhibition of P-glycoprotein
Caption: this compound competitively inhibits the P-gp transporter, preventing the efflux of drug substrates from the cell and increasing their intracellular concentration.
Chapter 2: Modulation of Signaling Pathways
This compound exerts significant anticancer and anti-inflammatory effects by modulating a network of intracellular signaling pathways crucial for cell survival, proliferation, invasion, and inflammatory responses.
Anticancer Signaling Pathways
STAT3 Signaling Pathway: this compound is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells. It suppresses STAT3 activation by inhibiting the phosphorylation of upstream kinases Janus-activated kinase 1 (JAK1), JAK2, and c-Src. Furthermore, this compound induces the expression of the protein tyrosine phosphatase SHP-1, which directly dephosphorylates and inactivates STAT3. Downregulation of STAT3 leads to decreased expression of its target genes involved in survival (Bcl-2, Bcl-xL, Survivin), proliferation (Cyclin D1), and angiogenesis (VEGF), ultimately inducing apoptosis and sensitizing cancer cells to chemotherapeutic agents like bortezomib and thalidomide.
Diagram: this compound Inhibition of the STAT3 Pathway
Caption: this compound blocks STAT3 signaling by inhibiting upstream kinases (JAKs, c-Src) and inducing the phosphatase SHP-1, leading to reduced cancer cell survival.
NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is another critical pro-survival pathway that is suppressed by this compound. In chronic myelogenous leukemia cells, this compound was found to enhance tumor necrosis factor (TNF)-induced apoptosis by suppressing the NF-κB signaling cascade. This inhibition prevents the transcription of NF-κB target genes that promote cell survival and inflammation.
PI3K/Akt/mTOR Pathway: In lung cancer cells, this compound has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis. This effect is mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K), Akt, and Mammalian Target of Rapamycin (mTOR) kinases, key components of a central pathway controlling cell growth, proliferation, and survival.
Androgen Receptor (AR) Signaling: In prostate cancer cells, this compound reduces cell growth by downregulating androgen receptor (AR) signaling. It decreases the levels of both total and nuclear AR, thereby reducing the activation of the receptor and the expression of its downstream targets like prostate-specific antigen (PSA). This action is particularly relevant as AR signaling is a primary driver of prostate cancer progression.
Rac1/MMP-9 Pathway: this compound exhibits anti-invasive activity in human glioma cells by inactivating the Rac1 signaling pathway. The inhibition of the small GTPase Rac1 leads to the downregulation of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, thereby suppressing cancer cell invasion and migration.
Anti-inflammatory Signaling
This compound demonstrates anti-inflammatory properties by modulating key inflammatory pathways. It can attenuate the production of pro-inflammatory mediators, including TNF-α, interleukin-6 (IL-6), IL-1β, and prostaglandin E2. The mechanism often involves the inhibition of the NF-κB pathway, which is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines and enzymes like iNOS and COX-2.
Diagram: this compound's Anti-inflammatory Action
Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB pathway, thereby reducing the transcription and secretion of pro-inflammatory cytokines.
Chapter 3: Downstream Cellular Effects & Methodologies
The modulation of the aforementioned targets and pathways by this compound culminates in distinct, measurable cellular outcomes, primarily apoptosis, cell cycle arrest, and inhibition of metastasis.
Apoptosis and Cell Cycle Arrest
A common outcome of this compound treatment in various cancer cell lines is the induction of apoptosis and a halt in cell cycle progression.
-
Apoptosis: this compound induces apoptosis through multiple mechanisms, including the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), activation of caspase-3, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP). It also causes a significant reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Cell Cycle Arrest: The compound can induce cell cycle arrest at either the G0/G1 or G2/M phase, depending on the cancer cell type. G0/G1 arrest in prostate cancer is associated with a reduction in cyclin D1, cyclin D3, and CDK4/6. In contrast, G2/M arrest observed in lung cancer cells correlates with the suppression of cyclin B1.
Quantitative Data on Cellular Effects
| Cancer Type | Effect | Concentration / Dose | Reference |
| Various Cancers | Growth Inhibition (IC50) | 30–100 µM | |
| Prostate Cancer | Inhibition of colony formation | 5 and 10 µM | |
| Lung Cancer (A549) | Induction of G2/M cell cycle arrest | 10, 25, 50 µM | |
| Lung Cancer (in vivo) | Reduction in tumor weight | 25, 50, 100 mg/kg | |
| Glioma | Suppression of invasion | 2, 10 µM | |
| Melanoma | Inhibition of cell viability | Dose-dependent (tested up to 80µM) |
Experimental Protocol: Western Blot for PARP Cleavage (Apoptosis Marker)
-
Cell Treatment: Cancer cells (e.g., LNCaP prostate cancer cells) are seeded and treated with this compound at various concentrations (e.g., 10-30 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4 days).
-
Protein Extraction: Cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular protein.
-
Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for PARP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The presence of an 89 kDa cleaved PARP fragment, in addition to the 116 kDa full-length PARP, indicates apoptosis.
Diagram: Experimental Workflow for Apoptosis and Cell Cycle Analysis
Caption: A typical workflow for assessing this compound's effects on apoptosis (via Western blot or staining) and cell cycle progression (via flow cytometry).
Conclusion
This compound is a multifaceted natural compound with well-defined molecular targets and complex effects on cellular signaling. Its primary role as a potent, mechanism-based inhibitor of CYP3A4 and other xenobiotic-metabolizing enzymes establishes its importance in clinical pharmacology and drug-drug interactions. Beyond this, its ability to modulate critical signaling pathways—including STAT3, NF-κB, PI3K/Akt, and AR—underpins its significant anticancer and anti-inflammatory potential. By inducing apoptosis, cell cycle arrest, and inhibiting metastatic processes, this compound presents a promising scaffold for the development of novel therapeutic agents. This guide provides a consolidated technical foundation for professionals aiming to further investigate and harness the pharmacological properties of this compound. Future research should focus on optimizing its bioavailability, delineating its in vivo efficacy and safety profile in greater detail, and exploring synergistic combinations with existing therapies.
References
In Vivo Effects of Bergamottin: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bergamottin, a natural furanocoumarin found predominantly in grapefruit and bergamot orange, has garnered significant scientific interest for its diverse pharmacological activities. In vivo studies have substantiated its role as a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, leading to significant drug-drug interactions. Furthermore, preclinical evidence highlights its anti-cancer, anti-inflammatory, and neuroprotective potential. This technical guide provides a comprehensive overview of key in vivo studies on this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways and workflows to facilitate further research and drug development endeavors.
Pharmacokinetic Interactions: Modulation of Drug Metabolism
This compound is a well-established inhibitor of intestinal CYP3A4, the primary enzyme responsible for the metabolism of numerous drugs. This inhibition can lead to increased oral bioavailability and potential toxicity of co-administered therapeutic agents.
Quantitative Data: this compound-Felodipine Interaction
A clinical trial in human volunteers investigated the effect of varying doses of this compound on the pharmacokinetics of felodipine, a calcium channel blocker and a known CYP3A4 substrate. The results demonstrated a dose-dependent increase in felodipine plasma concentrations.[1][2]
| This compound Dose | Felodipine Cmax (% Increase vs. Water) | Felodipine AUC (% Increase vs. Water) | This compound Cmax (ng/mL) | This compound Tmax (hours) |
| 2 mg | 33% | - | - | - |
| 6 mg | 35% | - | 2.1 | 0.8 |
| 12 mg | 40% | 37% | 5.9 | 1.1 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.
Experimental Protocol: this compound-Felodipine Interaction Study
-
Study Design: Partially randomized, 5-way crossover study.[1]
-
Subjects: 11 healthy volunteers.[1]
-
Intervention: Administration of a single 5 mg extended-release felodipine tablet with one of the following:
-
250 mL water
-
250 mL grapefruit juice (containing 1.7 mg this compound)
-
2 mg this compound in a capsule with 250 mL water
-
6 mg this compound in a capsule with 250 mL water
-
12 mg this compound in a capsule with 250 mL water[1]
-
-
Sampling: Blood samples were collected at regular intervals to determine plasma concentrations of felodipine, its metabolite dehydrofelodipine, this compound, and its metabolite 6',7'-dihydroxythis compound.
-
Analytical Method: Plasma concentrations were determined using high-performance liquid chromatography (HPLC).
Anti-Cancer Activity: In Vivo Xenograft Models
This compound has demonstrated significant anti-tumor effects in various preclinical cancer models. These studies highlight its potential as a chemotherapeutic or chemo-preventive agent.
Lung Adenocarcinoma
In a xenograft model using human non-small cell lung carcinoma (NSCLC) A549 cells, this compound exhibited a dose-dependent inhibition of tumor growth.
| Treatment Group | Mean Tumor Weight (g) | % Inhibition vs. Control |
| Control (PBS) | 1.61 | - |
| This compound (25 mg/kg) | 1.21 | 24.8% |
| This compound (50 mg/kg) | 0.42 | 73.9% |
| This compound (100 mg/kg) | 0.15 | 90.7% |
Data represents tumor weight after 18 days of consecutive treatment.
-
Animal Model: Nude mice.
-
Cell Line: Human non-small cell lung carcinoma A549 cells.
-
Tumor Induction: Subcutaneous injection of 2 x 10^6 A549 cells into the right axilla of each mouse.
-
Treatment: Once tumors were established, mice were randomized into four groups (n=5-6 per group). Treatment was administered intraperitoneally (i.p.) daily for 18 consecutive days.
-
Group 1: Phosphate-buffered saline (PBS) as a vehicle control.
-
Group 2: 25 mg/kg this compound.
-
Group 3: 50 mg/kg this compound.
-
Group 4: 100 mg/kg this compound.
-
-
Endpoint: After 18 days, mice were sacrificed, and tumors were excised and weighed. Tumor volume was also monitored throughout the study.
Colon Cancer
This compound has also shown efficacy in a colon cancer xenograft model, where it reduced tumor growth over a six-week period.
Melanoma
In a melanoma xenograft model, intraperitoneal administration of this compound at 10 mg/kg, five days a week, attenuated tumor growth over 35 days.
Modulation of Intracellular Signaling Pathways
The anti-cancer effects of this compound are attributed to its ability to modulate several key signaling pathways involved in cell proliferation, survival, and metastasis.
STAT3 Signaling Pathway
In multiple myeloma cells, this compound has been shown to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition is mediated through the suppression of upstream kinases JAK1/2 and c-Src, and the induction of the protein tyrosine phosphatase SHP-1. Downregulation of STAT3 leads to decreased expression of anti-apoptotic proteins (Bcl-2, Bcl-xL, survivin) and cell cycle regulators (cyclin D1), ultimately inducing apoptosis.
Ras/Raf/ERK Signaling Pathway
In human colon cancer cells, this compound has been observed to deactivate the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.
Rac1 Signaling Pathway
This compound has been shown to suppress the invasiveness of human glioma cells by inactivating Rac1 signaling. This leads to a downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, thereby inhibiting cell migration and invasion.
Anti-inflammatory Effects
While the primary focus of in vivo research has been on its anti-cancer and pharmacokinetic properties, this compound also exhibits anti-inflammatory activity.
Experimental Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a classical method to screen for acute anti-inflammatory activity. Injection of carrageenan into the paw induces a biphasic inflammatory response.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Typically rats or mice.
-
Inducing Agent: Subplantar injection of a 1% carrageenan solution into the right hind paw.
-
Treatment: Test compounds, such as this compound, are usually administered intraperitoneally or orally prior to carrageenan injection.
-
Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer to quantify the degree of edema and inflammation.
Conclusion
The in vivo studies summarized in this technical guide underscore the significant therapeutic potential of this compound. Its well-documented inhibition of CYP3A4 necessitates careful consideration in clinical settings to avoid adverse drug interactions but also presents an opportunity for dose-reduction strategies for certain medications. The promising anti-cancer effects observed in various xenograft models, mediated through the modulation of critical signaling pathways, warrant further investigation and development. Future research should focus on elucidating the detailed mechanisms of action, optimizing delivery systems to enhance bioavailability, and conducting well-designed clinical trials to translate these preclinical findings into tangible therapeutic benefits for patients.
References
Methodological & Application
Application Notes & Protocols for the Extraction of Bergamottin from Citrus Fruits
Introduction
Bergamottin (5-geranoxypsoralen) is a naturally occurring furanocoumarin predominantly found in citrus fruits. It is of significant interest to researchers, scientists, and drug development professionals due to its various pharmaceutical bioactivities. These include anticancer properties, antimycobacterial and antimutagenic activities, and its notable interaction with cytochrome P450 enzymes, which can enhance the bioavailability of certain drugs.[1] This document provides detailed application notes and protocols for the extraction and purification of this compound from citrus sources, with a focus on grapefruit and pomelo, which are known to contain high concentrations of this compound.[2][3]
Distribution of this compound in Citrus Fruits
This compound is not uniformly distributed within the citrus fruit. The highest concentrations are typically found in the flavedo, the outer colored part of the peel.[1] The content of this compound can vary significantly depending on the citrus species, cultivar, and even the maturity of the fruit. Grapefruits and pomelos are particularly rich sources of this compound.
Quantitative Data Presentation
The following table summarizes the this compound content in various citrus fruit tissues, providing a comparative overview for selecting the optimal starting material for extraction.
| Citrus Cultivar | Fruit Tissue | This compound Content (μg/g Dry Weight) | Reference |
| Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou (YJZXY) | Flavedo | 666.54 ± 25.13 | |
| Red Grapefruit | Flavedo | 144.24 ± 10.87 | |
| White Grapefruit Juice | Juice | 4.2 (μg/mL) | |
| Red Grapefruit Juice | Juice | 3.4 (μg/mL) |
Experimental Protocols
This section details two effective methods for the extraction and purification of this compound from citrus peel.
Protocol 1: Solid-Phase Extraction followed by Chromatographic Purification
This protocol is adapted from a method that combines silica gel column chromatography with high-speed counter-current chromatography (HSCCC) for high-purity this compound isolation.
1. Sample Preparation:
- Obtain fresh citrus fruit, preferably a cultivar with high this compound content such as Citrus grandis (pomelo).
- Separate the flavedo (outer peel) from the albedo (white pith).
- Dry the flavedo at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
- Grind the dried flavedo into a fine powder.
2. Crude Extraction:
- The specific solvent for the initial crude extraction is not explicitly detailed in the primary source, but a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate is typically used for furanocoumarins. A general approach would be maceration or Soxhlet extraction with a suitable solvent.
3. Silica Gel Column Chromatography (Initial Purification):
- Pack a silica gel column.
- Dissolve the crude extract in a minimal amount of an appropriate solvent.
- Load the dissolved extract onto the column.
- Elute the column with a solvent system of petroleum ether/ethyl acetate (13:1 v/v).
- Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Pool the fractions containing this compound and evaporate the solvent under vacuum to obtain a silica gel-refined sample. The purity of this compound at this stage can be around 44.82%, with a recovery of approximately 79.48%.
4. High-Speed Counter-Current Chromatography (HSCCC) (Final Purification):
- Prepare the two-phase solvent system: hexane–ethyl acetate–methanol–water (1:1:2:0.625, v/v/v/v).
- Set up the HSCCC instrument with the upper phase as the stationary phase and the lower phase as the mobile phase.
- Dissolve the silica gel-refined sample in the solvent mixture.
- Inject the sample and run the HSCCC at a flow rate of 2.0 mL/min and a revolution speed of 900 rpm.
- Monitor the effluent at 250 nm.
- Collect the fractions containing the purified this compound.
- Evaporate the solvent to yield this compound with a purity of over 94%.
Protocol 2: Supercritical CO2 Extraction with Polyamide Resin Purification
This protocol utilizes an environmentally friendly supercritical fluid extraction method.
1. Sample Preparation:
- Use fresh grapefruit peel.
- Chop the peel into small pieces.
2. Supercritical CO2 Extraction:
- Load the chopped grapefruit peel into the extractor of a supercritical fluid extraction system.
- Perform dynamic extraction with supercritical CO2 without an entrainment agent.
- Set the extraction temperature to 40–50 °C and the extraction pressure to 20–35 MPa.
- The resolution temperature should be 50–60 °C with a parsing pressure of 8–10 MPa.
- Extract for 2–3 hours.
- Decompress the extracting solution to resolve and filter the crude product.
3. Polyamide Resin Separation:
- Disperse the crude extract in 80-90% ethanol.
- Mix the dispersed extract with polyamide resin.
- Pack the mixture into a column after evaporating the solvent.
- Elute the column sequentially with:
- Deionized water to remove impurities.
- 10–40% ethanol solution.
- 60–80% ethanol solution.
- Collect the high concentration ethanol eluent, which contains the this compound.
4. Crystallization:
- Concentrate the collected eluent under reduced pressure to obtain a medicinal extract.
- Recrystallize the extract 3 to 5 times using petroleum ether.
- Dry the resulting crystals under reduced pressure to obtain the final this compound product.
Visualizations
The following diagram illustrates the general workflow for the extraction and purification of this compound from citrus fruits.
The following diagram illustrates the inhibitory effect of this compound on a key metabolic pathway.
References
- 1. Characterization and Purification of this compound from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
Application Note: Quantification of Bergamottin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bergamottin is a natural furanocoumarin found predominantly in grapefruit and other citrus fruits. It is of significant interest to the pharmaceutical and nutraceutical industries due to its role in drug metabolism, primarily through the inhibition of cytochrome P450 enzymes such as CYP3A4.[1][2] This inhibition can lead to significant drug-drug interactions, affecting the bioavailability and efficacy of various therapeutic agents.[3][4] Furthermore, this compound has demonstrated potential anticancer and chemosensitizing properties by modulating various signaling pathways, including the STAT3 and Rac1 pathways.[5] Accurate and robust quantification of this compound in different matrices is therefore crucial for drug interaction studies, pharmacokinetic analysis, and the development of new therapeutic strategies. This application note provides a detailed protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize the quantitative data and chromatographic conditions for this compound analysis based on published methods.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Conditions |
| HPLC System | Waters 600 HPLC system or equivalent |
| Column | Symmetry® C18 (75 x 4.6 mm i.d., 3.5 µm) or Inertsil ODS-2 (5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B) and Water (A) or Methanol and 5% (v/v) acetic acid aqueous solution |
| Gradient Elution | 0-13 min, 5-20% B; 13-25 min, 20-100% B; 25-30 min, 100-5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection | Diode Array Detector (DAD) or UV Detector at 250 nm or 283 nm |
| Column Temperature | Ambient |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Value |
| Linearity Range | 8 - 100 mg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Method dependent, typically in the ng/mL range |
| Limit of Quantification (LOQ) | Method dependent, typically in the ng/mL range |
| Recovery | 65.73% - 79.48% (from silica gel and HSCCC purification) |
| Precision (RSD%) | < 5% |
| Accuracy | 95 - 105% |
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 31.25, 62.5, 125, 250, 500, and 1000 µg/mL).
2. Sample Preparation
The sample preparation method will vary depending on the matrix.
2.1. Plant Material (e.g., Citrus Peels)
-
Freeze-dry the plant material and grind it into a fine powder.
-
Accurately weigh 0.2 g of the powdered sample into a centrifuge tube.
-
Add 4 mL of petroleum ether (60–90 °C) and sonicate for 30 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol or acetonitrile.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.
2.2. Plasma Samples
For the analysis of this compound in plasma, an Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended for higher sensitivity and selectivity.
-
A simple protein precipitation can be performed by adding three volumes of ice-cold acetonitrile to one volume of plasma.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase and filter before injection.
3. HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification using HPLC.
References
- 1. Pharmacological Utilization of this compound, Derived from Grapefruits, in Cancer Prevention and Therapy [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, 7380-40-7 [thegoodscentscompany.com]
- 4. Physiologically Based Pharmacokinetic Modeling of this compound and 6,7-Dihydroxythis compound to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a natural furanocoumarin obtained from grapefruit juice induces chemosensitization and apoptosis through the inhibition of STAT3 signaling pathway in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bergamottin in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bergamottin is a natural furanocoumarin found predominantly in grapefruit and other citrus species.[1] It is of significant interest to researchers and drug development professionals due to its potent, mechanism-based inhibition of cytochrome P450 enzymes, particularly CYP3A4.[2] This inhibition can lead to significant food-drug interactions, altering the pharmacokinetics of co-administered drugs.[3] Therefore, a sensitive and selective analytical method is crucial for pharmacokinetic studies and for quantifying this compound in various biological matrices. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable determination of this compound.
Principle
This method employs a liquid chromatography system for the separation of this compound from endogenous matrix components, coupled with a tandem mass spectrometer for detection and quantification. After extraction from the biological matrix, the sample is injected into the LC system. This compound is separated on a reversed-phase C18 column and subsequently ionized using electrospray ionization (ESI) in positive mode. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., an appropriate stable isotope-labeled this compound or a structurally similar compound not present in the matrix
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Petroleum Ether (for tissue extraction)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Reversed-phase C18)[4]
-
Human plasma or other relevant biological matrix
Sample Preparation
Two primary extraction methods are presented below, one for liquid matrices like plasma and another for tissue samples.
Protocol 1: Solid-Phase Extraction (SPE) for Human Plasma
-
Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: To 200 µL of plasma, add the internal standard. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elution: Elute this compound and the IS from the cartridge using 1 mL of methanol or acetonitrile.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.
Protocol 2: Solvent Extraction for Citrus Fruit Tissues
-
Homogenization: Homogenize a known weight of tissue (e.g., 0.2 g of freeze-dried powder).
-
Extraction: Add 4 mL of petroleum ether and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the pellet a second time.
-
Evaporation: Combine the extracts and evaporate the solvent to dryness.
-
Reconstitution: Dissolve the resulting residue in a known volume of methanol or mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following parameters serve as a robust starting point and can be optimized for specific instrumentation.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | Reversed-phase C18, e.g., Waters UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 30% B, increase to 95% B over 1.5 min, hold for 1.5 min, then return to initial conditions and equilibrate. |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/h |
| MRM Transitions | This compound: Precursor [M+H]⁺ m/z 339 → Product m/z 203 (quantifier) and m/z 147 (qualifier). |
Method Validation and Performance
A summary of typical method performance characteristics is provided below. Validation should be performed according to regulatory guidelines.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL in essential oils; 0.025 nM in human plasma. |
| Accuracy | Within ±15% of nominal concentration |
| Precision (CV%) | ≤15% |
| Matrix Effect | Insignificant matrix effect observed in essential oils (<30%). |
| Recovery | Consistent and reproducible across the concentration range |
Data Presentation and Visualization
Experimental Workflow
The overall process from sample receipt to final data analysis is outlined in the workflow diagram below.
Caption: Experimental workflow for this compound quantification.
This compound Fragmentation Pathway
This compound's molecular ion ([M+H]⁺) has a mass-to-charge ratio (m/z) of 339. In the collision cell of the mass spectrometer, it fragments into characteristic product ions. The primary fragmentation involves the loss of the geranyl group (C₁₀H₁₆).
Caption: MS/MS fragmentation of the this compound precursor ion.
Conclusion
The described LC-MS/MS method provides a highly sensitive, selective, and robust protocol for the quantification of this compound in biological matrices. The simple extraction procedures combined with the specificity of tandem mass spectrometry make this application suitable for high-throughput analysis in clinical and research settings, particularly for studies involving pharmacokinetic profiling and food-drug interactions.
References
Application Notes & Protocols: Bergamottin Isolation, Purification, and Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bergamottin is a natural furanocoumarin predominantly found in citrus fruits, particularly in the peel and juice of grapefruit (Citrus paradisi) and bergamot orange (Citrus bergamia)[1][2]. It is a compound of significant interest in pharmacology and drug development due to its potent, mechanism-based inhibition of several cytochrome P450 enzymes, most notably CYP3A4[1][2][3]. This inhibition can lead to increased oral bioavailability of various drugs, a phenomenon commonly known as the "grapefruit juice effect". Beyond its effects on drug metabolism, this compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown its potential to induce apoptosis and chemosensitization in tumor cells by inhibiting critical signaling pathways, such as the STAT3 pathway.
These application notes provide detailed protocols for the isolation and purification of this compound from citrus sources, methods for its analytical quantification, and a summary of its mechanism of action on key cellular signaling pathways.
Data Summary
Quantitative data from various studies are summarized below to provide a comparative overview of this compound content, extraction efficiencies, and purification outcomes.
Table 1: this compound Content in Various Citrus Tissues
| Citrus Variety & Tissue | This compound Content (μg/g Dry Weight) | Reference |
|---|---|---|
| Citrus grandis cv. Yongjiazaoxiangyou (Flavedo) | 666.54 |
| Red Grapefruit (Juice Sacs) | 144.24 | |
Table 2: Example Purification Results for this compound from C. grandis Flavedo
| Purification Step | Purity (%) | Recovery (%) |
|---|---|---|
| Crude Extract (Petroleum Ether) | 0.05 | 100 |
| Post-Silica Gel Chromatography | 44.82 | 79.48 |
| Post-HSCCC | 94.01 | 65.73 |
Experimental Protocols
Two primary methods for isolating and purifying this compound are detailed below, followed by a standard analytical protocol for purity assessment.
This protocol, adapted from studies on Citrus grandis, combines solvent extraction with a two-step chromatography process for high-purity this compound.
A. Preparation of Crude Extract
-
Obtain the flavedo (outer colored peel) of the citrus fruit. The highest concentration is found in Citrus grandis cv. Yongjiazaoxiangyou.
-
Dry the flavedo and grind it into a fine powder.
-
Weigh 80 g of the ground powder and place it in a suitable vessel.
-
Add 1600 mL of petroleum ether.
-
Perform extraction via sonication for 30 minutes.
-
Filter the mixture to remove solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
B. Silica Gel Column Chromatography (Initial Purification)
-
Prepare a silica gel column (e.g., 46 mm × 457 mm).
-
Dissolve the crude extract in a minimal amount of petroleum ether. Add silica gel to this solution (ratio of crude extract to silica gel should be approximately 1:50 by weight) to create a slurry.
-
Evaporate the solvent from the slurry under reduced pressure to obtain a dry, loaded powder.
-
Load this powder onto the top of the prepared silica gel column.
-
Elute the column with a mobile phase of petroleum ether/ethyl acetate (13:1, v/v).
-
Collect fractions (e.g., 30 mL per tube) and monitor them for this compound content using HPLC or TLC.
-
Combine the fractions containing the highest concentration of this compound.
-
Evaporate the solvent from the pooled fractions to yield the silica gel-refined sample. At this stage, purity can be increased to approximately 45%.
C. High-Speed Counter-Current Chromatography (HSCCC) (Final Purification)
-
Prepare the two-phase solvent system for HSCCC: hexane–ethyl acetate–methanol–water (1:1:2:0.625, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.
-
Set up the HSCCC instrument. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.
-
Dissolve the silica gel-refined sample in a small volume of the solvent system.
-
Perform the HSCCC separation under the following conditions:
-
Stationary Phase: Upper phase
-
Mobile Phase: Lower phase
-
Flow Rate: 2.0 mL/min
-
Revolution Speed: 900 rpm
-
Detection Wavelength: 250 nm
-
Column Temperature: 25 °C
-
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound (purity >94%).
-
Confirm identity and purity using LC-MS and NMR spectroscopy.
This method offers an environmentally friendly alternative for extraction, followed by purification via polyamide resin and recrystallization.
A. Supercritical CO₂ Extraction
-
Chop fresh grapefruit peel and load it into the extractor vessel.
-
Perform dynamic extraction using supercritical CO₂ without an entrainment agent.
-
Set the extraction parameters:
-
Temperature: 40–50 °C
-
Pressure: 20–35 MPa
-
-
Extract for 2–3 hours.
-
Decompress the extracting solution to resolve the extract and filter the resulting crude product.
B. Polyamide Resin Separation
-
Disperse the crude product in 80-90% ethanol.
-
Mix the dispersed extract with polyamide resin and load it onto a column after evaporating the solvent.
-
Elute the column sequentially with:
-
Deionized water (to wash out impurities).
-
10–40% ethanol solution.
-
60–80% ethanol solution.
-
-
Collect the high-concentration (60-80%) ethanol eluate, which contains the this compound.
-
Concentrate the collected eluate under reduced pressure.
C. Recrystallization
-
Take the concentrated medicinal extract from the previous step.
-
Dissolve the extract in a minimal amount of hot petroleum ether. The ideal recrystallization solvent should dissolve the compound when hot but not at room or cool temperatures.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the formed crystals by vacuum filtration.
-
Repeat the recrystallization process 3 to 5 times with fresh petroleum ether to achieve high purity.
-
Dry the final crystals under reduced pressure to obtain the pure this compound product.
This protocol is used to determine the concentration and purity of this compound in various samples.
-
Chromatographic System: A standard HPLC system with a C18 column and a UV detector.
-
Mobile Phase:
-
Solvent A: ddH₂O
-
Solvent B: Acetonitrile
-
-
Elution Gradient:
-
0–1 min: 10% B
-
1–5 min: 10–80% B
-
5–10 min: 80% B
-
10–12 min: 80–95% B
-
12–15 min: 95% B
-
15–19 min: 95–10% B
-
19–21 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 μL.
-
Detection: 250 nm.
-
Quantification: Prepare a standard curve using purified this compound at known concentrations (e.g., 31.25 to 1000 μg/mL) to quantify the content in unknown samples.
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound isolation and purification.
Caption: this compound inhibits the STAT3 signaling pathway in tumor cells.
Mechanism of Action: STAT3 Signaling Pathway
This compound exerts part of its anticancer effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is persistently active in many types of cancer and promotes cell survival, proliferation, and angiogenesis.
The mechanism of inhibition involves several key steps:
-
Induction of SHP-1: this compound treatment induces the expression of the protein tyrosine phosphatase SHP-1.
-
Inhibition of Upstream Kinases: SHP-1 acts to dephosphorylate and thereby inhibit Janus-activated kinases (JAK1/2) and the proto-oncogene c-Src, which are responsible for phosphorylating and activating STAT3.
-
Suppression of STAT3 Activation: By inhibiting JAK1/2 and c-Src, this compound prevents the phosphorylation of STAT3, blocking its activation.
-
Downregulation of Target Genes: The inhibition of STAT3 activation leads to the downregulation of its target genes, which include key proteins involved in cell cycle progression (Cyclin D1), survival and anti-apoptosis (Bcl-2, Bcl-xL, Survivin, IAP-1), and angiogenesis (VEGF).
-
Induction of Apoptosis: The suppression of these pro-survival genes ultimately leads to the induction of apoptosis (programmed cell death), as evidenced by an increase in the sub-G1 cell population and caspase-3-induced PARP cleavage.
Furthermore, this inhibition of the STAT3 pathway by this compound has been shown to potentiate the apoptotic effects of chemotherapy agents like bortezomib and thalidomide in multiple myeloma cells.
References
Application Notes and Protocols for Studying Drug-Drug Interactions with Bergamottin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamottin, a natural furanocoumarin found predominantly in grapefruit juice, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of approximately 50% of clinically used drugs. This inhibitory action of this compound is a primary contributor to the well-known "grapefruit juice effect," where the co-administration of grapefruit juice with certain medications leads to altered drug pharmacokinetics and an increased risk of adverse effects. Due to its specific and potent inhibition of CYP3A4, this compound serves as a valuable tool in pre-clinical and clinical research for studying drug-drug interactions (DDIs).
These application notes provide a comprehensive overview of the use of this compound as a CYP3A4 inhibitor, including its mechanism of action, quantitative inhibitory data, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound inhibits CYP3A4 through both reversible and irreversible (mechanism-based) inhibition.[1][2][3]
-
Reversible Inhibition: this compound can competitively bind to the active site of the CYP3A4 enzyme, preventing the substrate from binding and being metabolized.
-
Mechanism-Based Inhibition: this compound is also a mechanism-based inhibitor, meaning it is metabolically activated by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1][2] This inactivation requires time and the presence of NADPH. The consequence of mechanism-based inhibition is a longer-lasting inhibitory effect compared to reversible inhibition.
Quantitative Data Summary
The inhibitory potential of this compound against various cytochrome P450 isoforms has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Inhibition of Human CYP450 Isoforms by this compound
| CYP Isoform | Test System | Substrate | IC50 (µM) | Inhibition Type | Reference |
| CYP3A4 | Human Liver Microsomes | Testosterone | 3.92 ± 0.14 | Reversible | |
| CYP3A4 | Human Liver Microsomes | Midazolam | ~13 | Reversible | |
| CYP3A4 | Human Intestinal S9 | Testosterone | 3.76 ± 0.85 | Reversible | |
| CYP3A4 | Recombinant CYP3A4 | Resorufin Benzyl Ether | Lower than in HLM | - | |
| CYP2C9 | Human Liver Microsomes | Warfarin | - | MBI and Competitive | |
| CYP2C19 | Human Liver Microsomes | (S)-mephenytoin | - | - | |
| CYP1A2 | Human Liver Microsomes | Phenacetin | >50% inhibition at 1µM | - | |
| CYP2A6 | Human Liver Microsomes | Coumarin | >50% inhibition at 10µM | - | |
| CYP2D6 | Human Liver Microsomes | Bufuralol | >50% inhibition at 10µM | - | |
| CYP2E1 | Human Liver Microsomes | Chlorzoxazone | >50% inhibition at 10µM | - |
IC50: The half maximal inhibitory concentration. MBI: Mechanism-Based Inhibition. HLM: Human Liver Microsomes.
Table 2: Mechanism-Based Inhibition Parameters of this compound against CYP3A4
| Test System | K_I (µM) | k_inact (min⁻¹) | Reference |
| Reconstituted CYP3A4 | 7.7 | 0.3 | |
| Human Intestinal Microsomes | ~25 | ~0.35 |
K_I: The concentration of inhibitor that gives half-maximal inactivation. k_inact: The maximal rate of inactivation.
Table 3: In Vivo Pharmacokinetic Drug-Drug Interactions with this compound
| Interacting Drug | This compound Dose | Effect on Interacting Drug's Pharmacokinetics | Study Population | Reference |
| Felodipine (5 mg) | 2 mg | Cmax ↑ 33% | 11 volunteers | |
| Felodipine (5 mg) | 6 mg | Cmax ↑ 35% | 11 volunteers | |
| Felodipine (5 mg) | 12 mg | Cmax ↑ 40%, AUC ↑ 37% | 11 volunteers | |
| Felodipine (10 mg) | Seville orange juice (containing this compound) | AUC ↑ 76% | 10 volunteers |
Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
This protocol outlines a method to determine the IC50 of this compound for CYP3A4-mediated metabolism of a probe substrate.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
CYP3A4 probe substrate (e.g., testosterone, midazolam)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS for analysis
Protocol:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the CYP3A4 probe substrate.
-
Prepare the NADPH regenerating system in buffer.
-
Dilute HLMs to the desired concentration in buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes
-
This compound at various concentrations (including a vehicle control)
-
CYP3A4 probe substrate
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After a specified incubation time (e.g., 10-30 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each this compound concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
In Vivo Pharmacokinetic Study in Humans
This protocol provides a general framework for a clinical study to evaluate the effect of this compound on the pharmacokinetics of a CYP3A4 substrate drug.
Study Design:
-
A randomized, crossover study design is recommended.
-
Subjects should be healthy volunteers.
-
Each subject will receive the probe drug alone (control phase) and the probe drug with this compound (treatment phase), with a washout period between phases.
Materials:
-
Investigational drug (CYP3A4 substrate)
-
This compound capsules or a standardized this compound-containing beverage (e.g., grapefruit juice).
-
Standardized meals and fluid intake.
Protocol:
-
Subject Screening and Enrollment:
-
Screen subjects for inclusion/exclusion criteria.
-
Obtain informed consent.
-
-
Study Periods:
-
Control Period: Administer a single dose of the investigational drug to fasting subjects with a standardized volume of water.
-
Washout Period: A sufficient time to ensure complete elimination of the investigational drug.
-
Treatment Period: Administer a single dose of the investigational drug concomitantly with a specified dose of this compound.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Process blood samples to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Analyze plasma samples for the concentration of the investigational drug and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life for each subject in both periods.
-
Perform statistical analysis to compare the pharmacokinetic parameters between the control and treatment periods.
-
Visualizations
Caption: Mechanism of CYP3A4 inhibition by this compound.
Caption: Experimental workflow for assessing drug-drug interactions.
Caption: Logic for predicting clinical outcomes from in vitro data.
References
Application Notes: Bergamottin in Cancer Cell Line Studies
Introduction Bergamottin, a natural furanocoumarin predominantly found in grapefruit and bergamot orange, has garnered significant interest in oncological research.[1][2] Initially recognized for its role as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, recent studies have illuminated its potent anti-cancer properties across a variety of tumor models.[1][3][4] this compound exerts its effects by modulating numerous cancer-related signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. These application notes provide a summary of its effects, quantitative data from various studies, and detailed protocols for researchers investigating its therapeutic potential.
Summary of Anti-Cancer Effects this compound has demonstrated significant anti-neoplastic activity in a wide range of cancer cell lines, including those from lung, colon, prostate, and hematological malignancies. Its primary mechanisms of action include:
-
Induction of Apoptosis: this compound triggers programmed cell death by modulating the expression of key apoptotic proteins like Bax and Bcl-2, and activating caspases.
-
Cell Cycle Arrest: It can halt cell cycle progression at various checkpoints, notably the G0/G1 and G2/M phases, by downregulating cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Metastasis and Invasion: this compound effectively suppresses the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) and interfering with processes like the epithelial-to-mesenchymal transition (EMT).
-
Modulation of Oncogenic Signaling: It inhibits several critical signaling pathways that are often dysregulated in cancer, including STAT3, Ras/Raf/ERK, PI3K/Akt, and NF-κB.
Data Presentation
Quantitative data from various studies are summarized below to provide a comparative overview of this compound's efficacy.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Comments | Source(s) |
| Prostate Cancer | LNCaP | 2.4 µM | Androgen-sensitive | |
| Prostate Cancer | MDAPCa2b | 4 µM | Androgen-sensitive, derived from an African American patient | |
| Colon Cancer | HT-29 | 12.5 µM | --- | |
| Colon Cancer | RKO | 12.5 µM | --- | |
| Neuroblastoma | SH-SY5Y | 36.8 µM | At 72 hours of treatment | |
| Cervical Cancer | HeLa | > 50 µM | This compound alone showed low cytotoxicity | |
| Normal Colon Fibroblasts | CCD-18Co | > 100 µM | Demonstrates selectivity for cancer cells over normal cells |
Table 2: Summary of this compound's Effects on Cellular Processes and In Vivo Models
| Cancer Type | Cell Line / Model | Effect | Quantitative Measurement | Source(s) |
| Colon Cancer | HT-29 | G2/M Cell Cycle Arrest | Increase from 1.21% to 87% of cells in G2/M phase at 12.5 µM | |
| Colon Cancer | RKO | G2/M Cell Cycle Arrest | Increase from 0.75% to 61% of cells in G2/M phase at 12.5 µM | |
| Neuroblastoma | SH-SY5Y | Apoptosis Induction | Up to 84.4% of cells apoptotic after 48h with 50 µM | |
| Lung Cancer | A549 Xenograft | Tumor Weight Reduction | 100 mg/kg dose reduced tumor weight from 1.61g to 0.15g | |
| Lung Cancer | A549 Xenograft | Tumor Volume Reduction | Significant decrease after 18 days of treatment |
Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is attributed to its ability to interfere with key signaling cascades. The diagrams below illustrate its points of intervention.
References
- 1. Pharmacological Utilization of this compound, Derived from Grapefruits, in Cancer Prevention and Therapy [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound a CYP3A inhibitor found in grapefruit juice inhibits prostate cancer cell growth by downregulating androgen receptor signaling and promoting G0/G1 cell cycle block and apoptosis | PLOS One [journals.plos.org]
Application Notes and Protocols: Bergamottin as a Tool for Modulating Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bergamottin, a natural furanocoumarin found in grapefruit juice, and its utility as a potent modulator of drug metabolism. Primarily acting as an inhibitor of Cytochrome P450 3A4 (CYP3A4), this compound serves as an invaluable tool in preclinical drug development and pharmacokinetic studies. These notes offer detailed protocols for in vitro and in vivo experiments to characterize drug-bergamottin interactions, alongside quantitative data to support experimental design.
Introduction
This compound is a well-characterized inhibitor of CYP3A4, the most abundant human cytochrome P450 enzyme responsible for the metabolism of approximately 50% of clinically used drugs.[1] Its inhibitory action, primarily occurring in the small intestine, can significantly increase the oral bioavailability of co-administered CYP3A4 substrates.[2] This "grapefruit effect" has been extensively studied and is attributed to both reversible and irreversible (mechanism-based) inhibition of CYP3A4.[3][4][5] Understanding and utilizing this compound's properties can aid in:
-
Elucidating the role of CYP3A4 in a drug's metabolism: By observing the pharmacokinetic changes of a drug in the presence of this compound, researchers can infer the extent of its CYP3A4-mediated metabolism.
-
Investigating potential drug-drug interactions: this compound can be used as a model inhibitor to predict how a new chemical entity might be affected by other CYP3A4 inhibitors.
-
Enhancing the oral bioavailability of pre-clinical candidates: In early-stage drug development, co-administration with this compound can be a strategy to improve the systemic exposure of compounds with high first-pass metabolism.
Mechanism of Action
This compound and its derivatives, such as 6',7'-dihydroxythis compound, act as both competitive and mechanism-based inhibitors of CYP3A4.
-
Reversible Inhibition: this compound can directly bind to the active site of the CYP3A4 enzyme, competing with other substrates.
-
Irreversible (Mechanism-Based) Inhibition: Upon metabolism by CYP3A4, this compound forms a reactive intermediate that covalently binds to the enzyme, leading to its inactivation. This time-dependent inactivation is a key feature of its potent inhibitory effect.
Quantitative Data on this compound's Inhibitory Effects
The following tables summarize key quantitative data on the inhibitory potency of this compound against CYP3A4 and other CYP isoforms.
Table 1: In Vitro Inhibition of Human CYP Enzymes by this compound
| CYP Isoform | Inhibitory Parameter | Value (µM) | Experimental System | Reference |
| CYP3A4 | IC50 | 0.2-0.4 (relative to substrate) | Human Liver Microsomes | |
| CYP3A4 | KI (inactivation) | 7.7 | Reconstituted P450 3A4 | |
| CYP2C9 | IC50 | Low micromolar range | Human Liver Microsomes | |
| CYP2C19 | IC50 | Low micromolar range | Human Liver Microsomes | |
| CYP1A2 | % Inhibition at 1 µM | ~92% | Human Liver Microsomes | |
| CYP2A6 | % Inhibition at 10 µM | >50% | Human Liver Microsomes | |
| CYP2D6 | % Inhibition at 10 µM | >50% | Human Liver Microsomes | |
| CYP2E1 | % Inhibition at 10 µM | >50% | Human Liver Microsomes |
Table 2: In Vivo Pharmacokinetic Interactions with this compound
| Co-administered Drug | This compound Dose | Change in Cmax | Change in AUC | Animal Model/Study Design | Reference |
| Felodipine (5 mg) | 2 mg | ↑ 33% | - | Human Crossover Study | |
| Felodipine (5 mg) | 6 mg | ↑ 35% | - | Human Crossover Study | |
| Felodipine (5 mg) | 12 mg | ↑ 40% | ↑ 37% | Human Crossover Study | |
| Diazepam (10 mg) | 1 mg/kg p.o. | ↑ (278.75 vs 5.49 ng/ml) | ↑ (247.69 vs 2.79 ng·hr/ml) | Beagle Dog Study |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
Objective: To determine the inhibitory potential (IC50) of this compound on the metabolic activity of CYP3A4 in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound (dissolved in a suitable solvent, e.g., acetonitrile or DMSO)
-
CYP3A4 substrate (e.g., testosterone, midazolam)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound and a series of dilutions to achieve the desired final concentrations in the incubation.
-
In a 96-well plate, add the appropriate volume of potassium phosphate buffer.
-
Add the human liver microsomes to each well.
-
Add the CYP3A4 substrate to each well.
-
Add varying concentrations of this compound to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., ketoconazole).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding the quenching solution to each well.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the effect of this compound on the oral bioavailability of a test compound in a rodent model.
Materials:
-
Test compound
-
This compound
-
Vehicle for oral administration (e.g., corn oil, 0.5% methylcellulose)
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization and Dosing Groups:
-
Acclimatize animals to the housing conditions for at least one week.
-
Divide the animals into two groups:
-
Group 1 (Control): Receives the vehicle followed by the test compound.
-
Group 2 (this compound): Receives this compound followed by the test compound.
-
-
-
Dosing:
-
Administer the vehicle or this compound (at a predetermined dose, e.g., 10-50 mg/kg) to the respective groups via oral gavage.
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer the test compound to all animals via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration of the test compound.
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of the test compound and its major metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters for each group, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Oral bioavailability (F%), if an intravenous dose group is included.
-
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
Visualizations
Caption: this compound inhibits intestinal CYP3A4, increasing drug bioavailability.
Caption: Workflow for determining CYP3A4 inhibition by this compound in vitro.
References
- 1. Physiologically Based Pharmacokinetic Modeling of this compound and 6,7-Dihydroxythis compound to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, lime juice, and red wine as inhibitors of cytochrome P450 3A4 activity: comparison with grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Residue in Human CYP3A4 That Is Covalently Modified by this compound and the Reactive Intermediate That Contributes to the Grapefruit Juice Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Bergamottin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bergamottin analogs and their subsequent evaluation as modulators of key biological pathways. This compound, a natural furanocoumarin found in grapefruit, is a known inhibitor of cytochrome P450 enzymes and exhibits various pharmacological activities, including anticancer and anti-inflammatory effects.[1] The synthesis of analogs allows for the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents.
Data Presentation: Comparative Inhibitory Activity of this compound Analogs
The following table summarizes the inhibitory activity of this compound and a representative analog, a spin-labeled this compound (SL-BM), against various cytochrome P450 (CYP) isoforms. This data is crucial for understanding the selectivity and potential for drug-drug interactions of these compounds.
| Compound | CYP Isoform | IC50 (µM) | Reference |
| This compound (BM) | CYP2C9 | ~3-fold concentration vs. substrate | [2] |
| CYP2C19 | Low micromolar range | [2] | |
| CYP3A4 | Low micromolar range | [2] | |
| Spin-labeled this compound (SL-BM) | CYP2C9 | Weak inhibition | [2] |
| CYP2C19 | ~15-fold weaker than BM | ||
| CYP3A4 | ~5-fold stronger than BM |
Experimental Protocols
General Protocol for the Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of this compound analogs through the alkylation of bergaptol (4-hydroxy-7H-furo[3,2-g]chromen-7-one) with a suitable alkylating agent. The example of a spin-labeled geranyl bromide is based on a published procedure.
Materials:
-
Bergaptol
-
Desired alkyl bromide (e.g., geranyl bromide or a modified version)
-
Dry acetone
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a solution of bergaptol in dry acetone, add potassium carbonate and a catalytic amount of sodium iodide.
-
Add the desired alkyl bromide to the reaction mixture.
-
Reflux the mixture for the appropriate time (typically several hours, can be monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired this compound analog.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Protocol for Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound analog stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the this compound analog in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analog).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol for CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol outlines a method to determine the inhibitory potential of this compound analogs on CYP3A4 activity in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
This compound analog stock solution
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a pre-incubation mixture in a microcentrifuge tube containing potassium phosphate buffer, human liver microsomes, and the this compound analog at various concentrations.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-15 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP3A4 activity at each analog concentration relative to a vehicle control and determine the IC50 value.
Protocol for Western Blot Analysis of STAT3 Phosphorylation
This protocol is for detecting the phosphorylation of STAT3, a key signaling protein modulated by this compound.
Materials:
-
Cells treated with this compound analog
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis pathway of this compound from umbelliferone.
Caption: General workflow for the synthesis of this compound analogs.
Caption: Modulation of the STAT3 signaling pathway by this compound.
References
Bergamottin Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of bergamottin, a natural furanocoumarin found in grapefruit and other citrus fruits. This compound is a well-documented inhibitor of cytochrome P450 enzymes, particularly CYP3A4, and has demonstrated significant potential as an anti-cancer agent in various preclinical studies.[1][2] This document outlines effective dosages, experimental protocols, and key signaling pathways modulated by this compound to guide researchers in designing and executing their in vitro experiments.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[2][3] It acts as a mechanism-based inactivator of several CYP isoforms, including CYP3A4, CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1.[2] This inhibition can lead to increased bioavailability of co-administered drugs that are substrates for these enzymes.
Beyond its effects on drug metabolism, this compound exhibits potent anti-cancer properties by modulating various cellular processes, including:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells, characterized by cell shrinkage, chromatin condensation, and nuclear fragmentation. This is often associated with the cleavage of poly (ADP-ribose) polymerase (PARP).
-
Cell Cycle Arrest: It can halt the cell cycle at different phases, notably the G0/G1 and G2/M phases, thereby preventing cancer cell proliferation.
-
Inhibition of Cell Proliferation and Invasion: this compound has been shown to suppress the growth and invasive potential of various cancer cell lines.
-
Modulation of Signaling Pathways: It can interfere with key oncogenic signaling pathways, such as the JAK/STAT3 and androgen receptor (AR) signaling pathways.
Data Presentation: Effective Dosages of this compound in Vitro
The effective concentration of this compound can vary significantly depending on the cell line and the specific biological effect being investigated. The following tables summarize the reported dosages for various in vitro applications.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect | Reference |
| U266 | Multiple Myeloma | Proliferation Assay | 50 and 100 µM (24h) | Inhibition of cell proliferation, induction of apoptosis | |
| HL-60 | Leukemia | Proliferation Assay | 6.25 - 50 µg/mL (3 days) | Inhibition of cell proliferation | |
| A549 | Non-small cell lung carcinoma | MTT Assay | 5, 10, 25, 50, 75, 100 µM (24h & 48h) | Dose- and time-dependent cytotoxic effects | |
| LNCaP | Prostate Cancer | MTT Assay | IC50: 2.4 µM (96h) | Reduction in cell growth | |
| MDAPCa2b | Prostate Cancer | MTT Assay | IC50: 4 µM (96h) | Reduction in cell growth | |
| HepG2 | Liver Cancer | Proliferation Assay | IC50: 17.47 µg/mL | Inhibition of cell proliferation | |
| BGC-823 | Gastric Cancer | Proliferation Assay | IC50: 18.06 µg/mL | Inhibition of cell proliferation | |
| HT-1080 | Fibrosarcoma | Invasion Assay | 50 µM | 50% inhibition of cell invasion |
Table 2: this compound Dosage for Specific In Vitro Assays
| Assay Type | Cell Line | Concentration | Duration | Observed Effect | Reference |
| Apoptosis Assay (Hoechst Staining) | A549 | 10, 25, 50 µM | 48h | Increased chromatin condensation and fragmented nuclei | |
| Apoptosis Assay (TUNEL) | LNCaP, MDAPCa2b | 10 µM | 4 days | Increased number of TUNEL-positive cells | |
| Cell Cycle Analysis | A549 | 10, 25, 50 µM | 48h | Arrest at G2/M phase | |
| Cell Cycle Analysis | LNCaP, MDAPCa2b | 10 µM | 96h | Accumulation of cells in G0/G1 phase | |
| CYP3A4 Inhibition | Human Liver Microsomes | 1, 10, 100 µM | N/A | Inhibition of CYP3A4 activity | |
| CYP2C9 Inhibition | Recombinant CYP2C9 | Time- and concentration-dependent | N/A | Mechanism-based inactivation |
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on A549 and prostate cancer cell lines.
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, LNCaP)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well culture plates
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well (for A549) or 2,000 cells/well (for LNCaP) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 0 to 100 µM. A vehicle control (DMSO) should be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 96 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Hoechst 33258 Staining)
This protocol is based on a study using A549 cells.
Objective: To visualize morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
A549 cells
-
12-well plates
-
This compound
-
Hoechst 33258 staining solution
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Seed A549 cells in 12-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 48 hours.
-
After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS and then stain with Hoechst 33258 solution for 10-15 minutes in the dark.
-
Wash the cells with PBS to remove excess stain.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and fragmented nuclei, while normal cells will have uniformly stained, round nuclei.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is adapted from a study on prostate cancer cells.
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Prostate cancer cells (LNCaP or MDAPCa2b)
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Plate the cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM) for the specified duration (e.g., 48 or 96 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for in vitro screening.
Caption: this compound's inhibition of key oncogenic signaling pathways.
Caption: A general experimental workflow for in vitro screening of this compound.
References
Application Notes and Protocols for Studying P-glycoprotein Function Using Bergamottin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing bergamottin, a natural furanocoumarin found in grapefruit juice, as a tool for investigating the function of P-glycoprotein (P-gp), a critical efflux transporter involved in multidrug resistance and drug disposition.[1][2]
Introduction to this compound as a P-glycoprotein Modulator
This compound is recognized for its inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, which is a well-known contributor to the "grapefruit effect" in drug metabolism.[3][4][5] However, emerging evidence also points to its role as a modulator of P-glycoprotein (ABCB1), an ATP-dependent efflux pump that transports a wide array of xenobiotics out of cells. This dual activity makes this compound a subject of significant interest in drug-drug interaction studies and as a potential chemosensitizing agent in cancer therapy.
The interaction of this compound with P-gp can be complex, with some studies demonstrating direct inhibition of its transport function, while others suggest a stimulatory effect on its ATPase activity. This document outlines key experimental approaches to characterize the effects of this compound on P-gp function.
Quantitative Data Summary
The following table summarizes the quantitative data on the interaction of this compound with P-glycoprotein based on published studies.
| Parameter | Value | Cell Line/System | Substrate/Assay | Reference |
| IC50 | 40 µM | G185 (overexpressing human P-gp) | Marker substrate retention | |
| Km | 8 µM | Purified P-gp | ATP hydrolysis | |
| P-gp ATPase Stimulation | ~2.3-fold increase | Purified P-gp | ATP hydrolysis | |
| Inhibition of Talinolol Transport | No inhibition up to 10 µM | Caco-2 cells | Talinolol permeability |
Note: The conflicting data regarding the inhibitory effect of this compound highlights the importance of selecting appropriate experimental systems and concentrations when studying its interaction with P-gp.
Mandatory Visualizations
This compound's Interaction with P-glycoprotein
Caption: Interaction of this compound with P-glycoprotein.
Experimental Workflow for P-gp Inhibition Assay
Caption: Workflow for a cell-based P-gp inhibition assay.
Experimental Protocols
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Some compounds can stimulate or inhibit this activity.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA
-
ATP Solution: 100 mM ATP in assay buffer
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Verapamil)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Protocol:
-
Thaw P-gp membrane vesicles on ice.
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted compounds or vehicle (DMSO) to the respective wells.
-
Add 20 µL of P-gp membrane vesicles (typically 5-10 µg of protein) to each well.
-
To determine the basal P-gp ATPase activity, include wells with membrane vesicles and vehicle control. To measure total ATPase activity, include wells without any specific P-gp inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution to each well (final concentration typically 2-5 mM).
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the amount of inorganic phosphate (Pi) released using a standard curve. P-gp specific ATPase activity is determined by subtracting the ATPase activity in the presence of a potent P-gp inhibitor (like vanadate) from the total ATPase activity.
Cellular Accumulation Assay using Rhodamine 123
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR, KB-V1) and their parental non-overexpressing counterparts (e.g., MCF7, KB-3-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Rhodamine 123 stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Verapamil)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells twice with warm PBS.
-
Pre-incubate the cells with various concentrations of this compound or a positive control in culture medium for 30-60 minutes at 37°C. Include a vehicle control (DMSO).
-
Add Rhodamine 123 to each well to a final concentration of 1-5 µM.
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Remove the incubation medium and wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular dye.
-
Add PBS or a cell lysis buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 530 nm). Alternatively, cells can be detached and analyzed by flow cytometry.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Transcellular Transport Assay using Caco-2 Cell Monolayers
This assay assesses the effect of a compound on the directional transport of a P-gp substrate across a polarized monolayer of Caco-2 cells, which mimic the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well plates with polycarbonate membrane inserts)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
P-gp substrate (e.g., Digoxin, Talinolol)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Verapamil)
-
Analytical method for quantifying the P-gp substrate (e.g., LC-MS/MS)
Protocol:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the monolayers with warm transport buffer.
-
To measure apical-to-basolateral (A-B) transport, add the P-gp substrate with or without this compound (or positive control) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh transport buffer.
-
To measure basolateral-to-apical (B-A) transport, add the P-gp substrate with or without this compound to the basolateral chamber. The apical chamber contains fresh transport buffer.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-B transport, apical for B-A transport) and replace with fresh transport buffer.
-
Quantify the concentration of the P-gp substrate in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. A reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Inactivation of cytochrome P450 3A4 by this compound, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Bergamottin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamottin, a natural furanocoumarin found predominantly in grapefruit and bergamot orange, is of significant interest in drug development and clinical pharmacology due to its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4. This inhibition can lead to significant drug-food interactions, altering the pharmacokinetics of numerous medications. Accurate and sensitive detection of this compound in biological matrices is therefore crucial for pharmacokinetic studies, drug interaction assays, and toxicological assessments.
These application notes provide detailed protocols for the quantification of this compound in human plasma and urine using state-of-the-art analytical techniques. The primary methods covered are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), known for its high sensitivity and selectivity, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely available alternative.
Analytical Methods Overview
The selection of an analytical method for this compound detection depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
UPLC-MS/MS is the gold standard for quantifying low concentrations of this compound, making it ideal for pharmacokinetic studies where plasma levels can be minimal. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring a specific precursor-to-product ion transition.
-
HPLC-UV is a reliable and cost-effective method suitable for samples with higher concentrations of this compound. Detection is typically performed at a wavelength where this compound exhibits maximum absorbance.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for this compound detection reported in the literature. This allows for a direct comparison of their key validation parameters.
Table 1: Quantitative Parameters for this compound Detection by LC-MS/MS
| Biological Matrix | Method | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Human Plasma | UPLC-MS/MS | 0.5 - 1000 | - | 0.5 | - | |
| Human Plasma | UPLC-MS/MS | - | 0.0085 (as 0.025 nM) | - | - | [1] |
| Grapefruit, Plasma, Urine | UPLC-MS/MS | - | - | - | 105.7 ± 6.3 - 125.7 ± 25.4 | [2][3] |
Table 2: Quantitative Parameters for this compound Detection by HPLC-UV
| Biological Matrix | Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Reference |
| Plant/Fruit Extracts | HPLC-UV | 31.25 - 1000 | - | - | 79.48 (from silica gel purification) | [3] |
Experimental Protocols
Protocol 1: UPLC-MS/MS for this compound in Human Plasma
This protocol details a highly sensitive method for the quantification of this compound in human plasma, adapted from established procedures.
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
UPLC-MS/MS system with an Electrospray Ionization (ESI) source
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 180 µL of acetonitrile to the plasma sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
3. UPLC Conditions
-
Column: UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1.5 min: 30-95% B
-
1.5-3.0 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. MS/MS Conditions (Multiple Reaction Monitoring - MRM)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 339 [M+H]⁺
-
Product Ion (Q3): m/z 203
-
Cone Voltage: 20 V
-
Collision Energy: 12 eV
-
Desolvation Gas Flow: 800 L/h
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
5. Calibration and Quantification
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of this compound.
-
Process the calibration standards using the same sample preparation protocol as the unknown samples.
-
Generate a calibration curve by plotting the peak area of the this compound MRM transition against the concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: HPLC-UV for this compound in Biological Samples
This protocol provides a general framework for the analysis of this compound using HPLC-UV. Method parameters may require optimization based on the specific sample matrix and instrumentation.
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Appropriate extraction solvent (e.g., ethyl acetate)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
2. Sample Preparation
-
Liquid-Liquid Extraction (LLE):
-
Acidify the aqueous sample (e.g., urine) with a suitable acid.
-
Extract the sample with an immiscible organic solvent (e.g., ethyl acetate) by vigorous mixing.
-
Separate the organic layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent and reconstitute the residue in the mobile phase.
-
3. HPLC Conditions
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution is typically used, for example:
-
0-1 min: 10% B
-
1-5 min: 10-80% B
-
5-10 min: 80% B
-
10-12 min: 80-95% B
-
12-15 min: 95% B
-
15-19 min: 95-10% B
-
19-21 min: 10% B
-
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 250 nm or 310 nm
-
Injection Volume: 10-20 µL
4. Calibration and Quantification
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards at different concentrations.
-
Generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflows
The following diagrams illustrate the key steps in the analytical workflows for this compound detection.
Caption: UPLC-MS/MS workflow for this compound in plasma.
Caption: General HPLC-UV workflow for this compound analysis.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and Purification of this compound from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Bergamottin Applications in Nutraceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nutraceutical applications of bergamottin, a natural furanocoumarin found in citrus fruits. This document details its mechanisms of action, potential health benefits, and includes detailed protocols for key experiments.
Introduction to this compound
This compound is a prominent furanocoumarin found in grapefruit, pomelo, and bergamot orange.[1][2] It is well-known for its role in the "grapefruit effect," where it inhibits cytochrome P450 enzymes, particularly CYP3A4, leading to altered metabolism and increased bioavailability of numerous drugs.[1][2] Beyond its impact on pharmacokinetics, this compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects, making it a compound of significant interest in nutraceutical research.[3]
Key Nutraceutical Applications and Mechanisms of Action
Enhancement of Bioavailability
This compound's primary and most well-documented application is its ability to inhibit CYP3A4, an enzyme crucial for the metabolism of approximately 50% of marketed drugs. By inhibiting this enzyme, this compound can significantly increase the oral bioavailability of co-administered compounds, a property that can be harnessed in nutraceutical formulations to improve the absorption and efficacy of other bioactive ingredients.
Mechanism of Action: this compound acts as a mechanism-based inactivator of CYP3A4. Its furan ring is metabolized by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This inhibition occurs primarily in the intestines, reducing first-pass metabolism.
Anticancer Activity
This compound has demonstrated significant anticancer potential in various cancer cell lines and animal models. Its effects are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Signaling Pathways Involved:
-
STAT3 Signaling: this compound has been shown to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of tumor cell growth, survival, and proliferation. This inhibition is mediated through the suppression of upstream kinases like JAK1/2 and c-Src and the induction of the protein tyrosine phosphatase SHP-1.
-
NF-κB Signaling: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.
-
Ras/Raf/ERK Signaling: In colon cancer cells, this compound has been shown to deactivate the Ras/Raf/ERK signaling pathway, which is crucial for cell proliferation and survival.
-
MMP-9 Downregulation: this compound can suppress the expression and activity of Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, thereby inhibiting cancer cell invasion and metastasis.
Anti-inflammatory and Antioxidant Effects
This compound and extracts containing it have demonstrated notable anti-inflammatory and antioxidant properties.
Mechanism of Action:
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
NF-κB Inhibition: The anti-inflammatory effects of this compound are also linked to its ability to inhibit the NF-κB signaling pathway.
-
Antioxidant Activity: Bergamot extracts rich in flavonoids, including this compound, have been shown to possess significant antioxidant and radical scavenging properties.
Quantitative Data
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 12.5 | |
| RKO | Colon Cancer | 12.5 | |
| SW-948 | Colon Cancer | >12.5 | |
| SW480 | Colon Cancer | >12.5 | |
| LNCaP | Prostate Cancer | 2.4 | |
| MDAPCa2b | Prostate Cancer | 4 | |
| HeLa | Cervical Cancer | > 50 | |
| SH-SY5Y | Neuroblastoma | 36.8 | |
| HepG2 | Liver Cancer | 17.47 µg/mL | |
| HL-60 | Promyelocytic Leukemia | 8.63 µg/mL | |
| BGC-823 | Gastric Cancer | 18.06 µg/mL |
Table 2: Enhancement of Drug Bioavailability by this compound
| Drug | This compound Dose | Change in Cmax | Change in AUC | Reference |
| Felodipine | 2 mg | ↑ 33% | - | |
| Felodipine | 6 mg | ↑ 35% | - | |
| Felodipine | 12 mg | ↑ 40% | ↑ 37% | |
| Diazepam | 1 mg/kg (p.o.) | ↑ (278.75 vs 5.49 ng/mL) | ↑ (247.69 vs 2.79 ng*hr/mL) | |
| Sunitinib | Grapefruit Juice | - | ↑ 11% | |
| Nilotinib | Grapefruit Juice | ↑ 60% | ↑ 29% |
Table 3: Anti-inflammatory Effects of Bergamot Oil (Containing this compound)
| Treatment | Dose | Reduction in Paw Edema (%) | Reference |
| Bergamot Oil | 0.025 mL/kg | 27.56 | |
| Bergamot Oil | 0.05 mL/kg | 30.77 | |
| Bergamot Oil | 0.10 mL/kg | 63.39 | |
| Indomethacin (Control) | 5 mg/kg | 95.70 |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29, LNCaP)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
CYP3A4 Inhibition Assay (Reconstituted System)
Objective: To determine the inhibitory effect of this compound on CYP3A4 activity.
Materials:
-
Recombinant human CYP3A4
-
NADPH-cytochrome P450 reductase
-
Cytochrome b₅
-
Phospholipids
-
This compound
-
NADPH
-
CYP3A4 substrate (e.g., testosterone)
-
Reaction buffer (e.g., 50 mM Hepes buffer, pH 7.5)
-
HPLC system
Protocol:
-
Prepare a reconstituted enzyme system containing CYP3A4 (0.5 nmol/mL), NADPH-cytochrome P450 reductase, cytochrome b₅, and phospholipids in the reaction buffer.
-
Pre-incubate the reconstituted system with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for different time points (e.g., 0, 2, 5, 10 min) at 37°C.
-
Initiate the reaction by adding the CYP3A4 substrate (e.g., 200 µM testosterone).
-
Incubate for a defined period (e.g., 10 min) at 37°C.
-
Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Analyze the formation of the metabolite (e.g., 6β-hydroxytestosterone) by HPLC to determine the residual CYP3A4 activity.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To investigate the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cancer cells with constitutively active STAT3 (e.g., U266)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (phospho-STAT3 (Tyr705), total STAT3, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and GAPDH (as a loading control).
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
Objective: To evaluate the anti-inflammatory activity of this compound in an animal model of acute inflammation.
Materials:
-
Wistar rats (180-200 g)
-
Carrageenan (1% in saline)
-
This compound (or Bergamot Oil)
-
Vehicle (e.g., saline or seed oil)
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer
Protocol:
-
Divide the rats into groups (n=6 per group): Vehicle control, this compound (different doses, e.g., 0.025, 0.05, 0.10 mL/kg), and Positive control.
-
Administer this compound or vehicle intraperitoneally 30 minutes before the carrageenan injection.
-
Induce inflammation by injecting 100 µL of 1% carrageenan into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizations
Signaling Pathways
Caption: this compound's anticancer signaling pathways.
Experimental Workflow
Caption: Workflow for anticancer evaluation.
Caption: Workflow for bioavailability study.
References
Troubleshooting & Optimization
Technical Support Center: Improving Bergamottin Solubility for Cell Culture Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving bergamottin for cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in cell culture experiments?
A1: this compound is a natural furanocoumarin found in grapefruits and other citrus fruits.[1][2] It is a hydrophobic molecule with low water solubility (approximately 0.034 mg/L at 25°C), making it difficult to dissolve in aqueous cell culture media.[3] This poor solubility can lead to precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for dissolving this compound for cell culture assays?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for dissolving this compound and other hydrophobic compounds for in vitro assays.[1][4] this compound is soluble in DMSO.
Q3: What is the maximum permissible concentration of DMSO in cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects. However, for sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always recommended to perform a dose-response curve to determine the specific tolerance of your cell line to DMSO.
Q4: Can I use other solvents to dissolve this compound?
A4: Yes, this compound is also soluble in other organic solvents like ethanol and methanol. However, these solvents can also be toxic to cells, and their final concentration in the culture medium must be carefully controlled. The tolerance of cell lines to these solvents is generally lower than for DMSO.
Q5: Are there any alternative methods to improve this compound's aqueous solubility?
A5: Yes, complexation with cyclodextrins is a promising method to enhance the aqueous solubility of hydrophobic compounds like this compound. Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby increasing their solubility in water.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when added to the cell culture medium.
Possible Causes:
-
High final concentration of this compound: The concentration of this compound in the final culture medium may exceed its solubility limit.
-
Rapid dilution of the DMSO stock: Adding the concentrated this compound-DMSO stock solution directly and quickly to the aqueous medium can cause the compound to crash out of solution.
-
Low temperature of the medium: Cell culture medium is often stored at 4°C, and the lower temperature can decrease the solubility of this compound.
-
Absence of serum: Serum proteins can help to stabilize hydrophobic compounds and prevent precipitation.
Solutions:
| Solution | Description |
| Stepwise Dilution | Instead of adding the DMSO stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) serum-containing medium. Mix gently and then add this intermediate dilution to the final volume of the culture medium. |
| Increase Final DMSO Concentration (with caution) | If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) might help to keep the this compound in solution. Always perform a vehicle control to account for any effects of the increased DMSO concentration. |
| Use Pre-warmed Media | Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. |
| Vortexing/Mixing | After adding the this compound solution to the medium, vortex or mix the solution gently but thoroughly to ensure uniform distribution and dissolution. |
| Sonication | In some cases, brief sonication of the final solution can help to redissolve small precipitates. However, be cautious as this can also damage media components. |
Issue 2: The prepared this compound stock solution appears cloudy or contains precipitates.
Possible Causes:
-
Incorrect solvent: The solvent used may not be pure or appropriate for dissolving this compound.
-
Low-quality this compound: The this compound powder may contain impurities that are insoluble.
-
Concentration exceeds solubility limit: The intended concentration of the stock solution may be higher than the solubility of this compound in the chosen solvent.
-
Low temperature: Storing the stock solution at a low temperature might cause the compound to precipitate over time.
Solutions:
| Solution | Description |
| Use High-Purity Solvent | Ensure you are using anhydrous, high-purity DMSO or another appropriate solvent. |
| Gentle Warming | Gently warm the stock solution to 37°C to aid in dissolution. Do not overheat, as it may degrade the compound. |
| Vortexing | Vortex the stock solution for an extended period to ensure complete dissolution. |
| Prepare a Lower Concentration Stock | If precipitation persists, prepare a new stock solution at a lower concentration. |
| Store Properly | Store the stock solution at the recommended temperature, typically -20°C, in small aliquots to avoid repeated freeze-thaw cycles. Some sources recommend storage at room temperature if used frequently, but always check the manufacturer's instructions. |
Quantitative Data Summary
Table 1: Solubility of this compound and its Derivatives in Various Solvents.
| Compound | Solvent | Solubility |
| This compound | Water | ~0.034 mg/L at 25°C |
| This compound | Alcohol | Soluble |
| This compound | Methanol | Slightly Soluble |
| This compound | DMSO | Soluble |
| 6,7-dihydroxy this compound | Ethanol | ~10 mg/mL |
| 6,7-dihydroxy this compound | DMSO | ~30 mg/mL |
| 6',7'-Epoxythis compound | Ethanol | ~10 mg/mL |
| 6',7'-Epoxythis compound | DMSO | ~30 mg/mL |
Table 2: Recommended Final DMSO Concentrations in Cell Culture.
| Cell Type | Recommended Max. DMSO Concentration | Reference |
| Most cell lines | 0.5% | |
| Some tolerant cell lines | up to 1% | |
| Primary cells/Sensitive cell lines | ≤ 0.1% |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM, 20 mM, or 50 mM). The molecular weight of this compound is 338.4 g/mol .
-
Weigh the this compound: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Sterilization (optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine the required volume of stock solution: Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your experiment, ensuring the final DMSO concentration remains within the tolerated range for your cells.
-
Prepare an intermediate dilution (recommended): a. In a sterile tube, add a small volume of pre-warmed complete medium. b. Add the calculated volume of the this compound stock solution to the medium. c. Gently pipette up and down to mix thoroughly.
-
Final dilution: a. Add the intermediate dilution to the final volume of the cell culture medium in your flask or plate. b. Mix gently by swirling the flask or pipetting up and down in the well.
-
Vehicle control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.
Protocol 3: Improving this compound Solubility using β-Cyclodextrin (Co-precipitation Method)
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Organic solvent (e.g., ethanol)
-
Stir plate and stir bar
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Molar ratio determination: A common starting molar ratio for guest (this compound) to host (β-cyclodextrin) is 1:1.
-
Dissolve β-Cyclodextrin: Dissolve the calculated amount of β-cyclodextrin in deionized water with stirring. Gentle heating may be required.
-
Dissolve this compound: Dissolve the calculated amount of this compound in a minimal amount of an appropriate organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution dropwise to the stirring β-cyclodextrin solution.
-
Precipitation: Continue stirring the mixture for several hours to overnight at room temperature or a controlled temperature to allow for the formation of the inclusion complex, which may precipitate out of the solution.
-
Isolation: Collect the precipitate by centrifugation.
-
Washing: Wash the precipitate with a small amount of cold deionized water or the organic solvent to remove any uncomplexed material.
-
Drying: Dry the resulting powder, for example by lyophilization (freeze-drying) or in a vacuum oven.
-
Solubility testing: Test the solubility of the this compound-cyclodextrin complex in your cell culture medium.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Caption: Simplified signaling pathways affected by this compound.
References
challenges in bergamottin extraction from plant material
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of bergamottin from plant materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific problems that may arise during the this compound extraction process, offering potential causes and solutions.
Issue 1: Low this compound Yield
Symptoms: The final extracted amount of this compound is significantly lower than expected based on the plant material.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Selection | This compound is a weakly polar compound. Ensure you are using a solvent with appropriate polarity. Methanol has been shown to be an effective solvent for the extraction of furanocoumarins like this compound from citrus fruits.[1] Petroleum ether also provides excellent yields for furanocoumarins.[1] For stock solutions, this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[2][3] |
| Inefficient Extraction Method | Some methods are more effective than others. Accelerated solvent extraction (ASE) using methanol or petroleum ether has been reported to result in the highest yield of furanocoumarins.[1] Ultrasound-assisted extraction (UAE) and microwave-assisted solvent extraction (MAE) are also comparable to exhaustive methods like Soxhlet extraction. |
| Degradation During Extraction | This compound can be sensitive to high temperatures. If using methods involving heat, such as Soxhlet or MAE in a closed system, consider monitoring and optimizing the temperature to prevent degradation. |
| Improper Plant Material Handling | The concentration of this compound varies in different parts of the fruit, with the highest content typically found in the flavedo (the outer colored part of the peel). Ensure you are using the correct plant tissue. The drying method applied to the plant material before extraction can also significantly impact the final yield of bioactive compounds. |
| Incomplete Extraction | The solvent-to-solid ratio and extraction time may be insufficient. Optimize these parameters by performing small-scale trials. For example, a study on bergamot pomace used a 1:5 sample-to-solvent ratio. |
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
Issue 2: Co-extraction of Impurities
Symptoms: The crude extract contains a high concentration of undesirable compounds, such as pigments and essential oils, which interfere with downstream purification and analysis.
| Potential Cause | Troubleshooting Steps |
| High Lipophilicity of the Extraction Solvent | Solvents that are highly effective at extracting this compound, such as petroleum ether, will also co-extract other lipophilic compounds like essential oils and pigments from the citrus peel. |
| Lack of a Pre-extraction/Defatting Step | For materials rich in lipids and essential oils, a pre-extraction step with a non-polar solvent like hexane can help remove these interfering substances before extracting the target compound with a more polar solvent. |
| Inadequate Initial Cleanup | The crude extract may require a preliminary purification step before more refined chromatography. Silica gel column chromatography can be effective in removing a majority of impurities. |
Troubleshooting Workflow for High Impurity Co-extraction
Caption: A decision-making workflow for addressing high impurity co-extraction.
Frequently Asked Questions (FAQs)
A curated list of common questions regarding this compound extraction.
1. What is the best plant source and tissue for high this compound yield? The highest concentrations of this compound are typically found in the flavedo (the outer, colored part of the peel) of citrus fruits. Among different citrus varieties, grapefruits and pomelos generally contain higher levels of this compound compared to mandarins, lemons, and sweet oranges. One study found the highest this compound content in the flavedo of Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou, reaching 666.54 μg/g on a dry weight basis.
2. Which extraction solvent should I choose? The choice of solvent depends on the extraction method and the desired purity of the initial extract.
-
Methanol has been identified as an optimal solvent for the extraction of furanocoumarins from citrus fruits.
-
Petroleum ether is also highly effective for extracting furanocoumarins.
-
For liquid-liquid extraction from aqueous solutions like juice, water-immiscible solvents such as ethyl acetate are commonly used due to their low toxicity, although chloroform can provide good yields.
-
For preparing stock solutions, this compound is soluble in ethanol , DMSO , and DMF .
3. How does the drying method of the plant material affect this compound extraction? The drying method can significantly impact the integrity and content of bioactive compounds.
-
Freeze-drying is often considered the most effective method for preserving bioactive compounds, including naringin, a flavonoid also found in citrus. However, it can be energy-intensive and time-consuming.
-
Infrared and infrared-assisted drying have been shown to be suitable for recovering phenolics from bergamot waste with lower energy consumption.
-
Hot air drying , while cost-effective, can negatively affect product quality.
Comparative Data on Drying Methods for Bergamot Peel
| Drying Method | Total Phenolics (mg/100g) | Total Flavonoids (mg/100g) | Naringin (mg/100g) | Ascorbic Acid (mg/100g) |
| Freeze-drying | - | - | 1568.70 | >400 |
| Infrared-drying | 193.40 | 530.14 | - | - |
| Hot air-drying | - | - | - | >400 |
| Sun-drying | - | - | - | 89.58 |
| Microwave-drying | - | - | - | - |
| Data adapted from a study on bergamot peel drying methods. Note: Direct quantitative data for this compound under different drying conditions was not available in the search results. The provided data on other bioactive compounds illustrates the significant impact of the drying method. |
4. What are the common methods for purifying crude this compound extract? Due to the co-extraction of pigments and essential oils, a multi-step purification process is often necessary.
-
Silica Gel Column Chromatography: This is a common first step to remove the majority of impurities. A mobile phase of petroleum ether/ethyl acetate (e.g., 13:1 v/v) can be used.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for purifying compounds with low polarity like this compound from the silica gel-refined sample. A two-phase solvent system such as hexane–ethyl acetate–methanol–water is employed.
5. How can I quantify the amount of this compound in my extract? High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector are the standard methods for quantifying this compound.
-
HPLC-UV: Detection is typically performed at a wavelength of 250 nm.
-
UPLC-MS/MS: This method offers high sensitivity and selectivity. The precursor ion for this compound is m/z = 339, and a primary product ion is m/z = 203.
Experimental Protocols
This section provides a detailed methodology for the extraction and purification of this compound based on published literature.
Protocol 1: Extraction and Two-Step Purification of this compound from Citrus Flavedo
This protocol is based on the methodology described by Liu et al. (2017).
1. Plant Material Preparation:
-
Separate the flavedo from the citrus fruit.
-
Freeze-dry the flavedo tissue and grind it into a fine powder.
2. Crude Extraction:
-
Weigh 0.2 g of the freeze-dried powder.
-
Add 4 mL of petroleum ether (60–90 °C).
-
Sonciate the mixture in an ultrasonic cleaner for 30 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet once more.
-
Combine the extracts and evaporate the solvent to obtain the crude extract.
3. Purification Step 1: Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a petroleum ether/ethyl acetate (13:1, v/v) mobile phase.
-
Collect the fractions containing this compound (monitor by TLC or HPLC).
-
Combine the this compound-rich fractions and evaporate the solvent.
4. Purification Step 2: High-Speed Counter-Current Chromatography (HSCCC):
-
Prepare the two-phase solvent system: hexane–ethyl acetate–methanol–water (1:1:2:0.625, v/v/v/v).
-
Fill the HSCCC column with the upper phase as the stationary phase.
-
Dissolve the silica gel-refined sample in the mobile phase (lower phase).
-
Inject the sample and run the HSCCC at a flow rate of 2.0 mL/min and a revolution speed of 900 rpm.
-
Monitor the eluent at 250 nm.
-
Collect the fraction corresponding to the this compound peak.
Experimental Workflow for this compound Extraction and Purification
References
Bergamottin HPLC Separation: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of bergamottin.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and other furanocoumarins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution or Co-elution | Inappropriate stationary phase. | Use a high-purity, end-capped C18 or a Phenyl-Hexyl column. For complex mixtures, consider a column with a smaller particle size (e.g., < 3 µm) for higher efficiency. |
| Mobile phase composition is not optimal. | Adjust the organic modifier (acetonitrile or methanol) to water/buffer ratio. Small changes can significantly impact selectivity. The addition of a small percentage of an acid, like acetic acid or formic acid, can improve peak shape and resolution. | |
| Inappropriate column temperature. | Optimize the column temperature. Running at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency and reduce viscosity, but excessive heat can degrade the column. | |
| Flow rate is too high. | Reduce the flow rate to allow for better partitioning of the analyte between the stationary and mobile phases. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to protonate residual silanols on the column, reducing their interaction with the analyte. |
| Column overload. | Decrease the concentration of the injected sample or reduce the injection volume. | |
| Presence of active sites on the column. | Use a column with end-capping or a more inert stationary phase. If the column is old, it may need to be replaced. | |
| Sample solvent is stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. | |
| High Backpressure | Blockage in the system. | Check for blockages in the guard column, column inlet frit, or tubing. Reverse-flushing the column (if recommended by the manufacturer) may help. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved in the mobile phase and is compatible with the organic solvent concentration. | |
| Sample precipitation. | Filter the sample through a 0.22 or 0.45 µm syringe filter before injection. | |
| Low Sensitivity | Incorrect detection wavelength. | This compound has a UV maximum absorbance around 250 nm and 310 nm. Ensure the detector is set to an appropriate wavelength. |
| Low sample concentration. | Concentrate the sample or increase the injection volume (be mindful of potential column overload). | |
| Detector lamp issue. | Check the detector lamp's energy output and replace it if necessary. | |
| Baseline Noise or Drift | Contaminated mobile phase. | Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Detector cell contamination. | Flush the detector cell with a strong, appropriate solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for this compound separation?
A1: A reversed-phase C18 column is the most commonly used and generally effective stationary phase for this compound analysis. Look for columns that are well end-capped to minimize peak tailing. For higher resolution of this compound from other furanocoumarins, columns with different selectivities, such as Phenyl-Hexyl or Cyano phases, can also be explored.
Q2: How can I avoid matrix effects when analyzing this compound in citrus extracts?
A2: Matrix effects, where co-eluting compounds from the sample matrix interfere with the analyte's ionization and detection, can be a significant issue with complex samples like citrus extracts.[1][2][3] To mitigate this, consider the following:
-
Sample Preparation: Use a solid-phase extraction (SPE) clean-up step to remove interfering substances before HPLC analysis.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that does not contain this compound to compensate for any signal suppression or enhancement.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Mass Spectrometry Detection: Using a mass spectrometer (MS) as a detector in LC-MS provides higher selectivity and can help to distinguish this compound from co-eluting matrix components.
Q3: Is a gradient or isocratic elution better for this compound analysis?
A3: The choice between gradient and isocratic elution depends on the complexity of the sample.
-
Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if you are analyzing a relatively pure sample of this compound.
-
Gradient elution (mobile phase composition changes over time) is generally preferred for complex samples, such as plant extracts, as it allows for the separation of compounds with a wider range of polarities and can help to resolve this compound from other furanocoumarins and matrix components.[4]
Q4: What is the typical retention time for this compound?
A4: The retention time of this compound is highly dependent on the specific HPLC method used (column, mobile phase, flow rate, temperature). It is a relatively non-polar furanocoumarin and will therefore have a longer retention time in reversed-phase chromatography compared to more polar furanocoumarins. It is essential to run a standard of pure this compound to confirm its retention time under your specific experimental conditions.
Experimental Protocols
Protocol 1: Gradient HPLC-UV Method for this compound Quantification
This protocol is adapted from a method used for the characterization and purification of this compound from citrus.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Deionized water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-80% B
-
5-10 min: 80% B
-
10-12 min: 80-95% B
-
12-15 min: 95% B
-
15-19 min: 95-10% B
-
19-21 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 250 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
Protocol 2: UPLC-MS/MS Method for High-Sensitivity this compound Analysis
This protocol is based on a method for the determination of this compound in human plasma and is suitable for trace-level analysis.
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-1.5 min: 30-95% B
-
1.5-3.0 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS Detection (Positive Ion Mode):
-
Precursor Ion (m/z): 339
-
Product Ion (m/z): 203
-
-
Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common preparation step. For other matrices, appropriate extraction and clean-up should be performed.
Data Presentation
Table 1: Comparison of HPLC Methods for this compound Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Symmetry® C18 | Inertsil ODS-2 |
| Dimensions | - | 75 x 4.6 mm, 3.5 µm | - |
| Mobile Phase | Acetonitrile/Water | Methanol/5% Acetic Acid (aq) | Acetonitrile/Water with 1% Acetic Acid |
| Elution Mode | Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 250 nm | DAD at 283 nm | UV at 310 nm |
| Temperature | - | - | 40°C |
Table 2: Comparison of UPLC/UHPLC Methods for Furanocoumarin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| System | UPLC-MS/MS | UPLC-UV | HPLC-MS/MS |
| Column | UPLC BEH C18 | - | Ascentis Express C18 |
| Dimensions | 50 x 2.1 mm, 1.7 µm | - | 50 x 4.6 mm, 2.7 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water | Methanol/THF/Water |
| Elution Mode | Gradient | Gradient | Gradient |
| Flow Rate | 0.3 mL/min | 0.6 mL/min | 2.0 mL/min |
| Detection | MS/MS (MRM) | UV at 250 nm | MS/MS (MRM) |
| Temperature | 40°C | 30°C | 40°C |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC peak shape problems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effects and Interferences of Different Citrus Fruit Coextractives in Pesticide Residue Analysis Using Ultrahigh-Performance Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
bergamottin stability issues in experimental solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of bergamottin in experimental solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound powder precipitated out of my aqueous buffer. What should I do?
A1: this compound has very low solubility in water (approximately 10 mg/L)[1]. To achieve higher concentrations in aqueous solutions, it is recommended to first dissolve the this compound in an organic solvent and then dilute it with the aqueous buffer of choice. For its metabolite, 6,7-dihydroxy this compound, a common practice is to first dissolve it in DMSO and then dilute with a buffer like PBS[2]. For this compound itself, solvents such as ethanol, DMSO, and dimethylformamide (DMF) are suitable for creating a stock solution[3]. When preparing a working solution, do not store the final aqueous solution for more than a day, as precipitation can occur over time[2].
Q2: I am seeing a loss of this compound in my samples during storage. What are the optimal storage conditions?
A2: this compound is sensitive to several environmental factors. For long-term storage, solid this compound should be stored at -20°C, where it can be stable for at least four years[3]. Experimental solutions are significantly less stable. Key factors affecting stability in solution include:
-
Temperature: Elevated temperatures accelerate the degradation of this compound and its derivatives. It is recommended to store solutions at refrigerated temperatures and avoid prolonged exposure to room temperature or higher.
-
Light: this compound is susceptible to photodegradation upon exposure to UV light. Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Solvent: While soluble in several organic solvents, the stability in these solvents over time can vary. It is best practice to prepare fresh solutions for each experiment. Aqueous solutions, in particular, should not be stored for extended periods.
Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A3: Yes, inconsistent results can often be attributed to the degradation of this compound in your experimental setup. This compound can be metabolized by cytochrome P450 enzymes present in cell cultures, leading to the formation of reactive intermediates and a decrease in the parent compound's concentration over the course of the experiment. To mitigate this, consider the following:
-
Time-course experiments: Determine the stability of this compound in your specific cell culture media over the duration of your assay.
-
Fresh preparations: Always use freshly prepared this compound solutions for your experiments.
-
Control experiments: Include appropriate vehicle controls and positive controls to ensure that the observed effects are due to this compound and not its degradation products or solvent effects.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/UPLC Analysis
Problem: You are observing unexpected peaks in your chromatogram when analyzing this compound samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation due to light exposure | Prepare and run samples under subdued light. Store all solutions in amber vials or foil-wrapped containers. |
| Thermal degradation | Avoid heating solutions. If samples need to be stored, keep them at 4°C for short-term and -20°C for long-term storage. |
| pH-mediated hydrolysis | Although not extensively documented for this compound, furanocoumarins can be sensitive to pH. Maintain a consistent and appropriate pH for your solutions. |
| Metabolism in biological samples | If using biological matrices, consider that this compound can be metabolized by enzymes like CYP3A4, leading to metabolites that will appear as new peaks. |
Issue 2: Low Recovery of this compound from Experimental Solutions
Problem: The quantified amount of this compound is consistently lower than the expected concentration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Precipitation | Ensure the concentration of this compound is within its solubility limit in your chosen solvent system. You may need to increase the proportion of organic solvent. |
| Adsorption to labware | This compound, being a lipophilic compound, may adsorb to plastic surfaces. Use glass or low-adhesion polypropylene labware where possible. |
| Degradation | Refer to the troubleshooting guide for unexpected peaks to address potential degradation issues. |
Data Presentation
Table 1: Solubility of this compound and a Key Metabolite
| Compound | Solvent | Solubility |
| This compound | Water | ~10 mg/L |
| This compound | Ethanol | 10 mg/mL |
| This compound | DMSO | 30 mg/mL |
| This compound | DMF | 30 mg/mL |
| 6,7-dihydroxy this compound | Ethanol | ~10 mg/mL |
| 6,7-dihydroxy this compound | DMSO | ~30 mg/mL |
| 6,7-dihydroxy this compound | DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to separate this compound from its degradation products.
1. Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector is recommended.
-
A C18 reverse-phase column is commonly used for the separation of furanocoumarins.
2. Mobile Phase Preparation:
-
A common mobile phase involves a gradient elution with a mixture of an aqueous component (e.g., water or a buffer like ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Filter all solvents through a 0.22 µm or 0.45 µm filter before use.
3. Chromatographic Conditions:
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: this compound has UV absorption maxima around 250 nm and 308 nm.
-
Gradient Elution Example: A gradient can be optimized to ensure separation from potential degradation products. An example could be starting with a lower concentration of the organic solvent and gradually increasing it over the run time.
4. Forced Degradation Studies:
-
To validate the stability-indicating nature of the method, subject this compound solutions to stress conditions such as acid, base, oxidation, heat, and light exposure.
-
Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Metabolic and environmental degradation pathways of this compound.
Caption: Workflow for assessing this compound stability under stress conditions.
References
troubleshooting bergamottin quantification in complex mixtures
Welcome to the technical support center for bergamottin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this compound in complex mixtures.
Troubleshooting Guides
This section provides detailed troubleshooting advice in a question-and-answer format to address specific issues you may encounter during your experiments.
Question: Why am I observing significant peak tailing for my this compound standard and samples in my HPLC analysis?
Answer:
Peak tailing for this compound is a common issue and can often be attributed to several factors. Given that this compound is a neutral, non-polar compound, the typical cause of peak tailing for basic compounds (secondary interactions with silanol groups) is less likely. Here are the most probable causes and solutions:
-
Physical Voids in the Column: A void at the head of the analytical column can cause the sample to spread unevenly, leading to peak tailing. This can happen over time as the stationary phase settles.
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, replacing the analytical column is the most effective solution. Using a guard column can help extend the life of your analytical column by trapping particulates and strongly retained compounds.
-
-
Column Contamination: Accumulation of strongly retained matrix components from your samples on the column can lead to peak distortion.
-
Solution: Implement a robust column washing procedure after each analytical batch. This typically involves flushing with a strong solvent, like 100% acetonitrile or isopropanol, to remove contaminants. A guard column can also help mitigate this issue.
-
-
Extra-Column Volume: Excessive tubing length or fittings with a large internal diameter between the injector and the detector can contribute to band broadening and peak tailing.
-
Solution: Keep tubing lengths to a minimum and use appropriate low-dead-volume fittings.
-
A simple diagnostic test is to inject a neutral, non-polar compound that is not expected to tail, such as toluene. If toluene also exhibits peak tailing, the issue is likely a physical problem with your system (e.g., column void, excessive tubing).[1] If toluene gives a symmetrical peak while this compound tails, the issue is more likely related to a chemical interaction or column contamination.
Question: My this compound peak area is inconsistent and lower than expected in my LC-MS/MS analysis, especially in complex matrices. What could be the cause?
Answer:
Inconsistent and reduced peak areas for this compound in LC-MS/MS analysis, particularly in complex matrices like citrus extracts or plasma, are often due to ion suppression .[2][3][4] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[3]
Here are steps to diagnose and mitigate ion suppression:
-
Post-Column Infusion Experiment: To confirm ion suppression, perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the MS detector while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing agents.
-
Improve Chromatographic Separation:
-
Optimize the Gradient: Adjust your mobile phase gradient to better separate this compound from interfering matrix components.
-
Change the Stationary Phase: Consider a column with a different selectivity that may provide better resolution between this compound and the interfering compounds.
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Implement an SPE cleanup step to remove interfering compounds before injection. Choose an SPE cartridge with a sorbent that effectively retains and elutes this compound while washing away matrix components.
-
Dilution: Diluting your sample can reduce the concentration of matrix components and thereby lessen the ion suppression effect.
-
-
Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for ion suppression is to use a stable isotope-labeled internal standard (e.g., this compound-d3). This internal standard will experience the same degree of ion suppression as the analyte, allowing for accurate quantification.
Question: I am experiencing high backpressure in my HPLC system during this compound analysis. What are the likely causes and how can I fix it?
Answer:
High backpressure is a common HPLC issue that can halt your analysis. The problem is typically caused by a blockage somewhere in the system. Here's a systematic approach to identify and resolve the issue:
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the high pressure persists, the blockage is in the HPLC system (tubing, injector, or detector).
-
Troubleshooting a Blocked Column:
-
Partially Blocked Inlet Frit: Debris from samples or pump seals can clog the inlet frit of the column. Try back-flushing the column (disconnect it from the detector first). If this doesn't work, the frit may need to be replaced, or the column itself may need replacement.
-
Precipitated Sample/Buffer: If your sample is not fully soluble in the mobile phase, it can precipitate on the column. Ensure your sample is fully dissolved before injection. If using buffers, make sure they are soluble in the organic portion of your mobile phase to prevent precipitation.
-
-
Troubleshooting a Blocked HPLC System:
-
Systematically Disconnect Components: Starting from the detector and moving backward towards the pump, disconnect each component (e.g., detector outlet, detector inlet, injector outlet) and check the pressure. This will help you pinpoint the location of the blockage.
-
Check for Blocked Tubing: A common source of blockage is a piece of precipitated material or a crimped PEEK tubing.
-
Question: My this compound retention time is shifting between injections. What could be causing this?
Answer:
Retention time shifts can compromise the reliability of your quantitative data. The most common causes include:
-
Inadequate Column Equilibration: If you are running a gradient method, it is crucial to allow the column to fully equilibrate back to the initial mobile phase conditions before the next injection. Insufficient equilibration time will lead to drifting retention times.
-
Solution: Increase the equilibration time at the end of your gradient method.
-
-
Pump Performance Issues: Inconsistent mobile phase composition due to malfunctioning pump check valves or seals can cause retention time shifts.
-
Solution: Check the pump for leaks and ensure the check valves are functioning correctly. You can flow each pump head into a graduated cylinder to verify accurate flow rate delivery.
-
-
Fluctuations in Column Temperature: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
Frequently Asked Questions (FAQs)
What are the typical challenges in extracting this compound from citrus peel?
This compound is a non-polar furanocoumarin found in the flavedo (the colored outer layer) of citrus peels. The main challenges in its extraction include:
-
Co-extraction of Interfering Compounds: Citrus peels contain a complex mixture of compounds, including pigments, waxes, and other furanocoumarins, which can interfere with quantification.
-
Method Efficiency: Ensuring complete extraction of this compound from the plant matrix is crucial for accurate quantification. Sonication with a non-polar solvent like petroleum ether is a common method. Supercritical CO2 extraction is another effective, albeit more specialized, technique.
What are the recommended HPLC and LC-MS/MS parameters for this compound analysis?
-
HPLC-UV:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile is common.
-
Detection: UV detection at approximately 250 nm or 310 nm.
-
-
LC-MS/MS:
-
Ionization: Electrospray ionization (ESI) in positive mode is effective.
-
Precursor and Product Ions: The precursor ion for this compound is [M+H]+ at m/z 339. A common product ion for quantification is m/z 203.
-
How can I establish the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my this compound assay?
The LOD and LOQ are crucial validation parameters that define the sensitivity of your analytical method. According to the International Conference on Harmonisation (ICH) guidelines, a common method for determining LOD and LOQ is based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression lines.
-
S is the slope of the calibration curve.
To determine these values, you would typically analyze a series of low-concentration standards and perform a linear regression analysis.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound analysis and its biological activity.
Table 1: this compound Content in Different Citrus Tissues
| Citrus Cultivar | Tissue | This compound Content (μg/g Dry Weight) |
| Citrus grandis (Yongjiazaoxiangyou) | Flavedo | 666.54 |
| Red Grapefruit | Juice Sacs | 144.24 |
Data extracted from a study on this compound distribution in citrus cultivars.
Table 2: Method Validation Parameters for this compound Quantification
| Analytical Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| HPLC-UV | 31.25 - 1000 | Not Reported | Not Reported | 79.48 (after initial extraction) |
| UPLC-MS/MS (in plasma) | Not Reported | Not Reported | Not Reported | Not Reported |
Data compiled from various sources.Note: Complete validation data is often specific to the study and matrix.
Table 3: Inhibitory Activity of this compound on Cytochrome P450 Enzymes
| Enzyme | IC50 (µM) |
| CYP3A4 | 7.7 (KI) |
| CYP2C9 | Low µM range |
| CYP2C19 | Low µM range |
IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. The KI is the inactivation constant.
Experimental Protocols
Protocol 1: Extraction of this compound from Citrus Flavedo
-
Sample Preparation: Obtain fresh citrus fruit and separate the flavedo (colored outer peel). Freeze-dry the flavedo and grind it into a fine powder.
-
Extraction: a. Weigh 0.2 g of the dried flavedo powder into a centrifuge tube. b. Add 4 mL of petroleum ether (60–90 °C). c. Sonicate the mixture in an ultrasonic cleaner for 30 minutes. d. Centrifuge the mixture at 10,000 rpm for 10 minutes. e. Collect the supernatant. f. Repeat the extraction (steps b-e) on the pellet one more time.
-
Solvent Evaporation and Reconstitution: a. Combine the supernatants from both extractions. b. Evaporate the petroleum ether to dryness using a rotary evaporator or a stream of nitrogen. c. Reconstitute the dried extract in a known volume (e.g., 1 mL) of chromatographic grade methanol.
-
Analysis: The reconstituted sample is now ready for HPLC or LC-MS/MS analysis.
This protocol is adapted from a published method for this compound extraction.
Protocol 2: Quantification of this compound by HPLC-UV
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
-
Mobile Phase:
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution Program:
-
0-1 min: 10% B
-
1-5 min: 10-80% B
-
5-10 min: 80% B
-
10-12 min: 80-95% B
-
12-15 min: 95% B
-
15-19 min: 95-10% B
-
19-21 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 250 nm.
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations (e.g., 31.25, 62.5, 125, 250, 500, and 1000 µg/mL). Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
This protocol is based on a published HPLC method for this compound quantification.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
selecting the appropriate cell line for bergamottin studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate cell line for studies involving bergamottin. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which human cancer cell lines are suitable for studying the anti-proliferative effects of this compound?
A1: this compound has demonstrated anti-proliferative activity across a range of human cancer cell lines. The choice of cell line should be guided by the specific cancer type you are investigating. Commonly used and well-characterized cell lines include:
-
Prostate Cancer: LNCaP and MDAPCa2b are suitable models. LNCaP cells are of Caucasian origin and express a mutant form of the androgen receptor (AR), while MDAPCa2b cells are of African American origin with wild-type AR.[1][2]
-
Lung Cancer: The A549 non-small cell lung carcinoma cell line is a well-established model for studying this compound's effects on cell proliferation, apoptosis, and invasion.[3][4][5]
-
Multiple Myeloma: The U266 cell line is a suitable model for investigating this compound's impact on the STAT3 signaling pathway.
-
Leukemia: The HL-60 promyelocytic leukemia cell line has been used to demonstrate the anti-proliferative activity of this compound.
-
Neuroblastoma: The SH-SY5Y cell line is a relevant model for studying the cytotoxic and pro-apoptotic effects of this compound in neuronal cancer.
-
Liver Cancer: The HepG2 cell line is a suitable in vitro model for assessing the anti-proliferative effects of this compound.
-
Gastric Cancer: The BGC-823 and NCI-N87 cell lines have been used to evaluate the cytotoxic effects of this compound.
-
Fibrosarcoma: The HT-1080 cell line can be used to study the anti-invasive properties of this compound.
-
Glioma: U87 and U251 cell lines are appropriate for investigating the anti-invasive effects of this compound on brain tumor cells.
Q2: What are the typical IC50 values for this compound in different cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| LNCaP | Prostate Cancer | 2.4 | |
| MDAPCa2b | Prostate Cancer | 4.0 | |
| HL-60 | Promyelocytic Leukemia | ~25.5 (8.63 µg/mL) | |
| HepG2 | Liver Cancer | ~51.6 (17.47 µg/mL) | |
| BGC-823 | Gastric Cancer | ~53.3 (18.06 µg/mL) | |
| SH-SY5Y | Neuroblastoma | Not explicitly stated, but significant effects observed at 25 µM and 50 µM. |
Q3: What are the key signaling pathways modulated by this compound in cancer cells?
A3: this compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. Key pathways include:
-
STAT3 Signaling: In multiple myeloma cells (U266), this compound inhibits the constitutive activation of STAT3 by suppressing the phosphorylation of JAK1/2 and c-Src, and inducing the tyrosine phosphatase SHP-1. This leads to the downregulation of STAT3-regulated genes involved in cell survival and proliferation.
-
Androgen Receptor (AR) Signaling: In prostate cancer cells (LNCaP and MDAPCa2b), this compound downregulates both total and nuclear AR levels, leading to reduced AR signaling and decreased expression of prostate-specific antigen (PSA).
-
PI3K/Akt/mTOR Pathway: this compound has been found to suppress the epithelial-to-mesenchymal transition (EMT) by inhibiting PI3K, Akt, and mTOR kinases.
-
MAPK Pathway: In fibrosarcoma cells (HT-1080), the anti-metastatic effects of this compound are mediated through the downregulation of NF-κB activation and the phosphorylation of p38 MAPK and JNK.
-
Rac1 Signaling: In glioma cells (U87 and U251), this compound suppresses cell invasion by inactivating Rac1 and subsequently downregulating matrix metalloproteinase-9 (MMP-9).
Troubleshooting Guides
Issue 1: High variability in cell viability (MTT) assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell concentration.
-
-
Possible Cause: Uneven distribution of this compound in the culture medium.
-
Solution: this compound is often dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Mix the treatment medium thoroughly before adding to the cells.
-
-
Possible Cause: Incubation time with MTT reagent is not optimal.
-
Solution: Optimize the MTT incubation time for your specific cell line to ensure sufficient formazan crystal formation without causing cytotoxicity from the reagent itself.
-
Issue 2: Difficulty in detecting apoptosis with Annexin V/PI staining.
-
Possible Cause: Inappropriate time point for analysis.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells following this compound treatment.
-
-
Possible Cause: Loss of adherent cells during sample preparation.
-
Solution: For adherent cell lines, collect the supernatant containing detached apoptotic cells along with the trypsinized cells. Handle cells gently during washing steps to minimize mechanical damage.
-
-
Possible Cause: Incorrect compensation settings on the flow cytometer.
-
Solution: Use single-stained controls (Annexin V only and PI only) to set up proper compensation for spectral overlap between the fluorochromes.
-
Issue 3: Weak or inconsistent bands in Western blot for phosphorylated proteins (e.g., p-STAT3).
-
Possible Cause: Dephosphorylation of target proteins during sample preparation.
-
Solution: Work quickly and on ice throughout the protein extraction process. Use a lysis buffer supplemented with a cocktail of phosphatase inhibitors.
-
-
Possible Cause: Low abundance of the phosphorylated protein.
-
Solution: Ensure you are stimulating the pathway of interest if necessary (though for constitutively active pathways like STAT3 in U266, this may not be required). Load a sufficient amount of total protein onto the gel.
-
-
Possible Cause: Poor antibody quality.
-
Solution: Use an antibody that has been validated for Western blotting and is specific for the phosphorylated form of the protein. Test different antibody dilutions to optimize the signal-to-noise ratio.
-
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the predetermined optimal time.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing detached cells) and then trypsinize the attached cells. Combine both fractions. For suspension cells, directly collect the cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Preparation: Culture and treat cells with this compound as required. Harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blotting for STAT3 Signaling
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A typical experimental workflow for investigating the anti-cancer effects of this compound.
Caption: this compound inhibits the STAT3 signaling pathway in multiple myeloma cells.
Caption: this compound downregulates androgen receptor signaling in prostate cancer cells.
References
- 1. This compound a CYP3A inhibitor found in grapefruit juice inhibits prostate cancer cell growth by downregulating androgen receptor signaling and promoting G0/G1 cell cycle block and apoptosis | PLOS One [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Utilization of this compound, Derived from Grapefruits, in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Bergamottin Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for researchers using bergamottin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and address the off-target effects of this compound in your experiments, ensuring data integrity and accurate interpretation.
Troubleshooting Guide
This guide addresses specific experimental issues that may arise from the known off-target activities of this compound.
Q1: My test compound's potency appears significantly higher when co-administered with this compound, but my compound is not a known CYP3A4 substrate. What could be the cause?
A1: While this compound is a potent CYP3A4 inhibitor, it also inhibits other cytochrome P450 enzymes and the efflux transporter P-glycoprotein (P-gp).[1][2][3]
-
Potential Cause 1: Inhibition of Other CYPs: Your compound might be metabolized by other CYPs that this compound also inhibits, such as CYP1A2, CYP2C9, CYP2C19, or CYP2D6.[2][3] Inhibition of these enzymes would decrease your compound's metabolism, leading to a higher effective concentration and apparent potency.
-
Potential Cause 2: P-glycoprotein (P-gp) Inhibition: Your compound could be a substrate of the P-gp efflux transporter. This compound inhibits P-gp, which would reduce the efflux of your compound from the cells, increasing its intracellular concentration and thus its apparent potency. This is a common confounder in cell-based assays like those using Caco-2 cells.
-
Troubleshooting Steps:
-
CYP Inhibition Profile: Determine if your compound is a substrate for other major CYP isoforms using recombinant CYP enzymes.
-
P-gp Substrate Assessment: Test whether your compound is a P-gp substrate using a P-gp overexpressing cell line and a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Use a More Selective Inhibitor: Consider using an alternative, more selective CYP3A4 inhibitor if your compound's metabolism or transport is affected by this compound's off-target activities.
-
Q2: I'm observing unexpected changes in gene expression (e.g., upregulation of CYP3A4 mRNA) in my cell culture after prolonged treatment with this compound. Isn't it supposed to be an inhibitor?
A2: This is a critical observation resulting from this compound's dual actions. While it acutely inhibits the activity of CYP enzymes, prolonged exposure can induce the expression of the genes encoding them.
-
Potential Cause: Nuclear Receptor Activation: this compound can induce the expression of CYP3A4, CYP1A1, and CYP1A2 mRNA. This is likely mediated by the activation of nuclear receptors, primarily the Pregnane X Receptor (PXR), which is a key regulator of CYP3A4 gene transcription. This means that while the enzyme's function is blocked, the cell is transcriptionally upregulating its production.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course study to distinguish between the short-term effects of enzymatic inhibition and the longer-term effects of gene induction. Measure both enzyme activity and mRNA levels at various time points.
-
Use a Nuclear Receptor Antagonist: In mechanistic studies, co-treat with a PXR antagonist (e.g., ketoconazole, though it has its own off-targets) to see if the upregulation of CYP3A4 mRNA is blocked.
-
Evaluate Experimental Endpoint: If your experiment spans a long duration (e.g., >24-48 hours), be aware that the initial inhibitory effect may be counteracted or complicated by the induction of protein expression.
-
Q3: In my cell-based assay, this compound is causing cytotoxicity at concentrations intended for CYP3A4 inhibition. How can I resolve this?
A3: this compound can exhibit cytotoxic effects, particularly in cancer cell lines, that are independent of its role as a CYP inhibitor.
-
Potential Cause: Off-target Cellular Pathways: this compound has been shown to induce apoptosis and block the cell cycle by modulating signaling pathways such as STAT3 and the Androgen Receptor (AR). These effects can lead to cell death or reduced proliferation, which may be misinterpreted as a synergistic effect with your test compound.
-
Troubleshooting Steps:
-
Determine this compound's IC50 for Cytotoxicity: Before starting your main experiment, perform a dose-response curve for this compound alone on your specific cell line to determine the concentration at which it becomes cytotoxic.
-
Use the Lowest Effective Concentration: Use the lowest concentration of this compound that effectively inhibits CYP3A4 activity without causing significant cytotoxicity. This requires careful optimization.
-
This compound-Only Control: Always include a "this compound only" control group in your experimental design. The effects of your test compound should be normalized against any background effect caused by this compound itself.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and key off-target effects of this compound?
A1: this compound's primary intended effect is the mechanism-based, irreversible inhibition of Cytochrome P450 3A4 (CYP3A4). However, it has several well-documented off-target effects that researchers must consider:
-
P-glycoprotein (P-gp/MDR1) Inhibition: It inhibits the major drug efflux pump P-gp.
-
Broad CYP Inhibition: It inhibits other CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6.
-
Nuclear Receptor Modulation: It can induce the gene expression of CYPs, likely through activation of nuclear receptors like PXR.
-
Signaling Pathway Interference: It has been shown to downregulate Androgen Receptor (AR) signaling and inhibit the STAT3 pathway.
Q2: What is the typical concentration range for using this compound as a CYP3A4 inhibitor in vitro?
A2: The effective concentration depends on the experimental system. For human liver microsomes, KI values for mechanism-based inactivation of CYP3A4 are reported to be around 7.7 µM. In cell-based assays, concentrations typically range from 1 to 10 µM. However, it is crucial to perform a dose-response curve in your specific system to determine the optimal concentration that maximizes CYP3A4 inhibition while minimizing off-target effects and cytotoxicity.
Q3: What are the essential control experiments to perform when using this compound?
A3: To isolate the effects of CYP3A4 inhibition and account for off-target effects, the following controls are recommended:
-
Vehicle Control: The vehicle used to dissolve this compound (e.g., DMSO) administered at the same final concentration.
-
This compound-Only Control: Cells or microsomes treated with this compound alone to measure its baseline effect on your experimental endpoints (e.g., cell viability, reporter gene activity).
-
Positive Control for CYP3A4 Inhibition: A well-characterized CYP3A4 substrate (e.g., midazolam, testosterone) to confirm that this compound is active in your assay system.
-
Positive Control for Off-Target Effects (if applicable): If you suspect P-gp inhibition is a factor, use a known P-gp inhibitor like verapamil as a positive control to compare effects.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target (CYP3A4) and key off-target proteins. Note that values can vary between experimental systems.
| Target Protein | Parameter | Reported Value (µM) | Implication | Reference |
| CYP3A4 | KI (inactivation) | 7.7 | Potent mechanism-based inhibition (On-Target) | |
| CYP3A4 | KI (inactivation) | 40.0 | Moderate mechanism-based inhibition | |
| P-glycoprotein (P-gp) | IC50 | 40.0 | Significant inhibition of drug efflux | |
| CYP2C9 | - | Inhibitory Effect Noted | Potential for interaction with CYP2C9 substrates | |
| CYP2C19 | - | Inhibitory Effect Noted | Potential for interaction with CYP2C19 substrates | |
| CYP1A2 | - | Stronger inhibition than on CYP3A4 | Significant off-target CYP inhibition | |
| CYP2D6 | - | Inhibitory Effect Noted | Potential for interaction with CYP2D6 substrates |
Key Experimental Protocols
Protocol 1: Assessing Off-Target P-gp Inhibition using a Rhodamine 123 Accumulation Assay
This protocol determines if this compound inhibits P-gp function in a cell line overexpressing P-gp (e.g., NCI/ADR-RES or engineered MDCK-MDR1 cells).
-
Cell Plating: Seed P-gp overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with warm buffer (e.g., HBSS). Add buffer containing various concentrations of this compound (e.g., 0.1 - 100 µM). Include a positive control (e.g., 50 µM Verapamil) and a vehicle control. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add the P-gp substrate Rhodamine 123 (final concentration ~5 µM) to all wells and incubate for 60-90 minutes at 37°C, protected from light.
-
Cell Lysis: Aspirate the incubation medium and wash the cells three times with ice-cold PBS to stop the efflux. Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).
-
Quantification: Measure the intracellular fluorescence of Rhodamine 123 using a plate reader (Excitation ~485 nm, Emission ~525 nm).
-
Data Analysis: Increased fluorescence relative to the vehicle control indicates P-gp inhibition. Calculate the IC50 value for this compound by plotting the fluorescence signal against the log of this compound concentration.
Visualizations: Pathways and Workflows
Caption: this compound's on-target vs. off-target cellular effects.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logic for selecting appropriate experimental controls.
References
- 1. The Grapefruit Effect: Interaction between Cytochrome P450 and Coumarin Food Components, this compound, Fraxidin and Osthole. X-ray Crystal Structure and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of cytochrome P450 3A4 by this compound, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Spin-Labelled this compound: A Potent CYP3A4 Inhibitor with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
optimizing bergamottin concentration for CYP3A4 inhibition
Welcome to the technical support center for researchers utilizing bergamottin as a CYP3A4 inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of CYP3A4 inhibition by this compound?
A1: this compound is a mechanism-based inactivator of CYP3A4.[1][2] This means that it is converted by the enzyme into a reactive intermediate that then covalently binds to the apoprotein of CYP3A4, leading to irreversible inactivation.[1][2][3] The inactivation is time-dependent, concentration-dependent, and requires the metabolic activity of the P450 enzyme itself.
Q2: What is a typical effective concentration range for this compound in in vitro CYP3A4 inhibition assays?
A2: The effective concentration of this compound for CYP3A4 inhibition in vitro is in the low micromolar range. IC50 values have been reported to be approximately 4.5 µM to 7.5 µM. For mechanism-based inactivation studies, concentrations ranging from 5 µM to 100 µM have been used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: Can this compound inhibit other cytochrome P450 enzymes?
A3: Yes, besides CYP3A4, this compound has been shown to inhibit other P450 isoforms, including CYP1A2, 2A6, 2C9, 2C19, 2D6, and 2E1 in human liver microsomes. It appears to be a particularly potent inhibitor of CYP1A2.
Q4: What is the difference between reversible and irreversible inhibition by furanocoumarins like this compound?
A4: Reversible inhibition occurs when the inhibitor binds non-covalently to the enzyme, and the enzyme's activity can be restored by removing the inhibitor. In contrast, irreversible inhibition, such as the mechanism-based inactivation by this compound, involves the formation of a stable, covalent bond between a reactive metabolite of the inhibitor and the enzyme, leading to a permanent loss of enzyme activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no CYP3A4 inhibition observed | 1. Inadequate this compound Concentration: The concentration of this compound may be too low to elicit a significant inhibitory effect. 2. Poor this compound Solubility: this compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. 3. Inactive this compound: The this compound stock solution may have degraded. 4. Insufficient Pre-incubation Time (for mechanism-based inactivation): For irreversible inhibition, a pre-incubation period with NADPH is necessary for the metabolic activation of this compound. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM). 2. Prepare the this compound stock solution in an appropriate organic solvent like DMSO and ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all conditions. Visually inspect for any precipitation. 3. Prepare a fresh stock solution of this compound. 4. Optimize the pre-incubation time (e.g., 0, 5, 10, 20 minutes) in the presence of NADPH before adding the CYP3A4 substrate. |
| High Variability in Results | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of this compound stock solution. 2. Inconsistent Incubation Times: Variations in pre-incubation or incubation times between samples. 3. Microsomal Protein Concentration: Inconsistent amounts of human liver microsomes or recombinant CYP3A4 used in each reaction. | 1. Use calibrated pipettes and ensure proper pipetting technique. Consider preparing intermediate dilutions of the this compound stock to increase the pipetting volume. 2. Use a multichannel pipette or a timed process to ensure consistent incubation periods for all samples. 3. Perform a protein quantification assay (e.g., Bradford or BCA) on your microsomal preparation and ensure the same amount of protein is added to each reaction. |
| Precipitation Observed in Assay Wells | 1. This compound Solubility Limit Exceeded: The concentration of this compound exceeds its solubility in the final assay buffer. 2. Solvent Shock: The organic solvent from the this compound stock solution is causing precipitation when added to the aqueous assay buffer. | 1. Lower the final concentration of this compound. 2. Add the this compound stock solution to the assay buffer while vortexing to ensure rapid mixing and dispersion. Ensure the final solvent concentration is minimal. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound for CYP3A4 Inhibition
This protocol is adapted from studies using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
CYP3A4 substrate (e.g., testosterone, midazolam)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS for metabolite quantification
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Serially dilute the this compound stock solution in DMSO to create a range of working solutions that will yield final assay concentrations from approximately 0.1 µM to 100 µM.
-
Assay Setup:
-
In a microcentrifuge tube or 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
This compound working solution or DMSO (for control)
-
CYP3A4 substrate (at a concentration near its Km)
-
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to start the reaction.
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Quench Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the metabolite from the CYP3A4 substrate using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Time- and Concentration-Dependent Inactivation of CYP3A4
This protocol is for determining the kinetic parameters of mechanism-based inactivation.
Materials:
-
Same as Protocol 1
Procedure:
-
Primary Incubation:
-
Prepare a reaction mixture containing human liver microsomes and various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) in potassium phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the inactivation by adding the NADPH regenerating system.
-
-
Time-course Sampling:
-
At various time points (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of the primary incubation mixture.
-
-
Secondary Incubation (Dilution and Activity Measurement):
-
Immediately dilute the aliquot (e.g., 20-fold) into a secondary reaction mixture containing a high concentration of the CYP3A4 substrate and the NADPH regenerating system. This dilution effectively stops the inactivation process by lowering the this compound concentration.
-
Incubate the secondary reaction for a short period (e.g., 10 minutes) to measure the remaining CYP3A4 activity.
-
-
Quench and Analyze:
-
Stop the secondary reaction with a quenching solvent and analyze the metabolite formation as described in Protocol 1.
-
-
Data Analysis:
-
For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the this compound concentrations. Fit this data to a hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).
-
Data Presentation
Table 1: In Vitro Inhibition Parameters of this compound against CYP3A4
| Parameter | Reported Value | Enzyme Source | Substrate | Reference |
| IC50 | ~4.5 µM | Human Liver Microsomes | Not Specified | |
| IC50 | ~7.5 µM | Human Liver Microsomes | Not Specified | |
| K_I | 7.7 µM | Reconstituted CYP3A4 | Testosterone | |
| k_inactivation | 0.3 min⁻¹ | Reconstituted CYP3A4 | Testosterone |
Visualizations
Caption: Mechanism of CYP3A4 inactivation by this compound.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inactivation of cytochrome P450 3A4 by this compound, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Residue in Human CYP3A4 That Is Covalently Modified by this compound and the Reactive Intermediate That Contributes to the Grapefruit Juice Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Bergamottin Autofluorescence in Imaging Studies
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with bergamottin autofluorescence in their imaging experiments. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the impact of this compound's intrinsic fluorescence and obtain high-quality, reliable imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit autofluorescence?
A: this compound is a natural furanocoumarin found predominantly in grapefruit juice and the oil of bergamot.[1][2] Furanocoumarins, including psoralens to which this compound is related, are known to be fluorescent.[3][4][5] Their chemical structure contains conjugated ring systems that absorb light, typically in the ultraviolet (UV) range, and subsequently emit it at a longer wavelength, a phenomenon known as fluorescence. This intrinsic fluorescence is termed autofluorescence and can interfere with the detection of specific fluorescent signals in imaging experiments.
Q2: I can't find a specific excitation and emission spectrum for this compound. What are its likely spectral properties?
Q3: How can I confirm that the autofluorescence I'm observing is from this compound?
A: To confirm the source of autofluorescence, you should image a control sample containing this compound but lacking any of your specific fluorescent labels. By observing this sample under the same imaging conditions (e.g., excitation wavelength, emission filters) as your fully labeled samples, you can directly visualize the contribution of this compound to the overall fluorescence. If your imaging system has spectral imaging capabilities, you can acquire the emission spectrum of the control sample to characterize the spectral profile of the this compound autofluorescence.
Troubleshooting Guide
This section provides solutions to common problems encountered due to this compound autofluorescence.
Problem: High background fluorescence obscuring my signal.
Cause: The emission from this compound is overlapping with the emission of your fluorescent probe.
Solutions:
-
Optimize Fluorophore Selection:
-
Shift to Redder Wavelengths: Since this compound autofluorescence is likely in the blue-green range, switching to fluorophores that excite and emit in the red or far-red/near-infrared (NIR) regions of the spectrum (typically above 600 nm) is a highly effective strategy. Autofluorescence from endogenous molecules and many small compounds is generally lower at these longer wavelengths.
-
Use Bright, Photostable Dyes: Employing bright and photostable fluorophores can increase your signal-to-noise ratio, making your specific signal more distinguishable from the background autofluorescence.
-
-
Implement Chemical Quenching:
-
Sudan Black B: This reagent is effective at quenching autofluorescence from lipophilic compounds and has been shown to reduce lipofuscin-induced autofluorescence.
-
Trypan Blue: Can be used to quench extracellular fluorescence.
-
Sodium Borohydride: Primarily used to reduce aldehyde-induced autofluorescence from fixation, but it may have some effect on other sources. Caution: This can sometimes have variable effects and may damage tissue.
-
-
Employ Photobleaching:
-
Before acquiring your final image, you can intentionally photobleach the sample using the excitation light. Autofluorescent molecules are often less photostable than targeted fluorescent probes. A pre-acquisition photobleaching step can selectively reduce the background fluorescence.
-
Problem: I cannot change my fluorescent probes. How can I computationally remove the autofluorescence?
Cause: Your experimental design is constrained, requiring the use of fluorophores that overlap with this compound's autofluorescence.
Solutions:
-
Spectral Imaging and Linear Unmixing:
-
If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of a "this compound only" control sample. This spectrum can then be used as a reference to computationally subtract the this compound autofluorescence from your fully stained samples through a process called linear unmixing.
-
-
Image Subtraction:
-
A simpler approach involves acquiring two images of your sample. One image is taken using a filter set that captures your specific fluorescent probe's signal (which will also contain the autofluorescence). A second image is captured using a filter set that isolates the autofluorescence as much as possible. This second image can then be scaled and subtracted from the first to reduce the background.
-
Experimental Protocols
Protocol 1: Characterizing this compound Autofluorescence
-
Sample Preparation: Prepare a sample containing only the cells or tissue and this compound at the concentration used in your experiments. Do not add any fluorescent labels.
-
Imaging Setup: Place the sample on the microscope.
-
Lambda Scan: If your microscope has a spectral detector, perform a lambda scan. Excite the sample at various wavelengths (e.g., from 350 nm to 450 nm in 10 nm steps) and collect the full emission spectrum for each excitation wavelength.
-
Data Analysis: Analyze the collected spectra to identify the peak excitation and emission wavelengths of the this compound autofluorescence in your specific experimental context. This information will be invaluable for selecting appropriate fluorophores and filter sets.
Protocol 2: Chemical Quenching with Sudan Black B
-
Sample Preparation: After fixation and permeabilization of your cells or tissue sections, wash them with Phosphate Buffered Saline (PBS).
-
Sudan Black B Incubation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Incubate your samples in this solution for 10-20 minutes at room temperature.
-
Washing: Wash the samples extensively with PBS to remove excess Sudan Black B.
-
Immunolabeling: Proceed with your standard immunolabeling protocol.
Quantitative Data Summary
| Compound Class | Typical Excitation Range (nm) | Typical Emission Range (nm) |
| Furanocoumarins/Psoralens | 310 - 345 | 400 - 560 |
Visualizing Workflows and Concepts
References
Technical Support Center: Enhancing Bergamottin Synthesis Yield
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of bergamottin. The primary focus is on the widely used method of O-alkylation of bergaptol with a geranyl halide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct synthetic route is the Williamson ether synthesis. This involves the O-alkylation of bergaptol (the phenolic precursor) with a geranyl halide, typically geranyl bromide, in the presence of a base.
Q2: What are the potential side reactions that can lower the yield of this compound synthesis?
The primary side reactions that compete with the desired O-alkylation of bergaptol are:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at a carbon atom on the aromatic ring. C-alkylation leads to the formation of undesired isomers where the geranyl group is attached to the furanocoumarin ring instead of the hydroxyl group.
-
E2 Elimination: The basic conditions required for the reaction can promote the elimination of HBr from geranyl bromide, leading to the formation of myrcene and other terpene byproducts.
Q3: How can I minimize the formation of byproducts?
To favor O-alkylation and minimize side reactions, consider the following:
-
Choice of Base: A moderately weak base is often preferred to prevent the more reactive C-alkylation and E2 elimination. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction.
-
Solvent Selection: Aprotic polar solvents are ideal as they can solvate the cation of the base without interfering with the nucleophilicity of the phenoxide ion. Dry acetone or dimethylformamide (DMF) are suitable choices.
-
Reaction Temperature: Lowering the reaction temperature can favor the desired SN2 reaction (O-alkylation) over the competing E2 elimination, which is more sensitive to temperature increases.
-
Use of a Catalyst: The addition of a catalytic amount of sodium iodide (NaI) can enhance the reaction rate. Iodide is a better leaving group than bromide, and its in-situ formation from the reaction of NaI with geranyl bromide can accelerate the SN2 reaction.
Q4: What is a realistic yield to expect for the synthesis of this compound?
Reported yields for the synthesis of this compound can vary. One study reported a yield of 84% when synthesizing this compound from bergapten (which is readily converted to bergaptol).[1] However, yields can be lower depending on the optimization of reaction conditions and purification efficiency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of bergaptol. 2. Inactive geranyl bromide. 3. Insufficient reaction time or temperature. | 1. Ensure the use of a suitable base (e.g., K₂CO₃) and anhydrous solvent. 2. Check the quality of the geranyl bromide; it can degrade over time. Consider using freshly prepared or purified reagent. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. |
| Presence of a Significant Amount of Unreacted Bergaptol | 1. Insufficient amount of base or geranyl bromide. 2. Poor quality of the base. | 1. Use a slight excess of geranyl bromide (e.g., 1.1-1.2 equivalents). Ensure at least one equivalent of a suitable base is used. 2. Use a freshly opened or properly stored base. |
| Formation of Multiple Products (Visible on TLC) | 1. C-alkylation of the bergaptol ring. 2. E2 elimination of geranyl bromide. | 1. Use a less polar, aprotic solvent. Employ a milder base like K₂CO₃. 2. Maintain a moderate reaction temperature. |
| Difficulty in Purifying the Product | 1. Co-elution of this compound with C-alkylated isomers or other nonpolar byproducts during column chromatography. 2. Oily product that is difficult to crystallize. | 1. Utilize a multi-step purification approach. Start with silica gel column chromatography to remove major impurities. For high purity, consider High-Speed Counter-Current Chromatography (HSCCC). 2. If the product is an oil, try trituration with a non-polar solvent like hexane to induce crystallization or remove oily impurities. |
Experimental Protocols
Synthesis of this compound via Alkylation of Bergaptol
This protocol is adapted from a similar synthesis of a spin-labeled this compound derivative.[2]
Materials:
-
Bergaptol
-
Geranyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium iodide (NaI), catalytic amount
-
Dry Acetone
-
Dichloromethane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of bergaptol in dry acetone, add anhydrous potassium carbonate and a catalytic amount of sodium iodide.
-
Add geranyl bromide to the mixture and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
| Reactant | Reagent/Solvent | Conditions | Product | Reported Yield | Reference |
| Bergapten | Not specified | Not specified | This compound | 84% | [1] |
| Bergaptol | Geranyl bromide, K₂CO₃, NaI, Dry Acetone | Room Temperature | This compound | Not specified for this compound, but a similar synthesis of a derivative proceeded effectively. | [2] |
Visualizations
This compound Biosynthesis Pathway
Caption: A simplified diagram of the biosynthetic pathway leading to this compound.
Chemical Synthesis Workflow
Caption: A general workflow for the chemical synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.
References
challenges in interpreting bergamottin's effects in vivo
Welcome to the technical support center for researchers investigating the in vivo effects of bergamottin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-individual variability in our animal study subjects' response to this compound. What could be the cause?
A1: High inter-individual variability is a known challenge in this compound research. Several factors can contribute to this:
-
Genetic Polymorphisms: Variations in cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, which are involved in this compound metabolism, can lead to significant differences in how individuals process the compound.[1]
-
Gut Microbiota: The gut microbiome can influence the metabolism of this compound and its derivatives, leading to varied systemic exposure.
-
Baseline Health Status: Underlying health conditions, especially those affecting liver function, can alter this compound metabolism and response.
Troubleshooting Tip: To mitigate this, consider using larger sample sizes in your animal studies to ensure statistical power. If feasible, genotyping the animals for relevant CYP alleles can help in stratifying the data and understanding the source of variability.
Q2: How can we differentiate the direct effects of this compound from the effects of its metabolites in our in vivo model?
A2: This is a significant challenge as this compound is extensively metabolized, and some of its metabolites, such as 6′,7′-dihydroxythis compound, are also biologically active.[1][2]
Experimental Approach:
-
Metabolite Profiling: Conduct pharmacokinetic studies to identify and quantify the major metabolites of this compound in your animal model. This will help you understand the exposure levels of each compound.
-
Administer Metabolites Directly: If the primary metabolites are available commercially or can be synthesized, administer them directly to a separate group of animals to characterize their individual effects.
-
In Vitro Correlation: Use in vitro models with specific cell lines to compare the activity of this compound and its metabolites on your target of interest. This can provide mechanistic insights that can be correlated with the in vivo findings.
Q3: We are co-administering this compound with another drug to study its potential synergistic effects, but the results are inconsistent. What could be wrong?
A3: The most likely issue is the potent inhibitory effect of this compound on CYP3A4, often referred to as the "grapefruit effect".[1][3] This can significantly increase the bioavailability of the co-administered drug, leading to dose-dependent effects that may not be related to synergy.
Troubleshooting Guide:
-
Pharmacokinetic Interaction Study: Before assessing synergy, you must characterize the pharmacokinetic interaction between this compound and the co-administered drug. Measure the plasma concentrations of the other drug with and without this compound pre-treatment.
-
Dose Adjustment: If a significant pharmacokinetic interaction is observed, you may need to adjust the dose of the co-administered drug to achieve similar systemic exposure in the presence and absence of this compound.
-
Control Groups: Ensure your experimental design includes control groups receiving each compound individually at the doses used in the combination arm.
Q4: What is the best way to formulate this compound for oral administration in rodents to ensure consistent bioavailability?
A4: this compound is a lipophilic compound with low aqueous solubility. A proper formulation is crucial for consistent oral absorption.
Recommended Formulation: A common and effective method is to dissolve this compound in a vehicle such as a mixture of Cremophor EL, ethanol, and saline. The exact ratios may need to be optimized for your specific dose. It is essential to prepare the formulation fresh before each administration and ensure it is a homogenous suspension or solution.
Troubleshooting Guides
Issue: Unexpected Toxicity or Adverse Events in Animal Subjects
-
Possible Cause 1: Overestimation of Tolerated Dose.
-
Troubleshooting: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model and strain. Start with low doses and escalate gradually while monitoring for signs of toxicity.
-
-
Possible Cause 2: Interaction with Diet.
-
Troubleshooting: Some components in standard rodent chow could potentially interact with this compound. Ensure a consistent and defined diet across all experimental groups. Be aware that components of the diet could induce or inhibit CYP enzymes.
-
-
Possible Cause 3: Vehicle-Related Toxicity.
-
Troubleshooting: Always include a vehicle-only control group to rule out any adverse effects caused by the formulation excipients.
-
Issue: Lack of Expected Biological Effect In Vivo
-
Possible Cause 1: Insufficient Bioavailability.
-
Troubleshooting: Confirm the systemic exposure of this compound and its major metabolites in your animal model through pharmacokinetic analysis. If bioavailability is low, consider optimizing the formulation or administration route.
-
-
Possible Cause 2: Rapid Metabolism.
-
Troubleshooting: The rapid metabolism of this compound to less active or inactive metabolites could lead to a lack of efficacy. Analyze the metabolic profile to understand the half-life of the parent compound.
-
-
Possible Cause 3: Inappropriate Dosing Regimen.
-
Troubleshooting: The dosing frequency may not be optimal to maintain therapeutic concentrations. Consider a more frequent dosing schedule or a different route of administration (e.g., intraperitoneal) to achieve sustained exposure, though this may alter the metabolic profile.
-
Quantitative Data Summary
Table 1: Human Pharmacokinetics of this compound
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | Reference |
| 6 | 2.1 | 0.8 | |
| 12 | 5.9 | 1.1 |
Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound
| Enzyme | Inhibition Type | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference |
| CYP3A4 | Mechanism-based | 7.7 | 0.3 | |
| CYP1A2 | Potent Inhibition | - | - | |
| CYP2A6 | >50% inhibition at 10 μM | - | - | |
| CYP2C9 | >50% inhibition at 10 μM | - | - | |
| CYP2C19 | ~71% inhibition at 2 μM | - | - | |
| CYP2D6 | >50% inhibition at 10 μM | - | - | |
| CYP2E1 | >50% inhibition at 10 μM | - | - |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Effect on Tumor Growth in a Xenograft Mouse Model
This protocol is adapted from a study on lung adenocarcinoma.
-
Cell Culture: Culture A549 human lung adenocarcinoma cells in appropriate media.
-
Animal Model: Use athymic nude mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 × length × width²).
-
Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., PBS)
-
This compound (25 mg/kg, intraperitoneal injection)
-
This compound (50 mg/kg, intraperitoneal injection)
-
This compound (100 mg/kg, intraperitoneal injection)
-
-
Administration: Administer treatment daily for a specified period (e.g., 18 days).
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Analysis: Perform statistical analysis to compare tumor growth between the control and treated groups. Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis can also be performed.
Protocol 2: Investigating the Impact of this compound on the Pharmacokinetics of a Co-administered Drug (Felodipine)
This protocol is based on a human clinical study.
-
Study Design: A randomized, crossover study design is recommended.
-
Subjects: Recruit healthy volunteers.
-
Treatment Arms:
-
Control: Administer 5 mg extended-release felodipine with water.
-
This compound: Administer 5 mg extended-release felodipine with a specified dose of this compound (e.g., 12 mg in capsules) and water.
-
-
Washout Period: Ensure a sufficient washout period between treatment arms (e.g., 1 week).
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Process blood samples to obtain plasma. Analyze plasma concentrations of felodipine and its primary metabolite, dehydrofelodipine, using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for felodipine and dehydrofelodipine in both treatment arms.
-
Statistical Analysis: Use appropriate statistical tests to compare the pharmacokinetic parameters between the control and this compound groups.
Visualizations
References
Technical Support Center: Bergamottin Metabolite Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for bergamottin metabolite analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound?
A1: this compound is metabolized by cytochrome P450 enzymes, primarily CYP3A4, but also CYP2B6 and CYP3A5.[1][2] The major metabolites result from oxidation of the geranyloxy side chain or the furan ring.[1] Key metabolites identified in various studies include:
-
6',7'-dihydroxythis compound (DHB): A major metabolite formed by the oxidation of the geranyl side chain.[3][4]
-
Bergaptol: Formed by the cleavage of the geranyloxy chain.
-
Hydroxylated Bergamottins: Such as 2'-OH-BG, 5'-OH-BG, and a mixture of 6'- and 7'-OH-BG, resulting from oxidation at different positions on the geranyloxy chain.
-
Reactive Intermediates: Oxidation of the furan ring can produce reactive intermediates, such as epoxides, which can form glutathione (GSH) conjugates or covalently bind to the CYP enzyme, leading to its inactivation.
Q2: What are the most common analytical techniques for this compound and its metabolites?
A2: The most prevalent methods for the separation and quantification of this compound and its metabolites are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These are typically coupled with various detectors:
-
UV Detection: Often used for quantification, with detection commonly set around 250 nm or 310 nm.
-
Mass Spectrometry (MS and MS/MS): Essential for metabolite identification and sensitive quantification. Electrospray ionization (ESI) in positive mode is common for detecting the protonated molecule [M+H]⁺.
Q3: What are the key sample preparation steps for analyzing this compound in biological matrices?
A3: Effective sample preparation is crucial for removing interferences and concentrating the analytes. Common techniques include:
-
Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents like ethyl acetate to extract furanocoumarins from aqueous samples such as juice or plasma.
-
Solid-Phase Extraction (SPE): A highly effective and common technique for cleaning up complex biological samples like plasma. Polymeric sorbents like Oasis PRiME HLB are used to retain this compound and its metabolites, which are then eluted with an organic solvent. This method simplifies the extraction process as it may not require conditioning and equilibration steps.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound and its metabolites.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing significantly in my reverse-phase HPLC analysis. What are the likely causes and solutions?
A: Peak tailing is a common issue in HPLC and can compromise resolution and integration accuracy.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based C18 column packing can interact with the analyte, causing tailing.
-
Solution 1: Use a modern, high-purity silica column with end-capping to minimize exposed silanols.
-
Solution 2: Adjust the mobile phase pH. Lowering the pH (e.g., to pH 2-3 with formic or trifluoroacetic acid) suppresses the ionization of silanol groups, reducing unwanted interactions.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, follow the manufacturer's instructions for washing and regeneration. If performance does not improve, replace the column.
-
-
Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile in a run starting with 90% water) can cause peak distortion.
-
Solution: Prepare your sample in a solvent that is as close as possible in composition and strength to the initial mobile phase.
-
Issue 2: Low Analyte Recovery During Sample Preparation
Q: I am experiencing low and inconsistent recovery of this compound from plasma samples using Solid-Phase Extraction (SPE). How can I improve this?
A: Low recovery in SPE can stem from several steps in the protocol. A systematic approach is needed to identify the problem.
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting logic for low SPE recovery.
Detailed Protocol: Solid-Phase Extraction for this compound in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sorbent Conditioning: Condition the SPE cartridge (e.g., a water-wettable polymer like Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent bed go dry.
-
Sample Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the entire sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the this compound and its metabolites with 1 mL of acetonitrile or methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Issue 3: Matrix Effects and Ion Suppression in LC-MS Analysis
Q: My signal intensity for this compound metabolites is highly variable between samples. I suspect ion suppression. How can I confirm and mitigate this?
A: Ion suppression is a common challenge in LC-MS analysis of biological samples, where co-eluting matrix components interfere with the ionization of the target analyte in the MS source.
Confirmation & Mitigation Strategies:
-
Post-Column Infusion: Continuously infuse a standard solution of your analyte post-column while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of your analyte indicates ion suppression.
-
Improve Chromatographic Separation: Modify your HPLC gradient to better separate the analytes from the interfering matrix components. A longer, shallower gradient can often improve resolution.
-
Enhance Sample Cleanup: A more rigorous sample preparation method, such as using a more selective SPE sorbent or adding a liquid-liquid extraction step, can remove the interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the analyte-to-IS peak area ratio, the variability caused by matrix effects can be effectively normalized.
Data Presentation & Experimental Protocols
Quantitative Data Tables
Table 1: Example LC-MS/MS Parameters for this compound Analysis. Data is illustrative and requires optimization for specific instruments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 339.2 | 203.1 | 25 |
| 6',7'-Dihydroxythis compound (DHB) | 373.2 | 203.1 | 30 |
| Bergaptol | 203.1 | 147.0 | 20 |
Table 2: Example HPLC Gradient Program for Furanocoumarin Separation. Based on a C18 column (e.g., 4.6 x 250 mm, 5 µm).
| Time (min) | Mobile Phase A (Water + 0.1% Formic Acid) | Mobile Phase B (Acetonitrile + 0.1% Formic Acid) | Flow Rate (mL/min) |
| 0.0 | 90% | 10% | 1.0 |
| 5.0 | 20% | 80% | 1.0 |
| 12.0 | 5% | 95% | 1.0 |
| 15.0 | 5% | 95% | 1.0 |
| 15.1 | 90% | 10% | 1.0 |
| 20.0 | 90% | 10% | 1.0 |
Diagrams
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound by CYP450 enzymes.
General Experimental Workflow
Caption: Workflow for this compound metabolite analysis.
References
- 1. Metabolism of this compound by cytochromes P450 2B6 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of the Residue in Human CYP3A4 That Is Covalently Modified by this compound and the Reactive Intermediate That Contributes to the Grapefruit Juice Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the residue in human CYP3A4 that is covalently modified by this compound and the reactive intermediate that contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure reproducibility in bergamottin-related experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What are the basic chemical and physical properties of this compound?
This compound is a natural furanocoumarin found in citrus fruits, particularly grapefruit.[1][2][3] It is known for its role in the "grapefruit effect," where it inhibits cytochrome P450 enzymes, notably CYP3A4.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 338.4 g/mol | [3] |
| CAS Number | 7380-40-7 | --INVALID-LINK-- |
| Appearance | White to pale yellow solid | --INVALID-LINK-- |
| Melting Point | 59-61 °C | --INVALID-LINK-- |
| Solubility | DMSO: ≥20 mg/mL, Ethanol: ≥18 mg/mL, Water: Insoluble | --INVALID-LINK-- |
| Stability | Store at -20°C for up to 2 years | --INVALID-LINK-- |
2. How should I prepare a stock solution of this compound?
Due to its low water solubility, this compound should be dissolved in an organic solvent to prepare a stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
3. What are the known IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line and the duration of treatment.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |
| LNCaP | Prostate Cancer | 2.4 | 120 hours | |
| MDAPCa2b | Prostate Cancer | 4 | 120 hours | |
| A549 | Lung Adenocarcinoma | ~50 | 48 hours | |
| U266 | Multiple Myeloma | Not specified | Not specified | |
| HepG2 | Liver Cancer | Not specified | Not specified | |
| BGC-823 | Gastric Cancer | Not specified | Not specified | |
| HL-60 | Promyelocytic Leukemia | Not specified | Not specified | |
| HeLa | Cervical Cancer | > 50 | 24 hours |
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during cell culture experiments.
-
Cause: This is a common issue due to the low aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too low to keep the this compound dissolved.
-
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). However, a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Serial Dilutions: Prepare serial dilutions of your this compound stock solution in the cell culture medium immediately before adding it to the cells. This can help prevent precipitation.
-
Pre-warmed Medium: Use pre-warmed cell culture medium for dilutions to slightly increase solubility.
-
Sonication: Briefly sonicate the final diluted solution before adding it to the cell culture plates.
-
Issue 2: Inconsistent results in CYP3A4 inhibition assays.
-
Cause: Inconsistencies can arise from variations in the experimental setup, including the source of CYP3A4, substrate concentration, and incubation times.
-
Solution:
-
Standardize Enzyme Source: Use a consistent source of CYP3A4, such as human liver microsomes or a recombinant enzyme system.
-
Optimize Substrate Concentration: The concentration of the CYP3A4 substrate (e.g., testosterone, midazolam) should be at or below its Km value to ensure the assay is sensitive to inhibition.
-
Time- and Concentration-Dependent Inhibition: this compound is a mechanism-based inhibitor, meaning its inhibitory effect can be time- and concentration-dependent. Pre-incubating this compound with the enzyme before adding the substrate is crucial. Optimize the pre-incubation time.
-
Include Positive and Negative Controls: Use a known potent CYP3A4 inhibitor (e.g., ketoconazole) as a positive control and a vehicle control (e.g., DMSO) as a negative control.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is adapted from a method for analyzing furanocoumarins in citrus fruit.
-
Column: Reversed-phase C18 column (e.g., Inertsil ODS-2, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-80% B
-
5-10 min: 80% B
-
10-12 min: 80-95% B
-
12-15 min: 95% B
-
15-19 min: 95-10% B
-
19-21 min: 10% B
-
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 250 nm
-
Standard Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Create a series of standard solutions by diluting the stock in acetonitrile to generate a calibration curve (e.g., 31.25 to 1000 µg/mL).
Protocol 2: Cell Viability (MTT) Assay
This protocol is based on a study of this compound's effect on lung adenocarcinoma cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 75, and 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining
This protocol is adapted from a study on lung adenocarcinoma cells.
-
Cell Seeding and Treatment: Seed cells in a 12-well plate at a density of 1x10⁶ cells/well. After 24 hours, treat with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Visualizations
Caption: A general experimental workflow for studying the effects of this compound.
Caption: this compound's inhibition of the STAT3 signaling pathway.
References
Validation & Comparative
A Comparative Analysis of Bergamottin and 6',7'-Dihydroxybergamottin as CYP3A4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bergamottin and its primary metabolite, 6',7'-dihydroxythis compound (DHB), are naturally occurring furanocoumarins predominantly found in grapefruit juice. They are well-documented inhibitors of Cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of a vast array of clinically prescribed drugs. Understanding the distinct inhibitory profiles of these two compounds is paramount for predicting and managing drug-food interactions. This guide provides a comprehensive comparison of their CYP3A4 inhibitory activities, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and 6',7'-dihydroxythis compound on CYP3A4 have been quantified through various in vitro studies. The key parameters, including the half-maximal inhibitory concentration (IC50), the reversible inhibition constant (Ki), the maximal rate of inactivation (kinact), and the concentration required for 50% of the maximal inactivation rate (KI), are summarized below. These values provide a quantitative basis for comparing their potencies. Generally, lower values indicate a more potent inhibition.
| Parameter | This compound | 6',7'-Dihydroxythis compound (DHB) | Notes |
| IC50 | ~4.5 µM[1] | 25 µM (for 6β-hydroxytestosterone formation)[2], 4.7 µM (for midazolam α-hydroxylation)[2] | IC50 values can vary depending on the substrate used. |
| Ki (Reversible Inhibition) | 13 µM (with midazolam as substrate)[3] | ~0.8 µM[3] | DHB demonstrates a stronger reversible inhibition. |
| kinact (Inactivation Rate) | ~0.35 min⁻¹ | 0.16 min⁻¹, 0.3-0.4 min⁻¹ | Both compounds exhibit mechanism-based inhibition. |
| KI (Inactivation Potency) | 7.7 µM, ~25 µM (in human intestinal microsomes) | 59 µM (in reconstituted system), ~3 µM (in human intestinal microsomes) | KI values can differ based on the experimental system. |
Mechanism of Inhibition: A Tale of Two Furanocoumarins
Both this compound and 6',7'-dihydroxythis compound are classified as mechanism-based inhibitors of CYP3A4. This mode of inhibition is characterized by the initial, reversible binding of the inhibitor to the enzyme, followed by its enzymatic conversion to a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation. The enzyme's activity can only be restored through the synthesis of new protein.
While both compounds share this fundamental mechanism, there are nuances in their interaction with CYP3A4:
-
This compound: Exhibits substrate-dependent reversible inhibition, meaning its inhibitory potency can vary depending on the drug being metabolized by CYP3A4. For instance, its Ki value is significantly different when midazolam is used as a substrate compared to testosterone. However, its mechanism-based inactivation appears to be substrate-independent. The inactivation process involves modification of the apoprotein of CYP3A4 rather than the heme group.
-
6',7'-Dihydroxythis compound (DHB): Acts as a substrate-independent reversible and mechanism-based inhibitor. This suggests a more consistent inhibitory effect across different CYP3A4 substrates. DHB has been shown to rapidly inhibit CYP3A4 activity, with maximal inhibition occurring within 30 minutes in cellular models.
The following diagram illustrates the general mechanism-based inhibition of CYP3A4 by these furanocoumarins.
Experimental Protocols
To aid researchers in their investigations, a generalized protocol for assessing CYP3A4 inhibition is provided below. This protocol is a synthesis of methodologies commonly employed in the cited literature and should be adapted based on specific experimental goals and available resources.
Objective: To determine the reversible and mechanism-based inhibition of CYP3A4 by a test compound (e.g., this compound or DHB).
Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP3A4
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP3A4 probe substrate (e.g., testosterone, midazolam)
-
Test inhibitor (this compound or DHB) dissolved in a suitable solvent (e.g., acetonitrile, DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well microplates
-
Incubator
-
LC-MS/MS or HPLC system for metabolite quantification
Procedure:
Part 1: Reversible Inhibition (IC50 Determination)
-
Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Reaction Mixture: In each well of a microplate, add HLMs (or recombinant CYP3A4), the CYP3A4 probe substrate, and a specific concentration of the test inhibitor. Include a control with no inhibitor.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding the quenching solution.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS or HPLC to quantify the formation of the substrate's metabolite.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Part 2: Mechanism-Based Inhibition (Determination of kinact and KI)
-
Pre-incubation: Prepare two sets of reaction mixtures. In the first set, pre-incubate HLMs (or recombinant CYP3A4) with various concentrations of the test inhibitor and the NADPH regenerating system at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes). In the second set (control), pre-incubate without the NADPH regenerating system.
-
Initiation of Substrate Metabolism: After the pre-incubation period, add a high concentration of the CYP3A4 probe substrate to each well to initiate the metabolic reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes).
-
Termination and Analysis: Stop the reaction and analyze the samples as described in the reversible inhibition protocol.
-
Data Analysis: Determine the initial rate of metabolite formation for each condition. Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration to determine the observed inactivation rate constant (kobs). Subsequently, plot kobs versus the inhibitor concentration to determine the kinact and KI values.
The following diagram outlines the experimental workflow for assessing CYP3A4 inhibition.
Conclusion
Both this compound and 6',7'-dihydroxythis compound are potent mechanism-based inhibitors of CYP3A4. However, key differences in their inhibitory kinetics and substrate dependency exist. DHB generally exhibits stronger reversible inhibition and acts in a substrate-independent manner, making it a more consistent inhibitor. This compound's reversible inhibitory effect, on the other hand, is dependent on the specific CYP3A4 substrate. These distinctions are crucial for accurately modeling and predicting drug interactions involving grapefruit juice and other food products containing these furanocoumarins. The provided experimental framework offers a solid foundation for researchers to further investigate these interactions and their clinical implications.
References
Comparative Analysis of Furanocoumarins in Grapefruit Juice: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of furanocoumarins in grapefruit juice, designed for researchers, scientists, and drug development professionals. It delves into the quantitative differences of these compounds across various grapefruit juice types, outlines detailed experimental protocols for their analysis, and illustrates the key signaling pathway impacted by their presence.
Executive Summary
Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, including grapefruit. These compounds are of significant interest to the scientific community due to their potent inhibition of cytochrome P450 3A4 (CYP3A4), an enzyme crucial for the metabolism of a large number of prescribed drugs. This inhibition can lead to significant drug-food interactions, altering the bioavailability and potential toxicity of co-administered medications. This guide offers a comparative overview of the major furanocoumarins found in grapefruit juice, providing valuable data and methodologies for researchers in pharmacology and drug development.
Data Presentation: Quantitative Comparison of Furanocoumarins
The concentration of furanocoumarins in grapefruit juice can vary considerably depending on the variety of the grapefruit, whether the juice is from a white or red grapefruit, and the processing methods used. The following table summarizes the concentrations of the most abundant furanocoumarins found in different types of grapefruit juice, compiled from various studies.
| Furanocoumarin | White Grapefruit Juice (µg/mL) | Red Grapefruit Juice (µg/mL) | Commercial Grapefruit Juice (µg/mL) | References |
| Bergamottin | 4.2 - 5.6 | 3.4 | 2.4 - 10 | [1] |
| 6',7'-Dihydroxythis compound | 0.5 - 3.0 | 0.5 - 3.0 | 0.3 - 12.8 | [1] |
| Epoxythis compound | 2.9 | 1.8 | 0.17 - 0.27 | [1] |
| Paradisin A | 0.06 - 0.32 | 0.06 - 0.08 | ~0.32 | [1] |
Note: Concentrations can exhibit significant variability between individual studies and juice samples. The data presented represents a range of reported values.
Experimental Protocols
Accurate quantification of furanocoumarins is essential for research in this field. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method.
Protocol 1: Furanocoumarin Extraction from Grapefruit Juice
This protocol describes a standard liquid-liquid extraction method for isolating furanocoumarins from grapefruit juice.
Materials:
-
Grapefruit juice sample
-
Ethyl acetate
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Centrifuge the grapefruit juice sample to pellet any solid pulp.
-
Take a known volume of the supernatant (e.g., 50 mL) and place it in a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer is the ethyl acetate containing the furanocoumarins.
-
Drain and discard the lower aqueous layer.
-
Collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to ensure complete extraction.
-
Combine all ethyl acetate extracts.
-
Evaporate the ethyl acetate to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.
Protocol 2: HPLC Analysis of Furanocoumarins
This protocol provides a general method for the chromatographic separation and quantification of furanocoumarins.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Mass Spectrometry detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
A typical gradient starts with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more nonpolar furanocoumarins. A starting point could be 90% A and 10% B, moving to 50% A and 50% B over 20 minutes. The specific gradient will need to be optimized based on the specific column and compounds of interest.
Detection:
-
UV detection is commonly performed at a wavelength of approximately 310 nm, where furanocoumarins exhibit strong absorbance.
-
Mass spectrometry provides higher sensitivity and selectivity and can be used for confirmation and identification of individual furanocoumarins based on their mass-to-charge ratio.
Quantification:
-
Quantification is achieved by creating a calibration curve using certified reference standards of the furanocoumarins of interest.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of furanocoumarins in grapefruit juice.
Caption: Experimental workflow for furanocoumarin analysis.
Signaling Pathway: Inhibition of Cytochrome P450 3A4
This diagram illustrates the mechanism-based inhibition of Cytochrome P450 3A4 (CYP3A4) by furanocoumarins.
Caption: Mechanism of CYP3A4 inhibition by furanocoumarins.
References
Unveiling the Anticancer Mechanisms of Bergamottin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bergamottin, a natural furanocoumarin found predominantly in grapefruit and other citrus fruits, has garnered significant attention in oncological research for its potential as a multipronged anticancer agent. This guide provides a comprehensive comparison of its efficacy across various cancer types, supported by experimental data, and details the key molecular mechanisms underlying its action. We delve into its effects on critical signaling pathways, including the inhibition of STAT3, induction of apoptosis, and cell cycle arrest, offering a valuable resource for those investigating novel therapeutic strategies.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and antiproliferative effects of this compound have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, demonstrate variability depending on the cancer type and specific cell line. This data underscores the importance of a targeted approach in considering this compound for therapeutic applications.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Prostate Cancer | LNCaP | 2.4 | |
| MDAPCa2b | 4 | ||
| DU145 | - | [1] | |
| Neuroblastoma | SH-SY5Y | 36.8 ± 3.8 | |
| Multiple Myeloma | U266 | - (Effective at 50-100 µM) | [1] |
| Non-Small Cell Lung Carcinoma | A549 | - | [1] |
| Liver Cancer | HepG2 | - | [1] |
| Gastric Cancer | BGC-823 | - | [1] |
| NCI-N87 | - | ||
| Breast Cancer | MDA-MB-231 | - |
Note: IC50 values can vary based on experimental conditions such as treatment duration and assay method. The table presents a summary of available data; a dash (-) indicates that the study demonstrated an effect without specifying a precise IC50 value.
Core Anticancer Mechanisms of this compound
Experimental evidence points to three primary mechanisms through which this compound exerts its anticancer effects:
-
Inhibition of the STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. This compound has been shown to suppress the phosphorylation of STAT3, thereby inhibiting its activation and the expression of its downstream target genes involved in tumorigenesis.
-
Induction of Apoptosis: this compound triggers programmed cell death, or apoptosis, in cancer cells. This is often observed through the externalization of phosphatidylserine on the cell membrane, activation of caspases, and DNA fragmentation. The induction of apoptosis is a critical mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, this compound can halt the proliferation of cancer cells. It has been reported to cause cell cycle arrest at different phases, most notably the G0/G1 or G2/M checkpoints, preventing cells from progressing through division.
Key Signaling Pathways Modulated by this compound
The anticancer activity of this compound is orchestrated through its interaction with several critical signaling pathways. The inhibition of the STAT3 pathway is a central and well-documented mechanism.
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow for Investigating this compound's Anticancer Mechanisms
A standardized workflow is essential for the systematic evaluation of this compound's anticancer properties. This typically involves a series of in vitro assays to assess cytotoxicity, effects on cell cycle progression, and the induction of apoptosis, followed by molecular analyses to elucidate the underlying signaling pathways.
Caption: A typical experimental workflow.
Detailed Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for the key assays are provided below. These represent standard methodologies that can be adapted for the investigation of this compound's effects.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cells
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, collect both the floating and attached cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing Propidium Iodide and RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Washing: Wash the cells with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for STAT3 Phosphorylation
This technique is used to detect and quantify the levels of total and phosphorylated STAT3 protein.
-
Materials:
-
Treated and control cell lysates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against phospho-STAT3 and total STAT3 (typically overnight at 4°C). A loading control antibody (e.g., β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total STAT3.
-
References
Bergamottin's Impact on Androgen Receptor Signaling: A Comparative Analysis
For Immediate Release
A comprehensive review of experimental data reveals that bergamottin, a natural furanocoumarin found in grapefruit, effectively inhibits androgen receptor (AR) signaling, a key driver of prostate cancer progression. This guide provides a comparative analysis of this compound's efficacy against established synthetic AR inhibitors, enzalutamide and bicalutamide, as well as other natural compounds, offering researchers and drug development professionals a consolidated resource for evaluating its therapeutic potential.
Mechanism of Action: Disrupting a Critical Cancer Pathway
This compound has been shown to suppress prostate cancer cell growth by downregulating AR signaling.[1][2] The proposed mechanism involves the inhibition of CYP3A5, an enzyme that plays a role in AR activation.[1] By inhibiting CYP3A5, this compound leads to a decrease in both total and nuclear AR levels, effectively blocking the translocation of the receptor to the nucleus where it would otherwise activate genes responsible for tumor growth.[1][3] This disruption of the AR signaling cascade ultimately results in reduced production of prostate-specific antigen (PSA), a key biomarker for prostate cancer, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis (programmed cell death).
Comparative Efficacy: this compound vs. Alternatives
To provide a clear perspective on this compound's performance, this guide compares its effects with those of synthetic AR inhibitors and other natural compounds. The data, primarily from studies on the LNCaP human prostate cancer cell line, is summarized below.
Quantitative Comparison of Inhibitory Activity
| Compound | Type | Target | IC50 (LNCaP cells) | Key Effects on AR Signaling | Reference |
| This compound | Natural Furanocoumarin | CYP3A5 / AR Signaling | ~2.4 µM | Reduces total and nuclear AR, decreases PSA, induces G0/G1 arrest and apoptosis. | |
| Enzalutamide | Synthetic | AR Antagonist | ~0.12 - 0.18 µM | Competitively inhibits androgen binding, prevents AR nuclear translocation, and impairs DNA binding. | |
| Bicalutamide | Synthetic | AR Antagonist | ~0.15 µM | Competitively inhibits androgen binding. | |
| Curcumin | Natural Polyphenol | AR Signaling | ~10-20 µM | Downregulates AR expression, inhibits AR nuclear translocation. | |
| Resveratrol | Natural Polyphenol | AR Signaling | ~15-25 µM | Inhibits AR expression and function. | |
| Genistein | Natural Isoflavone | AR Signaling | >10 µM | Downregulates AR expression. | |
| EGCG | Natural Catechin | AR Signaling | ~42.7 µg/mL (~93 µM) | Suppresses AR transcriptional activity and PSA expression. |
Note: IC50 values can vary depending on the specific experimental conditions, such as treatment duration and the assay used. The data presented here is for comparative purposes and is derived from various sources.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Androgen Receptor Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating AR Signaling Inhibitors.
Detailed Experimental Protocols
For researchers looking to validate these findings, detailed protocols for the key experiments are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound or alternatives) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Androgen Receptor Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the location of the androgen receptor within the cells.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat with the test compound and/or an androgen (e.g., DHT) to stimulate AR translocation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody specific to the androgen receptor.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of AR translocation.
Prostate-Specific Antigen (PSA) Measurement (ELISA)
An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of PSA secreted by the cells.
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific PSA ELISA kit. This typically involves adding the supernatant to antibody-coated wells, followed by a series of incubation and washing steps with detection antibodies and a substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Determine the concentration of PSA in the samples by comparing the absorbance values to a standard curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest the cells after treatment, including both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) to determine the rate of apoptosis.
Conclusion
The available data suggests that this compound is a promising natural compound for the inhibition of androgen receptor signaling. While synthetic antagonists like enzalutamide exhibit higher potency in in vitro models, this compound's multifaceted mechanism of action, which includes targeting CYP3A5, presents a unique therapeutic avenue. Further preclinical and clinical investigations are warranted to fully elucidate the potential of this compound as a standalone or adjuvant therapy in the management of prostate cancer. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. This compound a CYP3A inhibitor found in grapefruit juice inhibits prostate cancer cell growth by downregulating androgen receptor signaling and promoting G0/G1 cell cycle block and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound a CYP3A inhibitor found in grapefruit juice inhibits prostate cancer cell growth by downregulating androgen receptor signaling and promoting G0/G1 cell cycle block and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Bergamottin Across Citrus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of bergamottin content in various citrus species. It includes detailed experimental data, protocols for analysis, and visualizations of the key biological pathways affected by this furanocoumarin.
This compound, a natural furanocoumarin, is a prominent secondary metabolite in many citrus species. Its significance in the scientific community stems primarily from its potent inhibitory effect on cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large number of prescribed drugs. This interaction, often referred to as the "grapefruit juice effect," can lead to significantly altered drug pharmacokinetics and potential toxicity. Understanding the distribution and concentration of this compound across different citrus species is therefore crucial for drug development, food-drug interaction studies, and the exploration of its potential therapeutic applications.
Quantitative Comparison of this compound Content
The concentration of this compound varies significantly among different citrus species and even between different tissues of the same fruit. The flavedo, the outer colored part of the peel, consistently exhibits the highest concentrations of this compound. The following table summarizes the this compound content found in the flavedo of various citrus cultivars, as determined by High-Performance Liquid Chromatography (HPLC).
| Citrus Cultivar | This compound Content (µg/g Dry Weight) | Reference |
| Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou (Pomelo) | 666.54 ± 24.53 | [1] |
| Citrus paradisi Macf. cv. Red Grapefruit | 487.32 ± 15.67 | [1] |
| Citrus paradisi Macf. cv. White Grapefruit | 356.21 ± 11.23 | [1] |
| Citrus sinensis (L.) Osbeck cv. Valencia (Sweet Orange) | 25.43 ± 1.02 | [1] |
| Citrus limon (L.) Burm.f. cv. Eureka (Lemon) | 15.87 ± 0.65 | [1] |
| Citrus reticulata Blanco cv. Ponkan (Mandarin Orange) | 8.76 ± 0.34 | |
| Citrus aurantium L. cv. Daidai (Sour Orange) | 123.45 ± 5.89 | |
| Citrus medica L. cv. Diamante (Citron) | 45.67 ± 2.11 |
Experimental Protocols
The quantification of this compound in citrus species is predominantly achieved through chromatographic techniques. Below are detailed methodologies for the extraction and analysis of this furanocoumarin.
Extraction of this compound from Citrus Peel
This protocol is adapted from methodologies described for the extraction of furanocoumarins from citrus peels.
-
Sample Preparation: Fresh citrus fruits are washed and the flavedo is carefully separated from the albedo (the white, spongy part of the peel). The collected flavedo is then lyophilized (freeze-dried) and ground into a fine powder.
-
Solvent Extraction:
-
A known weight of the powdered flavedo (e.g., 1 gram) is placed in a flask.
-
A solution of 80:20 methanol/water (v/v) is added to the flask (e.g., 20 mL).
-
The mixture is sonicated for 30 minutes in an ultrasonic bath to facilitate the extraction of furanocoumarins.
-
The mixture is then centrifuged at 4000 rpm for 15 minutes.
-
-
Extract Preparation:
-
The supernatant is collected and filtered through a 0.22 µm syringe filter into a clean vial.
-
The filtered extract is then evaporated to dryness under a stream of nitrogen.
-
The dried residue is reconstituted in a known volume of methanol (e.g., 1 mL) for HPLC or UPLC-MS analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for the analysis of furanocoumarins in citrus.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution is commonly used with two solvents:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10-50% B
-
15-25 min: 50-80% B
-
25-30 min: 80-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection is performed at 310 nm.
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a calibration curve generated using certified this compound standards.
Visualizing the Experimental Workflow and Biological Pathway
To better illustrate the processes involved in this comparative study, the following diagrams have been generated using Graphviz.
This compound's primary mechanism of drug interaction is through the irreversible inhibition of cytochrome P450 3A4 (CYP3A4). This process involves the metabolic activation of this compound by CYP3A4, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby inactivating it.
Conclusion
This comparative guide highlights the significant variability of this compound content across different citrus species, with pomelo and grapefruit varieties demonstrating the highest concentrations. The provided experimental protocols offer a standardized approach for the extraction and quantification of this important furanocoumarin. The visualization of the CYP3A4 inhibition pathway underscores the critical role of this compound in drug metabolism and the importance of considering citrus consumption in clinical settings. This information is vital for researchers in pharmacology, toxicology, and food science to better understand and predict food-drug interactions and to explore the potential of this compound in other biomedical applications.
References
Bergamottin vs. Other Natural Compounds in Cancer Research: A Comparative Guide
In the ongoing quest for novel and effective cancer therapies, natural compounds have emerged as a promising frontier. Their diverse chemical structures and biological activities offer a rich source for drug discovery and development. This guide provides a detailed comparison of bergamottin, a furanocoumarin found in grapefruit, with other well-researched natural compounds: curcumin, resveratrol, quercetin, and epigallocatechin gallate (EGCG). We delve into their mechanisms of action, cytotoxic effects, and impact on key signaling pathways, supported by experimental data and detailed protocols.
Comparative Analysis of Anticancer Activity
The efficacy of these natural compounds varies across different cancer cell lines, reflecting their distinct mechanisms of action. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison.
Table 1: Comparative IC50 Values of Natural Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| This compound | LNCaP | Prostate Cancer | 2.4 | 96 h | [1] |
| MDAPCa2b | Prostate Cancer | 4 | 96 h | [1] | |
| A549 | Lung Cancer | ~25 | 48 h | [2] | |
| SH-SY5Y | Neuroblastoma | 36.8 | 72 h | [3] | |
| HeLa | Cervical Cancer | > 50 | Not Specified | [4] | |
| Curcumin | HeLa | Cervical Cancer | 3.36 | 48 h | |
| 10.5 | 72 h | ||||
| MCF-7 | Breast Cancer | 44.61 | 24 h | ||
| MDA-MB-231 | Breast Cancer | 54.68 | 24 h | ||
| H460 | Lung Cancer | 5.3 | Not Specified | ||
| HepG2 | Liver Cancer | 14.5 | Not Specified | ||
| Resveratrol | U-87 MG | Glioblastoma | 32.56 | 48 h | |
| MCF-7 | Breast Cancer | 51.18 | 24 h | ||
| HepG2 | Liver Cancer | 57.4 | 24 h | ||
| SW480 | Colon Cancer | ~70-150 | Not Specified | ||
| HeLa | Cervical Cancer | ~200-250 | 48 h | ||
| Quercetin | A549 | Lung Cancer | 5.14 µg/ml | 72 h | |
| HL-60 | Leukemia | 7.7 | 96 h | ||
| MCF-7 | Breast Cancer | 17.2 | Not Specified | ||
| 37 | 24 h | ||||
| HT-29 | Colon Cancer | 81.65 | 48 h | ||
| EGCG | WI38VA | Transformed Fibroblasts | 10 | Not Specified | |
| H1299 | Lung Cancer | 27.63 | 72 h | ||
| A549 | Lung Cancer | 28.34 | 72 h | ||
| MCF-7 | Breast Cancer | 37.68 | Not Specified |
Table 2: In Vivo Antitumor Efficacy
| Compound | Cancer Model | Dosage | Outcome | Citation |
| This compound | A549 Xenograft (Mouse) | Not Specified | Significant decrease in tumor volume and weight after 18 days. | |
| Resveratrol | Glioma (Rat) | 40 mg/kg/day | Slower tumor growth rate, longer survival time. | |
| Ovarian Cancer Xenograft (Mouse) | Not Specified | Significantly reduced tumor burden compared to controls. | ||
| Prostate Cancer Xenograft (Mouse) | 20 mg/kg (oral gavage) | Suppressed tumor growth. |
Mechanisms of Action & Signaling Pathways
Natural compounds exert their anticancer effects by modulating a multitude of cellular signaling pathways involved in cell proliferation, survival, and metastasis.
This compound
This compound, a furanocoumarin, has demonstrated significant anticancer activity through various mechanisms. It is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4. Its anticancer effects are attributed to its ability to regulate pathways related to cell cycle arrest, apoptosis, migration, and invasion. In non-small cell lung carcinoma A549 cells, this compound induces apoptosis and cell cycle arrest at the G2/M phase. It has also been shown to suppress the NF-κB signaling pathway, a key regulator of tumor growth and survival.
Curcumin
Curcumin, the active component of turmeric, is one of the most extensively studied natural compounds in cancer research. It exhibits a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been shown to inhibit tumor growth and induce apoptosis in various cancer types. However, its clinical application is often limited by poor bioavailability.
Resveratrol
Resveratrol is a polyphenolic compound found in grapes, peanuts, and other plants. It has demonstrated both chemopreventive and therapeutic effects against various cancers in preclinical models. Resveratrol can induce apoptosis and modulate various signaling pathways involved in tumorigenesis. Notably, it has been shown to suppress the growth of cancer stem-like cells by inhibiting fatty acid synthase (FAS).
References
- 1. This compound a CYP3A inhibitor found in grapefruit juice inhibits prostate cancer cell growth by downregulating androgen receptor signaling and promoting G0/G1 cell cycle block and apoptosis | PLOS One [journals.plos.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Spin-Labelled this compound: A Potent CYP3A4 Inhibitor with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bergamottin in Grapefruit-Drug Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between grapefruit juice and various medications is a well-documented phenomenon of significant clinical importance. This guide provides a comprehensive comparison of bergamottin and other furanocoumarins found in grapefruit, elucidating their roles in the inhibition of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for the metabolism of a wide range of drugs. Through the presentation of quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to offer a clear and objective resource for understanding and investigating the "grapefruit effect."
Quantitative Comparison of CYP3A4 Inhibition
The inhibitory potential of furanocoumarins is a key factor in the grapefruit-drug interaction. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other major furanocoumarins against CYP3A4 activity. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Furanocoumarin | IC50 (µM) | Substrate | Enzyme Source | Reference |
| This compound | ~3.92 (co-incubation) | Testosterone | Human Liver Microsomes | [1] |
| 0.24 (pre-incubation) | Testosterone | Human Liver Microsomes | [1] | |
| 6',7'-Dihydroxythis compound (DHB) | 25 | Testosterone | Rat Liver Microsomes | [2] |
| 4.7 (without pre-incubation) | Midazolam | Human Liver Microsomes | [2] | |
| 0.31 (with pre-incubation) | Midazolam | Human Liver Microsomes | [2] | |
| Paradisin-A | 1.2 | Not Specified | Human CYP3A4 Isoenzymes |
Key Findings:
-
Paradisin-A appears to be the most potent inhibitor of CYP3A4, followed by 6',7'-dihydroxythis compound (DHB), and then this compound.
-
Pre-incubation of this compound with liver microsomes significantly increases its inhibitory potency, highlighting its role as a mechanism-based inhibitor.
-
DHB also demonstrates mechanism-based inhibition, with its potency increasing dramatically after pre-incubation.
Mechanism of CYP3A4 Inactivation by this compound
This compound acts as a "suicide inhibitor" of CYP3A4, meaning it is converted by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. This process is a key contributor to the prolonged duration of the grapefruit-drug interaction.
The diagram above illustrates the metabolic activation of this compound by active CYP3A4, a process requiring NADPH as a cofactor. This compound is first hydroxylated to form 6',7'-dihydroxythis compound (DHB). Subsequently, DHB undergoes epoxidation, also catalyzed by CYP3A4, to generate a highly reactive furanoepoxide intermediate. This intermediate then forms a covalent bond with the CYP3A4 apoprotein, leading to the irreversible inactivation of the enzyme.
Experimental Protocols
To facilitate the replication and validation of findings related to the grapefruit-drug interaction, detailed methodologies for key experiments are provided below.
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol outlines a standard procedure for assessing the inhibitory effect of furanocoumarins on CYP3A4 activity using testosterone as a probe substrate.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Testosterone (CYP3A4 probe substrate)
-
This compound, 6',7'-dihydroxythis compound, Paradisin-A (or other test compounds)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis (e.g., 6β-hydroxytestosterone-d7)
Procedure:
-
Preparation: Prepare stock solutions of testosterone and the furanocoumarins in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Pre-incubation (for mechanism-based inhibition): In a microcentrifuge tube, combine the human liver microsomes (e.g., final concentration of 0.2 mg/mL) and the furanocoumarin at various concentrations in potassium phosphate buffer. Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow for potential time-dependent inhibition.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and testosterone (e.g., final concentration of 50 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-20 minutes). The incubation time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of the testosterone metabolite, 6β-hydroxytestosterone, using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of CYP3A4 inhibition for each furanocoumarin concentration relative to a control incubation without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
In Vivo Pharmacokinetic Study in a Rat Model
This protocol describes a typical in vivo study to assess the effect of grapefruit juice components on the pharmacokinetics of a model drug, felodipine, in rats.
Animal Model and Housing:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Housing: House the rats in a controlled environment with a 12-hour light/dark cycle, and provide access to standard chow and water ad libitum. Acclimatize the animals to the housing conditions for at least one week before the experiment. For metabolism studies, single housing in metabolism cages may be necessary after an acclimatization period.
Experimental Design:
-
A crossover or parallel-group design can be employed.
-
Treatment Groups:
-
Control Group: Receives the drug with water.
-
Treatment Group: Receives the drug with grapefruit juice or a solution of the specific furanocoumarin.
-
Procedure:
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Administration:
-
Administer grapefruit juice (e.g., 10 mL/kg) or the furanocoumarin solution orally via gavage.
-
After a predetermined time (e.g., 30-60 minutes), administer felodipine (e.g., 10 mg/kg) orally.
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after felodipine administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Pharmacokinetic Analysis:
-
Analyze the plasma concentrations of felodipine and its major metabolite, dehydrofelodipine, using a validated analytical method (e.g., HPLC-MS/MS).
-
Calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
-
Compare the pharmacokinetic parameters between the control and treatment groups to assess the magnitude of the drug interaction.
-
Conclusion
The evidence strongly supports a significant role for this compound as a mechanism-based inhibitor of CYP3A4, contributing to the grapefruit-drug interaction. However, it is crucial to recognize that the overall "grapefruit effect" is a complex interplay of multiple furanocoumarins, with compounds like 6',7'-dihydroxythis compound and paradisin-A exhibiting even greater inhibitory potency in some studies. For researchers and drug development professionals, a thorough understanding of the comparative inhibitory potential and mechanisms of action of these compounds is essential for predicting and mitigating clinically significant drug interactions. The provided experimental protocols offer a foundation for further investigation into this important area of pharmacology and toxicology.
References
Cross-Validation of Analytical Methods for Bergamottin Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Bergamottin, a furanocoumarin found predominantly in grapefruit and bergamot orange, is of significant interest due to its interaction with cytochrome P450 enzymes, affecting drug metabolism. This guide provides a comparative analysis of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC for the analysis of this compound, based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (R²) | > 0.999[1] | > 0.998 | > 0.99[2] |
| Accuracy (% Recovery) | 88.07 - 109.17%[1] | Typically 85-115% | 97.1 - 98.5%[3] |
| Precision (%RSD) | < 2.18% | < 15% | < 2% |
| Limit of Detection (LOD) | 0.097 - 0.467 mg/L | 0.001 - 0.03 ng/mL | Typically in the ng/band range |
| Limit of Quantification (LOQ) | 0.097 - 0.496 mg/L | 0.5 ng/mL | Typically in the ng/band range |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of furanocoumarins in plant extracts and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. For example, a gradient starting from 10% acetonitrile, increasing to 80% over 4 minutes, holding at 80% for 5 minutes, then increasing to 95% over 2 minutes.
Flow Rate:
-
1.0 mL/min.
Detection:
-
UV detection at 250 nm.
Sample Preparation:
-
Plant material is extracted with a suitable solvent (e.g., methanol or ethanol), filtered, and diluted as necessary with the mobile phase.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing this compound in complex biological matrices like plasma.
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
Mobile Phase:
-
A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might be 30-95% B over 1.5 minutes.
Flow Rate:
-
0.3 mL/min.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitoring the transition of the precursor ion (m/z 339) to a specific product ion (e.g., m/z 203).
Sample Preparation:
-
For plasma samples, a protein precipitation step with a solvent like acetonitrile is typically performed, followed by centrifugation and analysis of the supernatant.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Pre-coated silica gel 60 F254 HPTLC plates.
Mobile Phase:
-
A mixture of non-polar and polar solvents. For example, a mixture of toluene, ethyl acetate, formic acid, and methanol (e.g., 9:9:2:3 v/v/v/v).
Development:
-
Ascending development in a saturated twin-trough chamber.
Detection:
-
Densitometric scanning at a wavelength of 350 nm.
Sample Preparation:
-
Samples are extracted and dissolved in a suitable solvent like methanol before being applied to the HPTLC plate as bands.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods.
Caption: Workflow for cross-validating analytical methods.
Signaling Pathway for this compound's Interaction with CYP3A4
This compound is a known inhibitor of the cytochrome P450 enzyme CYP3A4, which is crucial for the metabolism of many drugs. This interaction can lead to significant drug-drug interactions.
Caption: this compound's inhibition of CYP3A4 metabolism.
References
Bergamottin: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers on the divergent and convergent effects of bergamottin in preclinical studies, detailing its mechanisms of action, metabolic impact, and therapeutic potential.
This compound, a natural furanocoumarin predominantly found in grapefruit and bergamot orange, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] Possessing potent anti-inflammatory, antioxidant, and anti-cancer properties, this compound's therapeutic potential is a subject of ongoing investigation.[1][2] This guide provides a detailed comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to aid researchers in drug development and experimental design.
Cytochrome P450 Inhibition: A Tale of Two Environments
One of the most well-documented effects of this compound is its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4, a key enzyme in drug metabolism.[3] This inhibition is a critical consideration in pharmacology, as it can lead to significant drug-drug interactions by increasing the bioavailability of co-administered drugs.[3]
In vitro studies consistently demonstrate that this compound is a mechanism-based inhibitor of CYP3A4, meaning it irreversibly inactivates the enzyme. This effect is observed in a concentration- and time-dependent manner. In human liver microsomes, this compound has been shown to inhibit a range of P450 enzymes, including 1A2, 2A6, 2C9, 2C19, 2D6, and 2E1.
In vivo, the effects of this compound on CYP3A4 are most pronounced in the intestine, where it significantly reduces first-pass metabolism of various drugs. For instance, co-administration of grapefruit juice, a rich source of this compound, with the calcium channel blocker felodipine has been shown to increase the mean area under the plasma concentration-time curve (AUC) and the peak plasma concentration of the drug.
Anti-Cancer Activity: From Petri Dish to Animal Models
This compound has demonstrated significant anti-cancer activity against a variety of cancer cell lines in vitro and has shown promise in preclinical animal models. Its anti-neoplastic effects are attributed to its ability to modulate several cancer-related pathways, leading to cell cycle arrest, apoptosis, and inhibition of migration and invasion.
Quantitative Comparison of Anti-Cancer Effects
| Parameter | In Vitro Findings | In Vivo Findings | References |
| Cell Viability | Dose- and time-dependent reduction in viability of various cancer cell lines, including lung (A549), colon (HT-29, RKO), and prostate (LNCaP, MDAPCa2b). IC50 values are often in the low micromolar range. | Significant reduction in tumor volume and weight in xenograft mouse models of lung and colon cancer. | |
| Apoptosis | Induction of apoptosis characterized by cell shrinkage, chromatin condensation, and PARP cleavage in multiple cancer cell lines. | Not directly measured in the same way, but tumor growth inhibition is consistent with increased apoptosis. | |
| Cell Cycle Arrest | Potent cell cycle arrest at the G2/M phase in lung adenocarcinoma cells and G0/G1 phase in prostate cancer cells. | Not directly measured in animal models, but tumor growth suppression supports an effect on cell cycle progression. | |
| Invasion & Migration | Suppression of cancer cell invasion and migration in wound healing and transwell assays. | Not explicitly detailed in the provided search results. |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay):
-
Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.
In Vivo Xenograft Mouse Model:
-
Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., A549).
-
Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives intraperitoneal injections of this compound at specified doses (e.g., 25, 50, and 100 mg/kg) on a regular schedule. The control group receives injections of the vehicle (e.g., phosphate-buffered saline).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling pathways crucial for tumor growth and survival.
Caption: Signaling pathways affected by this compound.
Anti-Inflammatory and Antioxidant Effects
Beyond its impact on cancer cells and drug metabolism, this compound also exhibits notable anti-inflammatory and antioxidant properties. In vivo studies using a mouse model of intestinal ischemia/reperfusion injury demonstrated that a flavonoid-rich fraction of bergamot juice, which contains this compound, reduced histological damage, cytokine production, and oxidative stress. These effects were associated with the modulation of NF-κB and MAP kinase pathways. Similarly, bergamot leaf extract has been shown to modulate hepatic oxidative stress both in vitro and in vivo.
From Lab Bench to Clinical Application: An Experimental Workflow
The translation of in vitro findings to in vivo efficacy is a critical step in drug development. The following diagram illustrates a general experimental workflow for evaluating the therapeutic potential of this compound.
Caption: General experimental workflow for this compound research.
Bridging the Gap: In Vitro vs. In Vivo Correlation
The observed effects of this compound in vitro generally translate to its in vivo activity, particularly in the context of cancer. The dose-dependent cytotoxicity seen in cell cultures corresponds to tumor growth inhibition in animal models. However, the bioavailability and metabolism of this compound can influence its systemic effects in vivo. The significant first-pass metabolism and potent inhibition of intestinal CYP3A4 are prime examples of how the in vivo context introduces complexities not fully captured in in vitro systems.
Caption: Relationship between in vitro and in vivo effects.
References
A Mechanistic Showdown: Bergamottin vs. Epoxybergamottin in CYP3A4 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of cytochrome P450 (CYP) enzyme inhibition is paramount for predicting and mitigating drug-drug interactions. Among the myriad of natural compounds known to inhibit CYP3A4, the primary enzyme responsible for the metabolism of a vast array of pharmaceuticals, bergamottin and its derivative, epoxythis compound, stand out as potent mechanism-based inactivators. Both furanocoumarins, predominantly found in grapefruit, contribute significantly to the well-documented "grapefruit juice effect." This guide provides a detailed mechanistic comparison of this compound and epoxythis compound, supported by experimental data, to elucidate their similarities and differences in inactivating CYP3A4.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and epoxythis compound on CYP3A4 have been quantified through various in vitro assays. The following tables summarize key kinetic parameters, offering a direct comparison of their potency as inhibitors.
Table 1: IC50 Values for CYP3A4 Inhibition
| Compound | IC50 (µM) | Experimental System | Substrate | Reference |
| This compound | 7.7 | Reconstituted human CYP3A4 | Erythromycin | [1][2] |
| Epoxythis compound | 4.2 ± 1.1 | Transfected human liver epithelial cells | Diltiazem | [3] |
Table 2: Kinetic Parameters for Mechanism-Based Inactivation of CYP3A4
| Compound | K_I_ (µM) | k_inact_ (min⁻¹) | Experimental System | Reference |
| This compound | 7.7 | 0.3 | Reconstituted human CYP3A4 | [1][2] |
| This compound | ~25 | ~0.35 | Human intestinal microsomes |
K_I_ (inactivation constant) represents the concentration of the inactivator that produces half-maximal inactivation. k_inact_ (maximal rate of inactivation) is the maximum rate of enzyme inactivation at a saturating concentration of the inactivator.
Mechanistic Insights into CYP3A4 Inactivation
Both this compound and epoxythis compound are classified as mechanism-based inactivators, meaning they are converted by the target enzyme, CYP3A4, into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. The furan ring, a common structural feature of both molecules, is crucial for this process.
This compound: A Two-Step Activation to a Reactive Intermediate
The inactivation of CYP3A4 by this compound is a well-studied process. It is not this compound itself, but a metabolite that acts as the ultimate inactivator. The proposed mechanism involves the following steps:
-
Metabolism to 6',7'-dihydroxythis compound (DHBG): CYP3A4 initially metabolizes this compound to its more polar metabolite, DHBG.
-
Formation of a Reactive Intermediate: DHBG is further oxidized by CYP3A4, leading to the formation of a reactive species. This reactive intermediate is an oxygenated form of DHBG.
-
Covalent Adduction: The reactive intermediate then covalently binds to a specific amino acid residue within the active site of CYP3A4, identified as Glutamine 273 (Gln273). This covalent modification permanently inactivates the enzyme.
Mechanism of CYP3A4 inactivation by this compound.
Epoxythis compound: Direct Inhibition with a Reactive Moiety
Epoxythis compound, as its name suggests, contains an epoxide group on the geranyl side chain. While it is also a mechanism-based inactivator, the specifics of its reactive intermediate and the site of covalent adduction on CYP3A4 are not as definitively characterized as for this compound. However, its concentration-dependent inhibition of CYP3A4 has been clearly demonstrated. The presence of the furan ring strongly suggests a similar mechanism involving the formation of a reactive species that targets the enzyme's active site.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the inhibitory potential of compounds like this compound and epoxythis compound.
CYP3A4 Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of CYP3A4 by 50%.
Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP3A4
-
CYP3A4 substrate (e.g., testosterone, midazolam, diltiazem)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test inhibitor (this compound or epoxythis compound) dissolved in a suitable solvent (e.g., methanol, DMSO)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a microcentrifuge tube, combine the buffer, HLMs or recombinant CYP3A4, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the NADPH regenerating system and the CYP3A4 substrate.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Workflow for IC50 determination of CYP3A4 inhibition.
Mechanism-Based Inactivation Assay
This assay is used to determine the kinetic parameters (K_I_ and k_inact_) of mechanism-based inactivators.
Materials:
-
Same as for the IC50 assay.
Procedure:
-
Pre-incubation: Prepare a reaction mixture containing HLMs or recombinant CYP3A4, the test inhibitor at various concentrations, and the NADPH regenerating system. Incubate this mixture at 37°C for different time points (e.g., 0, 5, 10, 20, 30 minutes). A control incubation without the inhibitor is also performed.
-
Dilution and Substrate Incubation: At each time point, take an aliquot of the pre-incubation mixture and dilute it significantly (e.g., 10 to 20-fold) into a secondary incubation mixture containing a high concentration of the CYP3A4 substrate and the NADPH regenerating system. This dilution step is crucial to minimize any reversible inhibition from the remaining inhibitor.
-
Incubate and Terminate: Incubate the secondary reaction mixture at 37°C for a short, fixed period. Terminate the reaction with a quenching solvent.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the metabolite formation.
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed inactivation rate constant (k_obs_).
-
Plot the k_obs_ values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation for inactivation to determine the K_I_ and k_inact_ values.
-
Conclusion
Both this compound and epoxythis compound are potent mechanism-based inactivators of CYP3A4, a key enzyme in drug metabolism. Their inhibitory action is rooted in the metabolic activation of their furan moiety into a reactive intermediate that covalently modifies and inactivates the enzyme. While this compound's inactivation pathway via its dihydroxy metabolite is well-elucidated, the precise mechanism for epoxythis compound warrants further investigation. The quantitative data presented highlights their significant potential for causing drug-drug interactions, underscoring the importance of considering the "grapefruit juice effect" in clinical practice and drug development. The provided experimental workflows offer a foundational understanding for researchers aiming to investigate the inhibitory properties of these and other natural compounds.
References
- 1. Inactivation of cytochrome P450 3A4 by this compound, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of Cytochrome P450 3A4 by this compound, a Component of Grapefruit Juice (1998) | Kan He | 329 Citations [scispace.com]
- 3. Identification of epoxythis compound as a CYP3A4 inhibitor in grapefruit peel - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bergamottin: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following procedures for the safe and compliant disposal of bergamottin. This guidance is essential for maintaining laboratory safety and minimizing environmental impact.
This compound, a naturally occurring furanocoumarin found in citrus fruits, is utilized in various research applications. While many safety data sheets (SDS) may classify pure this compound as non-hazardous, it is crucial to recognize its potential as a skin sensitizer. Furthermore, related compounds and oils containing this compound, such as Bergamot oil, are often classified as flammable and harmful to aquatic life with long-lasting effects. Therefore, a cautious and standardized approach to its disposal is imperative.
Operational Disposal Plan: Step-by-Step Procedures
This section provides a detailed, step-by-step protocol for the proper disposal of this compound waste in a laboratory setting. These procedures are designed to mitigate risks and ensure compliance with general laboratory safety standards.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure this compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Segregate this compound waste at the point of generation. Do not mix this compound waste with other chemical waste unless they are compatible.
-
Solid Waste:
-
Collect solid this compound, contaminated personal protective equipment (PPE), and other contaminated materials in a designated, clearly labeled, and sealed container.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, leak-proof, and chemically resistant container.
-
Aqueous solutions should be collected separately from organic solvent solutions.
-
Step 2: Waste Container Selection and Labeling
-
Choose appropriate containers. Containers must be compatible with the chemical nature of the waste. For organic solvent solutions, use a solvent-safe container.
-
Label all waste containers clearly. The label should include:
-
The words "Hazardous Waste" (as a precautionary measure)
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., "Skin Sensitizer," "Flammable" if in a flammable solvent)
-
The date the waste was first added to the container.
-
The laboratory or department of origin.
-
Step 3: Storage of this compound Waste
-
Store waste containers in a designated satellite accumulation area (SAA). This area should be at or near the point of generation.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store in a well-ventilated area. If the waste is in a flammable solvent, store it in a flammable safety cabinet.
-
Segregate from incompatible materials. Keep this compound waste away from strong oxidizing agents.
Step 4: Final Disposal
-
Do not dispose of this compound waste down the drain or in the regular trash. Due to its potential for skin sensitization and the aquatic toxicity of related compounds, these methods are not appropriate.
-
Arrange for professional disposal. All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow institutional procedures for requesting a waste pickup.
Summary of this compound Waste Disposal Data
| Waste Type | Container Type | Labeling Requirements | Storage Location | Disposal Method |
| Solid this compound | Sealed, chemically resistant container | "Hazardous Waste," "this compound Waste," "Skin Sensitizer" | Designated Satellite Accumulation Area | Via Institutional EHS/Licensed Waste Vendor |
| Liquid (Aqueous) | Leak-proof, chemically resistant container | "Hazardous Waste," "this compound Waste (Aqueous)," "Skin Sensitizer" | Designated Satellite Accumulation Area | Via Institutional EHS/Licensed Waste Vendor |
| Liquid (Organic Solvent) | Solvent-safe, leak-proof container | "Hazardous Waste," "this compound Waste (Flammable)," "Skin Sensitizer" | Flammable Safety Cabinet in a Designated SAA | Via Institutional EHS/Licensed Waste Vendor |
| Contaminated Labware | Puncture-resistant, sealed container | "Hazardous Waste," "this compound Contaminated Sharps/Labware" | Designated Satellite Accumulation Area | Via Institutional EHS/Licensed Waste Vendor |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on a synthesis of general best practices for laboratory chemical waste management and information derived from safety data sheets for this compound and related compounds. No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The precautionary approach is adopted due to the identified potential for skin sensitization and the environmental hazards associated with similar furanocoumarins.
This compound Disposal Workflow
Caption: this compound Disposal Workflow Diagram
Essential Safety and Handling Guide for Bergamottin in Research Environments
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Bergamottin, a naturally occurring furanocoumarin. Adherence to these guidelines is essential to ensure a safe laboratory environment and mitigate potential health risks associated with this compound.
Hazard Identification and Quantitative Data
This compound is classified under the Globally Harmonized System (GHS) as a skin sensitizer, which may cause an allergic skin reaction.[1] It is also recognized as a photoactive compound, which may have carcinogenic potential in the presence of ultraviolet (UV) light. While most safety data sheets describe this compound as not a hazardous substance, it is crucial to handle it with care due to its sensitizing and photoactive properties.[1]
| Hazard Data Point | Value | Source |
| GHS Hazard Statement | H317: May cause an allergic skin reaction | PubChem |
| Signal Word | Warning | PubChem |
| Molecular Weight | 338.4 g/mol | Wikipedia |
| Melting Point | 55-56 °C | Wikipedia |
| Oral LD50 (Rat) | Data not available | N/A |
| Dermal LD50 | Data not available | N/A |
| Inhalation LC50 | Data not available | N/A |
| Permissible Exposure Limit (PEL) | Not established | OSHA |
| Recommended Exposure Limit (REL) | Not established | NIOSH |
| Threshold Limit Value (TLV) | Not established | ACGIH |
Personal Protective Equipment (PPE)
Due to its classification as a skin sensitizer and its photoactive nature, the following personal protective equipment is mandatory when handling this compound in any form (solid or in solution).
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound, from receipt of the compound to its final disposal.
Experimental Protocols
a) Preparation of a this compound Stock Solution:
-
Ensure the fume hood is operational and the work area is clean.
-
Wear all required PPE as detailed in Figure 1.
-
Minimize ambient light or use a dark room if possible.
-
Carefully weigh the desired amount of solid this compound using an analytical balance inside the fume hood.
-
Transfer the weighed solid to an appropriate volumetric flask.
-
Slowly add the desired solvent (e.g., ethanol, DMSO) to the flask, ensuring to rinse any residual solid from the weighing paper into the flask.
-
Cap the flask and sonicate or vortex until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed, amber-colored vial or a vial wrapped in aluminum foil to protect it from light.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
b) Spill Cleanup Procedure:
-
Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Ensure proper ventilation.
-
Wearing appropriate PPE (including double gloving), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Once the spill is fully absorbed, carefully collect the material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Dispose of all contaminated materials, including gloves and cleaning materials, as hazardous waste.
Disposal Plan
All this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Contaminated Materials: All disposable items that have come into contact with this compound should be placed in a sealed bag and disposed of as solid hazardous waste.
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures. Incineration at a licensed facility is a common disposal method for such chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
